molecular formula C6H4F3N B067923 3,4,5-Trifluoroaniline CAS No. 163733-96-8

3,4,5-Trifluoroaniline

Cat. No.: B067923
CAS No.: 163733-96-8
M. Wt: 147.1 g/mol
InChI Key: SZRDJHHKIJHJHQ-UHFFFAOYSA-N
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Description

3,4,5-Trifluoroaniline is a strategically important fluorinated aromatic amine serving as a versatile synthon in advanced chemical research and development. Its primary research value lies in its role as a key building block for the synthesis of complex molecules, particularly in pharmaceutical chemistry and materials science. The three fluorine atoms substituted symmetrically on the benzene ring impart significant electronic effects, including enhanced lipophilicity, metabolic stability, and altered pKa of the amine group, which are critical parameters in drug design. This compound is extensively utilized in the construction of active pharmaceutical ingredients (APIs), especially for kinase inhibitors, agrochemicals, and liquid crystal materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trifluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRDJHHKIJHJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369320
Record name 3,4,5-Trifluoroaniline
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Molecular Weight

147.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163733-96-8
Record name 3,4,5-Trifluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163733-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trifluoroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 3,4,5-Trifluoroaniline from Pentafluoroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,4,5-trifluoroaniline, a valuable intermediate in the pharmaceutical and agrochemical industries, from pentafluoroacetanilide via a catalytic hydrodefluorination process. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data analysis, and a visual representation of the synthesis pathway.

Introduction

This compound is a key building block in the synthesis of various bioactive molecules. Its trifluorinated phenyl ring imparts unique properties, such as enhanced metabolic stability and binding affinity, to the final products. The synthesis from pentafluoroacetanilide offers a reliable route to this important compound. The core of this process lies in the selective catalytic hydrodefluorination, where fluorine atoms at the 2- and 6-positions of the pentafluoroacetanilide are replaced by hydrogen atoms. This is achieved through the action of a reducing agent, zinc, in the presence of a nickel-based catalyst.

Reaction Pathway and Mechanism

The synthesis proceeds via a nickel-catalyzed hydrodefluorination of pentafluoroacetanilide using zinc as the reducing agent. The nickel catalyst, typically generated in situ from nickel(II) chloride and a bidentate ligand such as 2,2'-bipyridine (B1663995) (Bpy) or 1,10-phenanthroline (B135089) (Phen), facilitates the cleavage of the C-F bonds. The reaction is believed to proceed through a series of oxidative addition and reductive elimination steps at the nickel center. The solvent and the nature of the ligand play a crucial role in the reaction's efficiency and selectivity.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments, highlighting the influence of various reaction parameters on the conversion of pentafluoroacetanilide and the selectivity for 3,4,5-trifluoroacetanilide. Subsequent hydrolysis of the acetanilide (B955) yields the desired this compound.

Table 1: Influence of the Catalytic Complex and Solvent on Hydrodefluorination

EntryCatalystSolventTime (h)Conversion of Pentafluoroacetanilide (%)Selectivity for 2,3,4,5-Tetrafluoroacetanilide (%)Selectivity for 3,4,5-Trifluoroacetanilide (%)
1NiCl₂/2,2'-BpyN-Methyl-2-pyrrolidone (NMP)61004555
2NiCl₂/1,10-PhenN-Methyl-2-pyrrolidone (NMP)2100595
3NiCl₂/2,2'-BpyDimethylformamide (DMF)6856025
4NiCl₂/1,10-PhenDimethylformamide (DMF)4901080

Table 2: Effect of Substrate to Zinc Molar Ratio

EntryCatalystSolventSubstrate:Zn Molar RatioTime (h)Conversion (%)Selectivity for 3,4,5-Trifluoroacetanilide (%)
1NiCl₂/1,10-PhenNMP1:229590
2NiCl₂/1,10-PhenNMP1:3210095
3NiCl₂/1,10-PhenNMP1:4210096

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Preparation of the Nickel Catalyst (in situ)

A nickel complex, which serves as the catalyst, is generated in situ from nickel chloride and a ligand like 2,2'-bipyridine or 1,10-phenanthroline.[1]

Synthesis of 3,4,5-Trifluoroacetanilide

This protocol is based on the findings from the study on the reaction of pentafluoroacetanilide with zinc catalyzed by nickel complexes.

Materials:

  • Pentafluoroacetanilide

  • Zinc dust

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • 1,10-Phenanthroline (Phen)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Nitrogen gas

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add pentafluoroacetanilide (1.0 eq).

  • Add anhydrous N-Methyl-2-pyrrolidone (NMP) to dissolve the starting material.

  • To this solution, add nickel(II) chloride hexahydrate (0.05 eq) and 1,10-phenanthroline (0.10 eq). Stir the mixture at room temperature for 15 minutes under a nitrogen atmosphere to allow for the in-situ formation of the catalyst.

  • Add zinc dust (3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of 2 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 3,4,5-trifluoroacetanilide.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.

Hydrolysis of 3,4,5-Trifluoroacetanilide to this compound

Materials:

  • 3,4,5-Trifluoroacetanilide

  • Hydrochloric acid, concentrated

  • Sodium hydroxide (B78521) solution, 10 M

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask containing the purified 3,4,5-trifluoroacetanilide, add a mixture of concentrated hydrochloric acid and water (1:1 v/v).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and neutralize with a 10 M sodium hydroxide solution until the pH is approximately 10-12.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Visualizations

Chemical Synthesis Pathway

Synthesis_Pathway Pentafluoroacetanilide Pentafluoroacetanilide Trifluoroacetanilide 3,4,5-Trifluoroacetanilide Pentafluoroacetanilide->Trifluoroacetanilide  Zn, NiCl2/Phen  NMP, 80°C Trifluoroaniline This compound Trifluoroacetanilide->Trifluoroaniline  HCl, H2O  Reflux

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis of 3,4,5-Trifluoroacetanilide cluster_hydrolysis Hydrolysis to this compound A 1. Mix Pentafluoroacetanilide, NiCl2, and Phen in NMP B 2. Add Zinc Dust A->B C 3. Heat at 80°C for 2h B->C D 4. Quench with HCl and Extract C->D E 5. Purify by Column Chromatography D->E F 6. Reflux with HCl/H2O E->F G 7. Neutralize with NaOH F->G H 8. Extract with Diethyl Ether G->H I 9. Purify by Recrystallization H->I

Caption: Step-by-step experimental workflow for the synthesis.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3,4,5-Trifluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trifluoroaniline is a fluorinated aromatic amine that is increasingly recognized for its utility as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, conferred by the three fluorine substituents on the aniline (B41778) ring, make it a valuable precursor for the synthesis of novel pharmaceuticals and advanced materials. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its applications, with a focus on its role in drug development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, guiding its use in synthesis, and predicting its pharmacokinetic and pharmacodynamic properties in drug design.

PropertyValue
Molecular Formula C₆H₄F₃N
Molecular Weight 147.10 g/mol
CAS Number 163733-96-8
Appearance White to pale brown crystalline powder
Melting Point 61-64 °C
Boiling Point 100.5 °C (rough estimate)
Density 1.351 g/cm³ (estimate)
pKa 2.63 ± 0.10 (Predicted)
logP 1.6 (Computed)
Solubility Insoluble in water; Soluble in methanol

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental methodologies for the determination of the key physicochemical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a fundamental physical property that is indicative of its purity. A sharp melting range typically suggests a high degree of purity, while a broad and depressed melting range often indicates the presence of impurities.

Principle: This method involves heating a small, powdered sample of the compound in a sealed capillary tube and observing the temperature range over which the solid transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.[1]

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a moderate rate until the temperature is approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[2]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range.[1][2]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement start Start powder Powder the solid sample start->powder load Load into capillary tube powder->load pack Pack the sample load->pack place Place in apparatus pack->place heat_fast Rapid heating place->heat_fast heat_slow Slow heating near MP heat_fast->heat_slow observe Observe melting heat_slow->observe record Record temperature range observe->record

Workflow for Melting Point Determination.
Solubility Determination

Solubility is a critical parameter in drug development, influencing formulation, administration routes, and bioavailability.

Principle: This qualitative method involves observing the dissolution of a solute in a given solvent at a specific concentration.

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

  • Spatula

  • Graduated pipette

Procedure:

  • Solvent Addition: A specific volume of the solvent (e.g., 1 mL of water or methanol) is added to a clean test tube.

  • Solute Addition: A pre-weighed amount of this compound (e.g., 10 mg) is added to the solvent.

  • Mixing: The mixture is vigorously agitated using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).[3]

  • Observation: The mixture is visually inspected for the presence of undissolved solid. If the solid has completely disappeared, the compound is considered soluble under those conditions. If any solid remains, it is deemed insoluble or sparingly soluble.[3]

pKa Determination (UV-Vis Spectrophotometry)

The pKa, or acid dissociation constant, is a measure of the acidity of a compound. For an aniline, it reflects the tendency of the anilinium ion (R-NH₃⁺) to deprotonate. This is a key parameter in drug design as it influences the charge state of a molecule at a given pH, which in turn affects its solubility, membrane permeability, and receptor binding.

Principle: The absorbance of a solution of the compound is measured at various pH values. The anilinium ion and the neutral aniline have different UV-Vis absorbance spectra. By monitoring the change in absorbance at a specific wavelength as a function of pH, the pKa can be determined from the inflection point of the resulting sigmoidal curve.[4]

Apparatus:

  • UV-Vis spectrophotometer

  • pH meter

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Buffer solutions of varying pH

Procedure:

  • Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol).

  • Sample Preparation: A series of solutions are prepared in buffers of known pH, each containing the same concentration of the aniline.

  • Spectral Scans: The UV-Vis spectrum of the aniline is recorded in a highly acidic solution (where it exists predominantly as the anilinium ion) and in a highly basic solution (where it exists as the neutral amine) to identify a wavelength with a significant difference in absorbance between the two forms.

  • Absorbance Measurements: The absorbance of each buffered solution is measured at the selected wavelength.

  • Data Analysis: A plot of absorbance versus pH is generated. The data is fitted to the Henderson-Hasselbalch equation, and the pKa is determined from the pH at which the absorbance is halfway between the minimum and maximum values.[4]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (P), or its logarithm (logP), is a measure of a compound's lipophilicity. It is a critical parameter in predicting the pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME).

Principle: The "shake-flask" method is the traditional and most reliable technique for determining logP. It involves dissolving the compound in a biphasic system of n-octanol and water, allowing the system to reach equilibrium, and then measuring the concentration of the compound in each phase.[5]

Apparatus:

  • Separatory funnel or glass vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

Procedure:

  • System Preparation: Equal volumes of water-saturated n-octanol and n-octanol-saturated water are added to a separatory funnel or vial.

  • Compound Addition: A known amount of this compound is added to the biphasic system.

  • Equilibration: The mixture is shaken vigorously for a prolonged period (e.g., 1-24 hours) to ensure that the compound has fully partitioned between the two phases and equilibrium has been reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation may be used to facilitate a clean separation.

  • Concentration Analysis: A sample is carefully taken from each phase, and the concentration of the aniline in both the n-octanol and aqueous layers is determined using a suitable analytical technique.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[5]

LogP_Determination start Start prepare_solvents Prepare saturated n-octanol and water start->prepare_solvents add_aniline Add this compound prepare_solvents->add_aniline shake Shake to equilibrate add_aniline->shake separate Separate phases shake->separate analyze Analyze concentration in each phase separate->analyze calculate Calculate logP analyze->calculate end End calculate->end

Shake-Flask Method for logP Determination.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of various biologically active molecules and advanced materials.

Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators

This compound is a crucial building block for a new class of sulfonamide-based hepatitis B virus (HBV) capsid assembly modulators.[6] These molecules interfere with the proper formation of the viral capsid, a critical step in the HBV life cycle, thereby inhibiting viral replication.[6][7][8] The synthesis involves an amidation reaction between this compound and a sulfonyl chloride intermediate.[6]

HBV_Modulator_Synthesis Aniline This compound Product HBV Capsid Assembly Modulator Aniline->Product Amidation Intermediate Sulfonyl Chloride Intermediate Intermediate->Product

Role of this compound in HBV Modulator Synthesis.
Perovskite-Based Optoelectronics

In the field of materials science, this compound has been utilized in the development of quasi-2D perovskite films for light-emitting diodes (OLEDs). The fluorinated aniline can act as a spacer ligand, influencing the crystal structure and electronic properties of the perovskite material, which can lead to enhanced luminance and efficiency in OLED devices.

Synthesis

This compound can be synthesized through various methods. One common laboratory-scale synthesis involves the catalytic hydrodefluorination of pentafluoroacetanilide. An alternative industrial-scale preparation method involves the catalytic hydrogenation of 3,4,5-trifluoronitrobenzene.[9]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also a skin and serious eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable fluorinated building block with a unique set of physicochemical properties that make it highly attractive for applications in drug discovery and materials science. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe utilization in research and development. The provided experimental protocols offer a foundation for the accurate characterization of this and similar compounds, facilitating the advancement of new technologies and therapeutics.

References

3,4,5-Trifluoroaniline (CAS: 163733-96-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3,4,5-Trifluoroaniline (CAS number 163733-96-8), a halogenated aniline (B41778) derivative of significant interest in various scientific and industrial sectors. This document consolidates essential information on its chemical and physical properties, synthesis, and key applications, with a particular focus on its role as a versatile building block in the development of pharmaceuticals, agrochemicals, and advanced materials. Detailed experimental protocols, safety and handling guidelines, and spectroscopic data are also presented to support researchers and professionals in their work with this compound.

Introduction

This compound is a fluorinated aromatic amine distinguished by the presence of three fluorine atoms on the benzene (B151609) ring.[1][2] This substitution pattern imparts unique electronic properties and enhanced reactivity, making it a valuable intermediate in organic synthesis.[3][4] Its applications span from the creation of novel therapeutic agents to the development of high-performance polymers and materials for organic electronics.[2][3] This guide aims to be a comprehensive resource for professionals working with or considering the use of this compound in their research and development endeavors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

PropertyValue
CAS Number 163733-96-8
Molecular Formula C₆H₄F₃N
Molecular Weight 147.10 g/mol [1][2][5]
Appearance White to pale brown crystalline powder[1][3][6]
Melting Point 61-65 °C[1][2][3]
Boiling Point 100.5°C (rough estimate)[1]
Density 1.3510 (estimate)[1]
Flash Point 82.4 °C[1]
Water Solubility Insoluble[1][7]
Solubility Soluble in methanol[1][7]
pKa 2.63 ± 0.10 (Predicted)[1]

Synthesis

This compound can be synthesized via the catalytic hydrodefluorination of pentafluoroacetanilide.[1][7][8] This process involves the selective removal of two fluorine atoms from the perfluorinated precursor.

Synthesis_Workflow Pentafluoroacetanilide Pentafluoroacetanilide Catalyst Catalytic Hydrodefluorination Pentafluoroacetanilide->Catalyst Reaction TFA This compound Catalyst->TFA Product

Synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectroscopic DataDetails
¹⁹F NMR Data available in spectral databases.[9]
FT-IR Spectra have been recorded using KBr pellet and ATR techniques.[9]
Raman Spectroscopy FT-Raman spectra are available for this compound.[9]

Applications

The unique properties of this compound make it a valuable component in several areas of research and development.

Pharmaceutical Development

This compound serves as a critical intermediate in the synthesis of various pharmaceuticals.[3][4][10] Notably, it has been utilized in the development of capsid assembly modulators that inhibit the replication of the hepatitis B virus.[2] Its trifluoromethyl groups can enhance the biological activity and pharmacokinetic properties of drug candidates.[3][4]

Pharma_Application TFA This compound Intermediate Pharmaceutical Intermediate TFA->Intermediate Synthesis Step HBV_Inhibitor Hepatitis B Virus Capsid Assembly Modulator Intermediate->HBV_Inhibitor Drug Development

Role in Hepatitis B Drug Development.
Materials Science

This compound is employed in the creation of advanced materials. It can be incorporated into polymers to produce fluorinated materials with enhanced thermal stability and chemical resistance.[1][3] Furthermore, it has been used to synthesize quasi-2D perovskite films for use in Organic Light-Emitting Diodes (OLEDs), which have shown a maximum luminance of 1.2 × 10³ cd/m² and a current efficiency of up to 0.3 cd/A.[2] Another application is the functionalization of single-walled carbon nanotubes (SWCNTs) to create organic color centers, which generate distinct fluorescence bands at longer wavelengths.[2]

Agrochemicals

In the agricultural sector, this compound is used in the formulation of herbicides and fungicides, contributing to improved crop protection.[3][4]

Organic Synthesis

As an electron-deficient aniline, it is often used in substrate scope studies in organic synthesis.[2] It can be used to synthesize a variety of other chemical compounds, including (E)-1-(2-nitrophenyl)-2-(3,4,5-trifluorophenyl)diazene and various di-substituted trifluoroanilines.[8]

Experimental Protocols

General Handling and Storage
  • Storage: Keep in a dark place, sealed in a dry, room temperature environment.[1] Some suppliers recommend storage between 2 and 8 °C.[3][4]

  • Handling: Wear appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves.[8] Use only in a well-ventilated area and avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[11]

Functionalization of Single-Walled Carbon Nanotubes (SWCNTs)

This protocol is based on the one-pot functionalization method described in the literature.[2]

  • Dispersion: Disperse SWCNTs in a suitable solvent.

  • Reaction Mixture: In a separate vessel, prepare a solution of this compound and sodium nitrite (B80452) in chlorosulfonic acid.

  • Functionalization: Add the SWCNT dispersion to the reaction mixture under controlled temperature conditions.

  • Work-up: After the reaction is complete, isolate the functionalized SWCNTs through filtration and wash thoroughly to remove any unreacted reagents.

  • Characterization: Analyze the product using spectroscopic methods (e.g., fluorescence spectroscopy) to confirm functionalization.

SWCNT_Functionalization cluster_reagents Reagents TFA This compound Mix One-Pot Reaction TFA->Mix SWCNT SWCNTs SWCNT->Mix NaNO2 Sodium Nitrite NaNO2->Mix Acid Chlorosulfonic Acid Acid->Mix Functionalized_SWCNT Functionalized SWCNTs Mix->Functionalized_SWCNT

Workflow for SWCNT Functionalization.

Safety Information

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8] It is also harmful if swallowed, in contact with skin, or if inhaled.[11]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[11]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

First Aid Measures:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[11]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[11]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[11]

Disposal:

Dispose of contents/container to an approved waste disposal plant.[11]

Conclusion

This compound is a highly versatile and valuable chemical intermediate with a growing number of applications in pharmaceuticals, materials science, and agrochemicals. Its unique trifluorinated structure provides a gateway to novel molecules and materials with enhanced properties. This guide has provided a comprehensive overview of its properties, synthesis, applications, and handling, intended to support the innovative work of researchers and professionals in the field. As research continues, the full potential of this compound is yet to be realized, promising further advancements across various scientific disciplines.

References

Spectroscopic data of 3,4,5-Trifluoroaniline (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 3,4,5-Trifluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 163733-96-8), a key fluorinated building block in the synthesis of pharmaceuticals and advanced materials.[1][2] This document presents available and predicted data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols and logical visualizations to aid in structural elucidation and analysis.

Molecular Structure and Properties

  • Chemical Name: this compound[3]

  • Synonyms: 3,4,5-Trifluorobenzenamine[3]

  • Molecular Formula: C₆H₄F₃N[4]

  • Molecular Weight: 147.10 g/mol [4]

  • Physical Form: Solid (Grey/purple crystals)[1]

  • Melting Point: 61-64 °C[4]

Spectroscopic Data Summary

The following tables summarize the key quantitative data derived from NMR, IR, and MS analyses of this compound. Due to the molecule's C₂ᵥ symmetry, a simplified set of signals is expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the hydrogen, carbon, and fluorine environments within the molecule.

Table 1: ¹H NMR Data (Predicted) Solvent: CDCl₃, Reference: TMS (δ 0.00)

Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
~6.4 - 6.62HTriplet (t)JH-F ≈ 8-10 HzC2-H, C6-H
~3.7 (broad)2HSinglet (s, br)--NH₂

Note: Precise, experimentally verified ¹H NMR data with coupling constants is not widely published. The values presented are predicted based on the analysis of similar fluorinated aniline (B41778) structures. The aromatic proton signal is expected to be a triplet due to coupling with the two equivalent fluorine atoms at positions 3 and 5.

Table 2: ¹³C NMR Data (Predicted) Solvent: CDCl₃, Reference: TMS (δ 0.00)

Chemical Shift (δ, ppm)Assignment
~100 - 105C-2, C-6
~135 - 140 (ddd)C-3, C-5
~140 - 145 (t)C-1
~150 - 155 (dt)C-4

Note: These are predicted chemical shift ranges. The carbon signals will exhibit complex splitting patterns (doublet of doublet of doublets, etc.) due to C-F coupling.

Table 3: ¹⁹F NMR Data Reference: CFCl₃ (δ 0.00)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -133DoubletF-4
~ -165TripletF-3, F-5

Note: Data interpreted from available spectra. Coupling patterns arise from fluorine-fluorine interactions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Key IR Absorption Bands Sample Preparation: KBr Pellet or ATR

Wavenumber (cm⁻¹)IntensityAssignment
3480 - 3380MediumN-H Asymmetric & Symmetric Stretch
~1630StrongN-H Scissoring (Bending)
1580 - 1450StrongAromatic C=C Stretching
~1330StrongC-N Stretch (Aromatic Amine)
1250 - 1100Very StrongC-F Stretching
~850StrongC-H Out-of-Plane Bending

Note: Frequencies are estimated from the publicly available FTIR spectrum of this compound.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

Table 5: Key Mass Spectrometry Data (Predicted) Ionization Method: Electron Ionization (EI)

m/z (mass-to-charge)Relative Intensity (%)Assignment
147High[M]⁺ (Molecular Ion)
128Moderate[M - F]⁺
120Moderate[M - HCN]⁺
99Moderate[M - F - HCN]⁺

Note: The molecular ion peak is predicted to be at m/z 147, consistent with the molecular weight and the Nitrogen Rule. The fragmentation pattern is predicted based on common pathways for anilines and fluorinated aromatic compounds.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆).

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small cotton or glass wool plug into a clean 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the field frequency using the deuterium (B1214612) signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Processing: Perform a Fourier transform on the Free Induction Decay (FID) signal, followed by phase correction and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry KBr powder using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Sample Preparation (ATR Method):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer's beam path.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid with a suitable melting point, a direct insertion probe can be used.

  • Ionization: Ionize the sample using Electron Ionization (EI) with a standard electron energy of 70 eV. EI is a hard ionization technique that causes fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and record their abundance, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Spectroscopic Workflow and Analysis

The following diagrams illustrate the logical flow of spectroscopic analysis for structural elucidation.

SpectroscopicWorkflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (Spectra, Peaks) NMR->Data IR->Data MS->Data Analysis Data Analysis & Interpretation Data->Analysis Structure Structural Confirmation Analysis->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

StructuralElucidation Structure C₆H₄F₃N Structure H_NMR ¹H NMR Structure->H_NMR C_NMR ¹³C NMR Structure->C_NMR F_NMR ¹⁹F NMR Structure->F_NMR IR FTIR Structure->IR MS Mass Spec Structure->MS ProtonEnv Proton Environments (Aromatic, Amine) Coupling Info H_NMR->ProtonEnv CarbonBackbone Carbon Backbone (4 Unique Carbons) C_NMR->CarbonBackbone FluorineEnv Fluorine Environments (2 Unique Fluorines) F_NMR->FluorineEnv FunctionalGroups Functional Groups (-NH₂, C-F, Aromatic Ring) IR->FunctionalGroups MolWeight Molecular Weight (147.10) Fragmentation Pattern MS->MolWeight ProtonEnv->Structure CarbonBackbone->Structure FluorineEnv->Structure FunctionalGroups->Structure MolWeight->Structure

Caption: Logical relationships between spectroscopic data and structural information.

References

Solubility of 3,4,5-Trifluoroaniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3,4,5-trifluoroaniline in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. This document, therefore, provides a detailed overview of the expected solubility characteristics based on its chemical structure and available qualitative information. It includes a summary of this qualitative data, outlines a standard experimental protocol for quantitative solubility determination, and provides a visual representation of the experimental workflow. This guide aims to serve as a valuable resource for researchers by providing foundational knowledge and a robust methodology for determining the solubility of this compound and similar compounds.

Introduction

This compound is a fluorinated aromatic amine that serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique trifluorinated structure imparts distinct electronic properties, enhances reactivity, and can improve the metabolic stability and lipophilicity of target molecules.[2] Understanding the solubility of this compound in various organic solvents is critical for its application in chemical synthesis, enabling proper solvent selection for reactions, purification via crystallization, and formulation development.

Based on the general principle of "like dissolves like," this compound, a moderately polar molecule with a hydrophobic benzene (B151609) ring, is expected to be more soluble in organic solvents than in water.[3][4][5] The presence of the amine (-NH₂) group allows for hydrogen bonding, while the fluorine atoms increase polarity. However, the hydrophobic nature of the trifluorophenyl group is a significant factor.[6] Lower aliphatic amines are generally soluble in water, but this solubility decreases as the size of the hydrophobic alkyl or aryl part increases.[5] Amines are typically soluble in organic solvents like alcohols, ether, and benzene.[5]

Solubility Data

Table 1: Qualitative Solubility of this compound

SolventSolubilitySource Citation
WaterInsoluble[7][8][9]
MethanolSoluble (almost transparency)[7][8][9]

Note: This table will be updated as quantitative experimental data becomes available.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the Isothermal Shake-Flask Method, a reliable and widely used technique for determining the thermodynamic equilibrium solubility of a solid compound in a liquid solvent. This protocol can be followed by quantification using either High-Performance Liquid Chromatography (HPLC) or gravimetric analysis.

3.1. Principle

An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The system is agitated for a sufficient period to ensure that equilibrium is reached, resulting in a saturated solution. The concentration of the solute in the saturated supernatant is then determined analytically.

3.2. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control (e.g., water bath)

  • Centrifuge

  • Syringes and syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • For HPLC Analysis: HPLC system with a suitable detector (e.g., UV-Vis), column, and mobile phase.

  • For Gravimetric Analysis: Evaporating dish, oven, desiccator.

3.3. Procedure

  • Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution has been achieved.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to reach equilibrium. The exact time required should be determined by preliminary experiments, measuring the concentration at different time points until it remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials.

  • Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, dry container. This step is crucial to remove any remaining solid microparticles.

  • Quantification: Determine the concentration of this compound in the filtered supernatant using one of the following methods:

    • 3.3.1. Quantification by HPLC:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

      • Dilute the saturated solution sample with the solvent to bring its concentration within the range of the calibration curve.

      • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

      • Calculate the original solubility, accounting for the dilution factor.

    • 3.3.2. Quantification by Gravimetric Method:

      • Pre-weigh a clean, dry evaporating dish on an analytical balance (W₁).

      • Accurately transfer a known volume of the filtered saturated solution into the evaporating dish.

      • Evaporate the solvent in an oven at a temperature below the boiling point of the solute but sufficient to remove the solvent.

      • Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it (W₂).

      • The mass of the dissolved solid is the difference (W₂ - W₁).

      • Calculate the solubility in terms of mass per volume of solvent (e.g., g/L or mg/mL).

3.4. Data Reporting

Solubility should be reported in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L), and the temperature at which the measurement was performed must be specified.

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for determining the solubility of this compound using the isothermal shake-flask method followed by HPLC analysis.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification (HPLC) A Add excess this compound to vial B Add known volume of organic solvent C Seal vial and agitate at constant temperature (e.g., 24-48h) B->C D Allow solid to settle C->D E Centrifuge for complete separation D->E F Filter supernatant with syringe filter E->F H Dilute filtered sample to known volume F->H G Prepare calibration curve with standards J Calculate concentration from calibration curve I Inject sample into HPLC H->I I->J

References

An In-depth Technical Guide to 3,4,5-Trifluoroaniline: Synthesis, Properties, and Structural Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trifluoroaniline is a halogenated aromatic amine of significant interest in medicinal chemistry and materials science due to its unique electronic properties. It serves as a crucial building block in the synthesis of various bioactive molecules and functional materials. This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis, physical and chemical properties. Notably, as of the latest literature review, the single-crystal X-ray structure of this compound has not been experimentally determined. In lieu of crystallographic data, this guide presents detailed experimental protocols for its synthesis and purification, alongside a discussion of computational approaches that can be employed for structural elucidation.

Physicochemical Properties

While a definitive crystal structure is not available, a range of physicochemical properties for this compound have been reported. These are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₆H₄F₃N
Molecular Weight 147.10 g/mol
CAS Number 163733-96-8
Appearance White to almost white or pale brown crystalline powder
Melting Point 61-64 °C
Boiling Point 100.5 °C (estimate)
pKa 2.63 ± 0.10 (Predicted)
Water Solubility Insoluble
Solubility Soluble in methanol

Synthesis and Purification Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed experimental protocols for two common synthetic routes.

Synthesis from 3,4,5-Trifluorobromobenzene

This method involves the amination of 3,4,5-trifluorobromobenzene using aqueous ammonia (B1221849) with a copper catalyst.

Experimental Protocol:

  • To a 1000 mL autoclave, add 160 g of 3,4,5-trifluorobromobenzene, 6.4 g of a Cu₂O-bipyridine catalyst, and 480 mL of aqueous ammonia (25% concentration).[1]

  • Seal the autoclave and heat the mixture to 160 °C with stirring at 500 rpm. The reaction is maintained for 10 hours, during which the pressure will reach approximately 1.5 MPa.[1]

  • After the reaction, cool the autoclave to room temperature and transfer the contents for steam distillation.

  • Cool the distillate to induce the precipitation of a white solid.

  • Collect the solid by filtration and dry to yield the final product. A molar yield of up to 95.1% with a purity of 99.6% has been reported for this method.[1]

Synthesis from 3,4,5-Trifluoronitrobenzene

This protocol involves the reduction of 3,4,5-trifluoronitrobenzene in a hydrogen atmosphere.

Experimental Protocol:

  • Disperse 3,4,5-trifluoronitrobenzene in water in a suitable reaction vessel.

  • Add a catalyst consisting of a mixture of ruthenium on carbon (5%) and tetrabutylammonium (B224687) fluoride (B91410) in a mass ratio of approximately 2:1.[2]

  • Heat the mixture in a hydrogen atmosphere to effect the reduction of the nitro group.

  • After the reaction is complete, extract the crude product with dichloromethane.

  • Purify the organic phase by vacuum rectification to obtain this compound with a purity of over 99%.[2]

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Starting_Material 3,4,5-Trifluorobromobenzene or 3,4,5-Trifluoronitrobenzene Reaction Amination or Reduction Starting_Material->Reaction Reagents, Catalyst, Heat, Pressure Crude_Product Crude this compound Reaction->Crude_Product Purification_Step Steam Distillation or Solvent Extraction & Vacuum Rectification Crude_Product->Purification_Step Pure_Product Pure this compound Purification_Step->Pure_Product

Synthesis and Purification Workflow for this compound.

Structural Elucidation: The Absence of Experimental Data and the Role of Computational Chemistry

A thorough search of the Cambridge Structural Database (CSD) and the broader scientific literature reveals no published experimental crystal structure for this compound. This indicates that single crystals suitable for X-ray diffraction studies have likely not yet been reported.

In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), serve as powerful tools for predicting the geometric and electronic structure of molecules.[3] A computational approach to determining the crystal structure of this compound would typically follow the workflow outlined below.

Computational_Workflow Input Molecular Structure of This compound Gas_Phase Gas-Phase Geometry Optimization (DFT) Input->Gas_Phase CSP Crystal Structure Prediction (CSP) (e.g., Evolutionary Algorithms) Gas_Phase->CSP Putative_Structures Generation of Putative Crystal Structures CSP->Putative_Structures Lattice_Energy Lattice Energy Minimization Putative_Structures->Lattice_Energy Ranked_Structures Ranking of Structures by Energy Lattice_Energy->Ranked_Structures Final_Analysis Analysis of Predicted Structures (e.g., simulated PXRD) Ranked_Structures->Final_Analysis

General Workflow for Computational Crystal Structure Prediction.

This computational approach can provide valuable insights into the likely crystal packing, intermolecular interactions, and solid-state conformation of this compound, guiding future experimental efforts towards its crystallization and structural determination.

Biological and Materials Science Relevance

This compound is a versatile precursor in the development of novel pharmaceuticals and functional materials. Its trifluorinated phenyl ring imparts unique properties, such as altered metabolic stability and binding affinities, which are desirable in drug design. For instance, it has been used in the synthesis of capsid assembly modulators for the hepatitis B virus and in the study of cytochrome P450 inhibition.[4] In materials science, it is a building block for creating quasi-2D perovskites for light-emitting diodes (LEDs).[4]

It is important to note that while this compound is utilized in the synthesis of biologically active compounds, there is no evidence in the current literature to suggest its direct involvement in specific signaling pathways. Its biological effects are primarily studied in the context of its metabolism and its role as a structural component of larger molecules.

Conclusion

This compound remains a compound of high interest for which a definitive experimental crystal structure is yet to be determined. This guide has provided a comprehensive summary of its known physicochemical properties and detailed protocols for its synthesis. For researchers requiring structural information, computational prediction methods offer a viable alternative to guide experimental design. The continued application of this compound in the development of advanced materials and pharmaceuticals underscores the importance of future work to elucidate its solid-state structure.

References

An In-depth Technical Guide to the Electronic Properties of Trifluoroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of the ortho-, meta-, and para-isomers of trifluoroaniline. The strategic incorporation of the trifluoromethyl group significantly influences the electron density distribution within the aniline (B41778) molecule, thereby altering its physicochemical properties, reactivity, and potential applications in drug design and materials science. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes fundamental chemical processes involving these isomers.

Core Electronic Properties: A Comparative Analysis

The electronic characteristics of the trifluoroaniline isomers are dictated by the interplay between the electron-donating amino group (-NH₂) and the strongly electron-withdrawing trifluoromethyl group (-CF₃). The relative positions of these substituents on the benzene (B151609) ring lead to distinct electronic behaviors among the ortho (2-), meta (3-), and para (4-) isomers.

Quantitative Data Summary

Table 1: Dipole Moments of Trifluoroaniline Isomers

IsomerDipole Moment (Debye)Data Type
2-(Trifluoromethyl)anilineNot Experimentally Found-
3-(Trifluoromethyl)anilineNot Experimentally Found-
4-(Trifluoromethyl)aniline4.3[1]Experimental

Table 2: Ionization Potential and Electron Affinity of Trifluoroaniline Isomers

IsomerIonization Potential (eV)Electron Affinity (eV)Data Type
2-(Trifluoromethyl)anilineNot Experimentally FoundNot Found-
3-(Trifluoromethyl)anilineNot Experimentally FoundNot Found-
4-(Trifluoromethyl)anilineNot Experimentally FoundNot Found-

Note: While specific experimental ionization potentials for trifluoroaniline isomers were not found, studies on related compounds like o-fluoroaniline show an adiabatic ionization energy of 7.8904 ± 0.0006 eV[2]. Computational methods are often employed to estimate these values for trifluoroaniline isomers.

Table 3: Acidity (pKa) of Trifluoroaniline Isomers

IsomerpKaData Type
2-(Trifluoromethyl)aniline1.10 ± 0.10Predicted
3-(Trifluoromethyl)aniline3.2[3]Experimental
4-(Trifluoromethyl)aniline2.75[4]Experimental

Table 4: Spectroscopic Data (¹⁹F NMR) of Trifluoroaniline Isomers

Isomer¹⁹F NMR Chemical Shift (ppm)Data Type
2-(Trifluoromethyl)aniline~ -60 to -65Typical Range
3-(Trifluoromethyl)aniline~ -62 to -64Typical Range
4-(Trifluoromethyl)aniline~ -61 to -63Typical Range

Note: The exact chemical shift can vary depending on the solvent and concentration. The trifluoromethyl group in all isomers typically appears as a singlet in proton-decoupled ¹⁹F NMR spectra.[5][6][7]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the electronic properties of trifluoroaniline isomers are provided below. These protocols are based on standard procedures for aniline derivatives.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties and study transitions between electronic energy levels.

Methodology:

  • Sample Preparation: Prepare stock solutions of each trifluoroaniline isomer in a spectroscopic grade solvent (e.g., ethanol (B145695) or cyclohexane) at a concentration of approximately 1 mM.

  • Serial Dilutions: Perform serial dilutions to obtain a range of concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Fill the reference cuvette with the pure solvent.

    • Record the absorbance spectrum for each concentration from approximately 200 nm to 400 nm.

    • Record the spectrum of the solvent as a baseline.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for the π → π* and n → π* transitions.

    • Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) at λmax from a plot of absorbance versus concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups and characterize the vibrational modes of the molecule.

Methodology:

  • Sample Preparation:

    • Liquid Samples (3- and 4-isomers): Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Solid Samples (2-isomer): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Use an FTIR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (salt plates or KBr pellet press).

    • Acquire the sample spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify characteristic absorption bands for N-H stretching (amine), C-F stretching (trifluoromethyl), C-N stretching, and aromatic C-H and C=C vibrations.

    • Compare the fingerprint regions (< 1500 cm⁻¹) of the three isomers to identify unique vibrational patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure and electronic environment of the nuclei.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the trifluoroaniline isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300-600 MHz).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum using a fluorine-capable probe.

  • Data Analysis:

    • ¹H NMR: Analyze chemical shifts, coupling constants (J-values), and integration to determine the substitution pattern on the aromatic ring and the chemical environment of the amine protons.

    • ¹³C NMR: Analyze chemical shifts to identify the carbon skeleton and the electronic effects of the substituents.

    • ¹⁹F NMR: Observe the chemical shift of the CF₃ group, which is sensitive to its electronic environment.

Cyclic Voltammetry (CV)

Objective: To investigate the redox properties (oxidation and reduction potentials) of the trifluoroaniline isomers.

Methodology:

  • Sample Preparation: Prepare a solution of the trifluoroaniline isomer (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).

  • Instrumentation: Use a potentiostat with a three-electrode setup:

    • Working Electrode: Glassy carbon or platinum electrode.

    • Reference Electrode: Saturated calomel (B162337) electrode (SCE) or silver/silver chloride (Ag/AgCl) electrode.

    • Counter Electrode: Platinum wire.

  • Data Acquisition:

    • De-gas the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Scan the potential from an initial value where no reaction occurs towards a potential where oxidation or reduction takes place, and then reverse the scan.

    • Vary the scan rate (e.g., 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.

  • Data Analysis:

    • Determine the anodic (oxidation) and cathodic (reduction) peak potentials.

    • Analyze the peak currents and their dependence on the scan rate to understand the nature of the electron transfer process.

Visualizations: Pathways and Mechanisms

The following diagrams, created using the DOT language, illustrate key chemical processes relevant to trifluoroaniline isomers.

Biodehalogenation Pathway of Fluorinated Anilines

This diagram illustrates a potential metabolic pathway for the dehalogenation of fluorinated anilines in a biological system.

Biodehalogenation_Pathway Trifluoroaniline Trifluoroaniline Monooxygenase Microsomal Monooxygenase (P450) Trifluoroaniline->Monooxygenase Oxidation Hydroxylated_Intermediate Hydroxylated Intermediate Monooxygenase->Hydroxylated_Intermediate Quinoneimine Reactive Quinoneimine Hydroxylated_Intermediate->Quinoneimine Dehydration Protein_Adducts Protein Adducts Quinoneimine->Protein_Adducts Nucleophilic Attack Fluoride_Ion Fluoride Ion (F⁻) Quinoneimine->Fluoride_Ion Dehalogenation NADPH NADPH NADPH->Quinoneimine Reduction

Biodehalogenation of Trifluoroaniline
General Electrophilic Aromatic Substitution of Aniline

This workflow outlines the general mechanism for electrophilic aromatic substitution reactions of aniline, which is applicable to its trifluoro-derivatives.

Electrophilic_Substitution cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_product Product Aniline Aniline Derivative Attack Nucleophilic Attack of Aromatic Ring Aniline->Attack Electrophile Electrophile (E⁺) Electrophile->Attack Sigma_Complex Arenium Ion (Sigma Complex) Attack->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Product Substituted Aniline Deprotonation->Product

Electrophilic Substitution Workflow
Reaction Scheme: Difluoroalkylation of Anilines

This diagram illustrates a synthetic route for the difluoroalkylation of anilines, a reaction of interest in medicinal chemistry.

Difluoroalkylation Aniline Aniline EDA_Complex Electron Donor-Acceptor (EDA) Complex Aniline->EDA_Complex Fluorinated_Reagent Ethyl Difluoroiodoacetate Fluorinated_Reagent->EDA_Complex Photoirradiation Visible Light (Photoirradiation) EDA_Complex->Photoirradiation SET Single Electron Transfer (SET) Photoirradiation->SET Radical_Cation Aniline Radical Cation SET->Radical_Cation Fluorinated_Radical Difluoroalkyl Radical SET->Fluorinated_Radical Product Difluoroalkylated Aniline Radical_Cation->Product Fluorinated_Radical->Product

Difluoroalkylation Reaction Scheme

References

Health and Safety Technical Guide: 3,4,5-Trifluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). It is imperative to consult the official SDS for 3,4,5-Trifluoroaniline from your supplier and adhere to all institutional and governmental safety protocols.

Introduction

This compound is a fluorinated aromatic amine that serves as a critical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique trifluoromethyl groups enhance reactivity and solubility, making it a valuable building block in drug discovery and organic synthesis.[1][2] This guide provides an in-depth overview of the health and safety information for this compound to ensure its safe handling and use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS hazard classifications.

Table 1: GHS Hazard Classifications

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4Harmful if swallowed.[3]
Acute Toxicity, Dermal4Harmful in contact with skin.[3]
Acute Toxicity, Inhalation4Harmful if inhaled.[3]
Skin Corrosion/Irritation2Causes skin irritation.[3]
Serious Eye Damage/Eye Irritation2Causes serious eye irritation.[3]
Specific Target Organ Toxicity, Single Exposure3May cause respiratory irritation.[3]

Source: PubChem, TCI Chemicals

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 2: Physical and Chemical Properties

PropertyValue
CAS Number 163733-96-8
Molecular Formula C₆H₄F₃N
Molecular Weight 147.10 g/mol [4][5]
Appearance White to almost white powder or crystals[1]
Melting Point 61-65 °C[1][4]
Solubility Soluble in methanol, insoluble in water.
Storage Temperature 2 - 8 °C[1]

Source: Sigma-Aldrich, Chem-Impex, PubChem

Toxicological Information

First Aid Measures

Immediate medical attention is required in case of exposure. The following are first aid measures to be taken in case of accidental exposure.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Source: ChemicalBook

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

Table 4: Fire-Fighting Measures

AspectRecommendation
Suitable Extinguishing Media Use dry chemical, carbon dioxide, or alcohol-resistant foam.
Specific Hazards No data available.
Advice for Firefighters Wear self-contained breathing apparatus for firefighting if necessary.

Source: ChemicalBook

Handling and Storage

Proper handling and storage are crucial to minimize the risk of exposure.

Table 5: Handling and Storage Guidelines

AspectRecommendation
Handling Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition.
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed.
Incompatible Materials Strong oxidizing agents.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound.

Table 6: Recommended Personal Protective Equipment

Protection TypeEquipment
Eye/Face Protection Safety glasses with side-shields conforming to appropriate government standards such as EN166 (EU) or NIOSH (US).
Skin Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
Body Protection Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized OECD guidelines are followed for assessing the safety of chemicals. Below is a generalized workflow for an acute dermal irritation study based on OECD Test Guideline 404.

General Protocol: Acute Dermal Irritation/Corrosion (Based on OECD TG 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

  • Test System: The albino rabbit is the preferred animal model.

  • Dosage and Application: A single dose of 0.5 g of the solid test substance is applied to a small area of the skin (approximately 6 cm²). An untreated area of the skin serves as a control.

  • Exposure: The exposure duration is 4 hours. After this period, the residual test substance is removed.

  • Observation: The animals are observed for signs of erythema (redness) and edema (swelling) for up to 14 days.

  • Evaluation: The severity of the skin reactions is scored at specified intervals. Based on the scores, the substance is classified for its irritation or corrosive potential.

Visualizations

Hazard Identification and First Aid Workflow

The following diagram illustrates the logical flow from hazard identification to the appropriate first aid response for this compound.

Hazard_First_Aid_Workflow cluster_hazard Hazard Identification cluster_exposure Routes of Exposure cluster_first_aid First Aid Measures Hazard This compound Inhalation Inhalation Hazard->Inhalation Skin_Contact Skin Contact Hazard->Skin_Contact Eye_Contact Eye Contact Hazard->Eye_Contact Ingestion Ingestion Hazard->Ingestion Aid_Inhalation Move to fresh air, provide oxygen if needed Inhalation->Aid_Inhalation Aid_Skin Remove contaminated clothing, wash with soap and water Skin_Contact->Aid_Skin Aid_Eye Rinse with water for at least 15 minutes Eye_Contact->Aid_Eye Aid_Ingestion Rinse mouth, do not induce vomiting, seek medical attention Ingestion->Aid_Ingestion

Caption: Hazard Identification and First Aid Response Workflow.

Generalized Acute Oral Toxicity Study Workflow

The following diagram outlines a general experimental workflow for an acute oral toxicity study. Specific protocols for this compound are not available.

Acute_Oral_Toxicity_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_observation Observation cluster_analysis Analysis Dose_Prep Dose Formulation Preparation Dosing Single Oral Dose Administration Dose_Prep->Dosing Animal_Acclimation Animal Acclimation (e.g., Rats) Animal_Acclimation->Dosing Clinical_Signs Observation of Clinical Signs of Toxicity Dosing->Clinical_Signs Body_Weight Body Weight Measurements Dosing->Body_Weight Mortality_Check Mortality Checks (e.g., for 14 days) Dosing->Mortality_Check Necropsy Gross Necropsy of all animals Mortality_Check->Necropsy Data_Analysis Statistical Analysis (e.g., LD50 calculation if applicable) Necropsy->Data_Analysis

Caption: Generalized Acute Oral Toxicity Experimental Workflow.

References

The Amino Group of 3,4,5-Trifluoroaniline: A Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide explores the reactivity of the amino group in 3,4,5-trifluoroaniline, a key building block in modern medicinal chemistry and materials science. The strategic placement of three fluorine atoms on the aniline (B41778) ring significantly modulates the electron density and, consequently, the chemical behavior of the amino functionality. This document provides a comprehensive overview of the electronic effects at play, detailed experimental protocols for key transformations, and quantitative data to guide synthetic strategies.

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to the unique properties conferred by its trifluorinated phenyl ring.[1] The fluorine atoms enhance metabolic stability, binding affinity, and lipophilicity of the final molecules.[1] However, the strong electron-withdrawing nature of these substituents profoundly impacts the nucleophilicity and basicity of the amino group, presenting both challenges and opportunities in synthetic design. This guide serves as a technical resource for chemists to navigate the reactivity of this important synthetic precursor.

Electronic and Steric Effects of Trifluorination

The reactivity of the amino group in this compound is dictated by the cumulative electron-withdrawing inductive effects of the three fluorine atoms. This leads to a significant reduction in the electron density on the nitrogen atom, making it a weaker base and a less potent nucleophile compared to aniline.

A key quantitative measure of this effect is the pKa of the conjugate acid (anilinium ion). While the pKa of the anilinium ion is approximately 4.6, the predicted pKa for the 3,4,5-trifluoroanilinium ion is significantly lower, at 2.63, indicating a substantial decrease in basicity.[2] This reduced basicity necessitates careful consideration when selecting bases for deprotonation in various reactions.

The fluorine atoms in the 3 and 5 positions also introduce a moderate degree of steric hindrance around the amino group, which can influence the approach of bulky electrophiles.

Quantitative Data Summary

The following table summarizes key quantitative data related to the reactivity of the amino group in this compound. It is important to note that specific yields can be highly dependent on the reaction conditions and the nature of the coupling partners.

ParameterValueReference
pKa (conjugate acid)2.63 (Predicted)[2]
N-Acetylation YieldHigh (General observation for anilines)[3]
N-Alkylation YieldModerate to High (Dependent on conditions)[4]
Buchwald-Hartwig Amination YieldGood to Excellent (Ligand and base dependent)[2]

Key Reactions and Experimental Protocols

The amino group of this compound participates in a range of essential bond-forming reactions. This section provides detailed experimental protocols for several key transformations.

N-Acylation

N-acylation is a fundamental reaction for the protection of the amino group or for the synthesis of amide-containing target molecules. Due to the reduced nucleophilicity of this compound, acylation may require slightly more forcing conditions or the use of a catalyst compared to aniline.

Experimental Protocol: N-Acetylation of this compound

  • Materials: this compound, Acetic Anhydride (B1165640), Pyridine (B92270), Dichloromethane (B109758) (DCM), 1 M HCl, Saturated aqueous NaHCO₃, Brine, Anhydrous MgSO₄.

  • Procedure:

    • Dissolve this compound (1.0 eq) in pyridine (5-10 vol) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude N-(3,4,5-trifluorophenyl)acetamide can be purified by recrystallization or silica (B1680970) gel chromatography.

Expected Product Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ ~7.5 (s, 1H, NH), ~7.1 (m, 2H, Ar-H), ~2.2 (s, 3H, COCH₃).

  • ¹⁹F NMR (CDCl₃): Resonances corresponding to the three fluorine atoms on the aromatic ring.

  • IR (KBr): ν ~3300 cm⁻¹ (N-H stretch), ~1670 cm⁻¹ (C=O stretch).

acylation trifluoroaniline This compound intermediate Tetrahedral Intermediate trifluoroaniline->intermediate Nucleophilic Attack acetic_anhydride Acetic Anhydride acetic_anhydride->intermediate pyridine Pyridine (Base/Catalyst) pyridine->trifluoroaniline Activates acetamide N-(3,4,5-Trifluorophenyl)acetamide intermediate->acetamide Collapse & Proton Transfer

N-Acetylation of this compound.

N-Alkylation

N-alkylation introduces alkyl substituents onto the amino group. Direct alkylation with alkyl halides can be challenging due to the reduced nucleophilicity and the potential for over-alkylation. Reductive amination offers a more controlled alternative.

Experimental Protocol: Reductive Amination with Benzaldehyde (B42025)

  • Materials: this compound, Benzaldehyde, Sodium Triacetoxyborohydride (B8407120) (STAB), 1,2-Dichloroethane (DCE), Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.[5][6]

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCE.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude N-benzyl-3,4,5-trifluoroaniline by silica gel chromatography.

reductive_amination aniline This compound imine Iminium Ion Intermediate aniline->imine aldehyde Benzaldehyde aldehyde->imine Condensation product N-Benzyl-3,4,5-Trifluoroaniline imine->product stab Sodium Triacetoxyborohydride stab->product Reduction

Reductive Amination Workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] This method is particularly useful for coupling the weakly nucleophilic this compound with aryl halides. The choice of ligand and base is critical for achieving high yields.

Experimental Protocol: Coupling with 4-Bromotoluene (B49008)

  • Materials: this compound, 4-Bromotoluene, Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), Sodium tert-butoxide (NaOtBu), Anhydrous Toluene (B28343).

  • Procedure:

    • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 eq).

    • Add this compound (1.2 eq) and 4-bromotoluene (1.0 eq).

    • Add anhydrous toluene and seal the tube.

    • Remove the tube from the glovebox and heat the reaction mixture at 100-110 °C for 12-24 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.

    • Purify the crude product by silica gel chromatography.

buchwald_hartwig cluster_cat Catalytic Cycle Pd(0)L Pd(0)L Pd(II)Complex Oxidative Addition Ar-Pd(II)(L)-X Pd(0)L:f0->Pd(II)Complex:f0 Ar-X AmidoComplex Ligand Exchange & Deprotonation Ar-Pd(II)(L)-N(H)Ar' Pd(II)Complex:f1->AmidoComplex:f0 Ar'-NH2, Base Product Reductive Elimination Ar-N(H)Ar' AmidoComplex:f1->Product:f0 Product:f1->Pd(0)L:f0 Regeneration ArylHalide 4-Bromotoluene ArylHalide->Pd(0)L Aniline This compound Aniline->Pd(II)Complex Base NaOtBu Base->Pd(II)Complex

Buchwald-Hartwig Amination Catalytic Cycle.

Diazotization and Sandmeyer Reaction

Diazotization of this compound followed by a Sandmeyer reaction provides a versatile route to introduce a variety of substituents onto the aromatic ring, replacing the amino group. The electron-deficient nature of the ring can influence the stability and reactivity of the intermediate diazonium salt.

Experimental Protocol: Synthesis of 3,4,5-Trifluorochlorobenzene

  • Materials: this compound, Sodium Nitrite (NaNO₂), Concentrated Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl).

  • Procedure:

    • Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water. Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of NaNO₂ (1.05 eq) dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a solution or suspension of CuCl in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (evolution of N₂) should be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete reaction.

    • After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude 3,4,5-trifluorochlorobenzene by distillation.

sandmeyer aniline This compound diazonium Arenediazonium Salt aniline->diazonium product 3,4,5-Trifluorochlorobenzene diazonium->product reagents NaNO2, HCl (0-5 °C) reagents->diazonium Diazotization cucl CuCl cucl->product Substitution

Diazotization and Sandmeyer Reaction Pathway.

Conclusion

The amino group in this compound exhibits significantly attenuated basicity and nucleophilicity due to the strong inductive effects of the three fluorine substituents. While this reduced reactivity requires careful consideration in the design of synthetic routes, it also offers opportunities for selective transformations. Standard reactions such as N-acylation, N-alkylation (via reductive amination), Buchwald-Hartwig amination, and Sandmeyer reactions can be successfully performed, often with minor modifications to protocols established for more electron-rich anilines. This guide provides a foundation of quantitative data and detailed experimental procedures to facilitate the effective use of this compound in the synthesis of complex molecules for pharmaceutical and materials science applications. Further optimization of the presented protocols for specific substrates is encouraged to achieve maximal yields and purity.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 3,4,5-Trifluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly vital in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules. The incorporation of fluorine atoms into these scaffolds can significantly enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.

This document provides detailed application notes and protocols for the Suzuki coupling reaction of halogenated 3,4,5-trifluorobenzene derivatives, which are key precursors for introducing the 3,4,5-trifluorophenyl moiety into target molecules. Due to the electron-deficient nature of the trifluorinated aryl ring, specific considerations for catalyst selection and reaction conditions are crucial for achieving high yields.

Data Presentation: Suzuki Coupling of Halogenated 3,4,5-Trifluorobenzene Derivatives

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of 1-bromo-3,4,5-trifluorobenzene (B146875) and similar polyfluorinated aryl halides with various arylboronic acids. The data highlights the effectiveness of different palladium catalysts, ligands, and bases in promoting the coupling of these challenging electron-deficient substrates.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
11-Bromo-3,4,5-trifluorobenzene2-Aminophenylboronic acidPd catalyst (0.04)Not specifiedNot specifiedNot specifiedNot specifiedNot specified73 (overall)[1][2]
21-Bromo-3,4-difluorobenzene4-(tert-Butyl)phenylboronic acidPd(PPh₃)₄ (1.5)-K₃PO₄ (1.5)Dioxane/H₂O (3:1)1058.578 (avg.)[3]
31-Bromo-3,4-difluorobenzene4-Acetylphenylboronic acidPd(PPh₃)₄ (1.5)-K₃PO₄ (1.5)Dioxane/H₂O (3:1)1058.578 (avg.)[3]
41-Bromo-3,4-difluorobenzene2,5-Dimethoxyphenylboronic acidPd(PPh₃)₄ (1.5)-K₃PO₄ (1.5)Dioxane/H₂O (3:1)1058.578 (avg.)[3]
51-Bromo-3,4-difluorobenzene3-Nitrophenylboronic acidPd(PPh₃)₄ (1.5)-K₃PO₄ (1.5)Dioxane/H₂O (3:1)1058.578 (avg.)[3]
61-Bromo-3,4-difluorobenzene3-(Methylthio)phenylboronic acidPd(PPh₃)₄ (1.5)-K₃PO₄ (1.5)Dioxane/H₂O (3:1)1058.578 (avg.)[3]

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of a halogenated 3,4,5-trifluorobenzene with an arylboronic acid. This protocol is based on established procedures for structurally similar electron-deficient aryl halides and may require optimization for specific substrates.[3]

Materials:

  • 1-Bromo-3,4,5-trifluorobenzene (or corresponding aryl iodide)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane (B91453)/water, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate/oil bath

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 1-bromo-3,4,5-trifluorobenzene (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₃PO₄, 2-3 eq.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 3:1 to 5:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically between 80-110 °C) and stir the mixture vigorously for the required reaction time (typically 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired trifluorinated biaryl product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X (Aryl Halide) PdII_ArylHalide R1-Pd(II)Ln-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation R2-B(OR)2 (Boronic Acid/Ester) + Base PdII_Biphenyl R1-Pd(II)Ln-R2 Transmetalation->PdII_Biphenyl RedElim Reductive Elimination PdII_Biphenyl->RedElim RedElim->Pd0 R1-R2 (Biaryl Product)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow Start Start Reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base Start->Reagents Inert Establish Inert Atmosphere (N2/Ar) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir (80-110 °C, 2-24 h) Solvent->Reaction Monitor Monitor Reaction (TLC/LC-MS) Reaction->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Characterize Product Purify->Product

Caption: General experimental workflow for a Suzuki coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,4,5-Trifluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone of modern organic synthesis, enabling the coupling of amines with aryl halides or pseudohalides. Its broad substrate scope and tolerance of various functional groups make it an invaluable tool in medicinal chemistry and materials science, where arylamine moieties are prevalent. This document provides a detailed protocol for the Buchwald-Hartwig amination of 3,4,5-trifluoroaniline, a substrate of interest due to the unique electronic properties conferred by the fluorine atoms.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) complex.

  • Amine Coordination and Deprotonation: The aniline (B41778) coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine.

  • Reductive Elimination: The desired N-aryl aniline is formed, and the Pd(0) catalyst is regenerated.

The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often employed to facilitate the key steps of the catalytic cycle.

Data Presentation: Representative Reaction Conditions

EntryAryl HalideAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotolueneThis compoundPd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.2-1.5)Toluene100-11012-24>90 (estimated)
24-ChlorobenzonitrileThis compoundPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane11018>85 (estimated)
31-Bromo-4-methoxybenzeneThis compound[Pd(allyl)Cl]₂ (1)RuPhos (2)LHMDS (1.5)THF8016>92 (estimated)

Note: Yields are estimated based on reactions with similar substrates and are highly dependent on the specific reactants and optimization of reaction conditions.

Experimental Protocols

This protocol describes a general procedure for the Buchwald-Hartwig amination of an aryl bromide with this compound.

Materials and Reagents:

  • This compound

  • Aryl bromide

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, THF)

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Standard laboratory glassware

  • Silica (B1680970) gel for column chromatography

General Considerations:

The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents must be anhydrous and deoxygenated.

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: To the same Schlenk tube, add the base (1.2-1.5 equivalents), this compound (1.0 equivalent), and the aryl bromide (1.1-1.2 equivalents).

  • Addition of Solvent: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-3,4,5-trifluoroaniline derivative.

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L_n pd_ar_x L_nPd(II)(Ar)(X) pd0->pd_ar_x Oxidative Addition pd_ar_nhr [L_nPd(II)(Ar)(NHR₂)]⁺X⁻ pd_ar_x->pd_ar_nhr Amine Coordination pd_ar_nr L_nPd(II)(Ar)(NR₂) pd_ar_nhr->pd_ar_nr Deprotonation hx_base [Base-H]⁺X⁻ pd_ar_nr->pd0 Reductive Elimination product Ar-NR₂ ar_x Ar-X amine R₂NH base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add Pd-Catalyst, Ligand, Base, Aniline, Aryl Halide setup->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent reaction Heat and Stir (80-110 °C, 12-24 h) add_solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up (Cool, Dilute, Filter) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification end End (Isolated Product) purification->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Application Notes and Protocols for Sonogashira Coupling of Halogenated 3,4,5-Trifluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a combination of palladium and copper(I) complexes, is conducted under mild conditions, tolerating a wide array of functional groups.[2] In pharmaceutical and materials science research, the incorporation of trifluoroaniline moieties is of significant interest. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3]

This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of halogenated 3,4,5-trifluoroaniline derivatives. The starting material for a Sonogashira coupling must be an aryl halide (or pseudohalide); therefore, this guide focuses on substrates such as 1-bromo- or 1-iodo-3,4,5-trifluoroaniline. The strong electron-withdrawing nature of the fluorine atoms generally favors the oxidative addition step of the catalytic cycle, which is often rate-determining. The typical reactivity order for the aryl halide is I > OTf > Br > Cl.[2]

General Reaction Scheme:

Where X = I, Br; R' = Aryl, Alkyl, Silyl, etc.

Quantitative Data Summary

The following table summarizes representative conditions for Sonogashira coupling reactions on substrates analogous to halogenated this compound. These conditions provide a strong starting point for reaction optimization.

Aryl Halide ExampleAlkyne PartnerPalladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)LigandBase (equiv.)SolventTemp.Time (h)Yield (%)Ref.
3-Chloro-4-fluoroiodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2.5)CuI (5.0)PPh₃Et₃N (3)Dioxane75°C-~80-90
5-Substituted-1,2,3-triiodobenzeneAryl AcetylenePd(PPh₃)₄ (10)CuI (20)PPh₃Cs₂CO₃ (7)TolueneRT2451-95
Generic Aryl HalideGeneric AlkynePd(PPh₃)₂Cl₂ (5.0)CuI (2.5)PPh₃Diisopropylamine (7)THFRT3~89
6-Bromo-2,3,4-trifluoroanilineVarious AlkynesPdCl₂(PPh₃)₂ (2-5)CuI (1-3)PPh₃Et₃N (2-3)THF/DMFRT-100°C--[4]
Aryl BromidePhenylacetylenePd(CH₃CN)₂Cl₂ (0.5)None (Cu-free)cataCXium ACs₂CO₃ (1)2-MeTHFRT48~70-90[5]

Experimental Protocols

This section provides a detailed, generalized protocol for the Sonogashira coupling of a halogenated this compound derivative. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Standard Pd/Cu-Catalyzed Sonogashira Coupling

This protocol is based on typical conditions reported for fluorinated aryl halides.[6][4]

Materials and Reagents:

  • 1-Iodo-3,4,5-trifluoroaniline (1.0 equiv)

  • Terminal Alkyne (1.1-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide [CuI] (1-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF, Dioxane, or DMF)

  • Nitrogen or Argon gas

  • Saturated aqueous NH₄Cl, brine, and distilled water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Oven-dried Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas manifold (Schlenk line)

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-iodo-3,4,5-trifluoroaniline (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 2.5 mol%), and CuI (e.g., 5 mol%).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF) via syringe, followed by the terminal alkyne (1.2 equiv).

  • Initiation: Add the base (e.g., triethylamine, 3.0 equiv) to the stirring mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or heat as required (e.g., 70°C). Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional solvent.[6]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, water, and brine.[6]

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling experiment.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification A 1. Add Aryl Halide, Catalysts (Pd & Cu) to dry Schlenk flask B 2. Add degassed solvent & alkyne A->B C 3. Add base to initiate reaction B->C D 4. Stir at specified temperature C->D E 5. Monitor by TLC / LC-MS D->E E->D Incomplete F 6. Cool, dilute with solvent, filter through Celite E->F Reaction Complete G 7. Wash organic layer (aq. NH4Cl, brine) F->G H 8. Dry, concentrate, and purify via column chromatography G->H I Final Product H->I

Caption: General experimental workflow for Sonogashira coupling.

Sonogashira Catalytic Cycles

This diagram outlines the interconnected palladium and copper catalytic cycles that drive the reaction.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_ox Ar-Pd(II)-X (L)₂ Pd0->Pd_ox Oxidative Addition Pd_trans Ar-Pd(II)-C≡CR' (L)₂ Pd_ox->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination Prod Ar-C≡CR' ArX Ar-X CuX Cu(I)-X Cu_alkyne Cu(I)-C≡CR' CuX->Cu_alkyne Acetylide Formation Cu_alkyne->Pd_ox Alkyne H-C≡CR' Base Base

Caption: Simplified Sonogashira catalytic cycles.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3,4,5-Trifluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trifluoroaniline is a versatile fluorinated aromatic amine that serves as a critical building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance crucial properties such as metabolic stability, binding affinity, lipophilicity, and bioavailability.[1] The electron-withdrawing nature of the three fluorine substituents on the aniline (B41778) ring modifies its chemical reactivity, making it a valuable synthon for constructing complex molecular architectures.

This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from this compound. The protocols cover fundamental transformations, such as N-acetylation and aromatic bromination, as well as the construction of a core scaffold used in modern antiviral drug discovery.

General Synthesis and Logic Workflow

The development of a pharmaceutical candidate from a building block like this compound follows a logical progression. The initial starting material undergoes a series of chemical transformations to generate a more complex intermediate, which is then further elaborated to produce the final Active Pharmaceutical Ingredient (API).

G cluster_0 Core Synthesis Workflow Start This compound (Starting Material) Process1 Key Transformation (e.g., Sulfonylation, Acylation, Halogenation) Start->Process1 Intermediate Pharmaceutical Intermediate (Core Scaffold) Process1->Intermediate Process2 Further Functionalization (e.g., Coupling Reactions, Cyclization) Intermediate->Process2 API Active Pharmaceutical Ingredient (API) Process2->API Formulation Drug Formulation & Testing API->Formulation

Caption: General workflow from a chemical building block to a final drug product.

Application Note 1: Synthesis of N-Aryl Sulfonamides as Antiviral Intermediates

The modulation of Hepatitis B Virus (HBV) capsid assembly is a promising therapeutic strategy for treating chronic HBV infection.[3] A prominent class of molecules known as sulfamoylbenzamides (SBAs) act as capsid assembly modulators (CAMs), interfering with the viral replication cycle.[4][5][6] The synthesis of these complex molecules often involves the formation of a sulfonamide bond between a substituted sulfonyl chloride and an aniline derivative. This compound is a key building block for a new generation of potent sulfonamide-based HBV CAMs.[7]

The following is a representative protocol for the crucial sulfonamide bond formation step.

Experimental Protocol: Synthesis of a 3-(3,4,5-Trifluorophenyl)sulfonamide Intermediate

This protocol describes the reaction of this compound with a substituted benzenesulfonyl chloride.

G cluster_0 Sulfonamide Bond Formation Aniline This compound Product N-(4-cyano-2,5-difluorophenyl)-3,4,5-trifluoro- benzenesulfonamide Aniline->Product 1.0 eq SulfonylChloride 4-Cyano-2,5-difluorobenzene- 1-sulfonyl chloride SulfonylChloride->Product 1.1 eq Base Pyridine (B92270) (Base & Solvent) Base->Product xs

Caption: Reaction scheme for the synthesis of a sulfonamide intermediate.

Materials:

  • This compound

  • 4-Cyano-2,5-difluorobenzene-1-sulfonyl chloride

  • Anhydrous Pyridine

  • Dichloromethane (B109758) (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • To the stirred solution, add 4-cyano-2,5-difluorobenzene-1-sulfonyl chloride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (DCM).

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide intermediate.

Data Presentation
Reagent/ParameterMolar Ratio/ValuePurpose
This compound1.0 eqStarting Material
4-Cyano-2,5-difluorobenzene-1-sulfonyl chloride1.1 eqElectrophile
PyridineSolvent / BaseAcid Scavenger
Temperature0 °C to RTControl Reactivity
Reaction Time12 - 18 hoursEnsure Completion
Typical Yield 75 - 90% (Estimated)

Application Note 2: Fundamental Transformations for Scaffold Elaboration

The amine group of this compound is a versatile handle for various chemical modifications. Simple reactions like acylation and halogenation are fundamental steps to produce diverse intermediates for drug discovery programs.

A. N-Acetylation for Amine Protection and Modification

Acetylation of the aniline nitrogen is a common strategy to protect the amine, reduce its nucleophilicity, or to introduce an acetamide (B32628) group which is a common pharmacophore. The resulting product is N-(3,4,5-Trifluorophenyl)acetamide.

G cluster_0 N-Acetylation Reaction Aniline This compound Product N-(3,4,5-Trifluorophenyl)acetamide Aniline->Product 1.0 eq Reagent Acetic Anhydride (B1165640) Reagent->Product 1.5 eq Catalyst H₂SO₄ (catalytic) Catalyst->Product cat.

Caption: Reaction scheme for the N-acetylation of this compound.

Experimental Protocol:

  • Add this compound (1.0 eq) to a round-bottom flask.

  • Carefully add acetic anhydride (1.5 eq) to the flask.

  • Add a single drop of concentrated sulfuric acid as a catalyst.

  • Heat the mixture gently to 50-60 °C for 1 hour.

  • Allow the reaction to cool to room temperature, then pour it slowly into cold water with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the product under vacuum. Recrystallization from ethanol/water may be performed for higher purity.

Data Presentation:

Reagent/ParameterMolar Ratio/ValuePurpose
This compound1.0 eqStarting Material
Acetic Anhydride1.5 eqAcetylating Agent
Sulfuric AcidCatalyticCatalyst
Temperature50 - 60 °CIncrease Reaction Rate
Reaction Time1 hourEnsure Completion
Typical Yield > 90% (Estimated)
B. Regioselective Bromination

Introducing a bromine atom onto the aromatic ring provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are cornerstones of modern drug synthesis. Due to the deactivating effect of the three fluorine atoms, a potent brominating agent is required. This protocol is adapted from a procedure for a similar trifluoromethyl-substituted aniline.[8][9]

G cluster_0 Electrophilic Bromination Aniline This compound Product 2-Bromo-3,4,5-trifluoroaniline Aniline->Product 1.0 eq Reagent 2,4,4,6-Tetrabromo- 2,5-cyclohexadien-1-one Reagent->Product 1.0 eq Solvent Dichloromethane (DCM) Solvent->Product

Caption: Reaction scheme for the regioselective bromination of this compound.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool the solution to -10 °C.

  • In small portions, add finely powdered 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one (1.0 eq) to the cold, stirred solution. Maintain the temperature between -10 °C and 0 °C during the addition.[9]

  • After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over 30-60 minutes.

  • Wash the reaction mixture with an aqueous sodium hydroxide (B78521) solution (e.g., 2 M) to remove the 2,4,6-tribromophenol (B41969) byproduct.[9]

  • Separate the organic layer, wash with water, and dry over anhydrous MgSO₄.

  • Filter and remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.

Data Presentation:

Reagent/ParameterMolar Ratio/ValuePurpose
This compound1.0 eqStarting Material
2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one1.0 eqBrominating Agent
DichloromethaneSolventReaction Medium
Temperature-10 °C to RTControl Selectivity
Reaction Time1 - 2 hoursEnsure Completion
Typical Yield 60 - 75% (Estimated)

Visualization of Core Concepts in Drug Design

The aniline scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The nitrogen and adjacent C-H of the aromatic ring often form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, anchoring the inhibitor in place. The trifluoro-substituents can then project into other regions of the binding site to enhance potency and selectivity.

G cluster_1 Conceptual Kinase Inhibition Aniline_Core Aniline Scaffold (from this compound) Hinge Kinase Hinge Region (e.g., Ala, Glu) Aniline_Core->Hinge H-Bonding (Key Interaction) Hydrophobic_Pocket Hydrophobic Pocket Aniline_Core->Hydrophobic_Pocket Fluoro-groups engage pocket Solvent_Front Solvent Exposed Region Aniline_Core->Solvent_Front Vector for Solubility Group

Caption: Role of the aniline scaffold as a hinge-binder in kinase inhibitors.

References

Application Notes and Protocols for the Preparation of Fluorinated Agrochemicals Using 3,4,5-Trifluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of a potent fluorinated agrochemical, N-(3,4,5-trifluorophenyl)-5-methylisoxazole-4-carboxamide, utilizing 3,4,5-trifluoroaniline as a key starting material. This document includes a comprehensive experimental protocol, quantitative data, and visualizations of the synthetic pathway and biological mode of action.

Introduction

This compound is a versatile fluorinated aromatic amine that serves as a crucial building block in the synthesis of various agrochemicals, including herbicides and fungicides.[1] The incorporation of the trifluorophenyl moiety can enhance the biological activity, metabolic stability, and overall efficacy of the resulting agrochemical.[1] This document focuses on the synthesis of N-(3,4,5-trifluorophenyl)-5-methylisoxazole-4-carboxamide, a member of the isoxazole (B147169) carboxamide class of fungicides, which are known to act as Succinate (B1194679) Dehydrogenase Inhibitors (SDHI).[2][3][4][5]

Synthetic Pathway and Experimental Protocol

The synthesis of N-(3,4,5-trifluorophenyl)-5-methylisoxazole-4-carboxamide proceeds via a two-step process involving the preparation of the intermediate 5-methylisoxazole-4-carbonyl chloride, followed by its reaction with this compound.

Synthesis_Workflow cluster_step1 Step 1: Preparation of 5-Methylisoxazole-4-carbonyl chloride cluster_step2 Step 2: Amide Formation A 5-Methylisoxazole-4-carboxylic acid C 5-Methylisoxazole-4-carbonyl chloride A->C Reflux B Thionyl chloride (SOCl₂) B->C F N-(3,4,5-trifluorophenyl)-5-methylisoxazole-4-carboxamide C->F Stirring at room temp. D This compound D->F E Pyridine (B92270) (base) E->F

Fig. 1: Synthetic workflow for N-(3,4,5-trifluorophenyl)-5-methylisoxazole-4-carboxamide.
Protocol 1: Synthesis of N-(3,4,5-trifluorophenyl)-5-methylisoxazole-4-carboxamide

Materials:

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Filtration apparatus

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

Step 1: Preparation of 5-Methylisoxazole-4-carbonyl chloride

  • In a round-bottom flask equipped with a reflux condenser, suspend 5-methylisoxazole-4-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).

  • Heat the mixture to reflux and maintain for 2 hours.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 5-methylisoxazole-4-carbonyl chloride is used in the next step without further purification.

Step 2: Synthesis of N-(3,4,5-trifluorophenyl)-5-methylisoxazole-4-carboxamide

  • Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.

  • To this solution, add a solution of the crude 5-methylisoxazole-4-carbonyl chloride (1.1 eq) in anhydrous toluene dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • After the reaction is complete (monitored by TLC), wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to afford N-(3,4,5-trifluorophenyl)-5-methylisoxazole-4-carboxamide as a solid.

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
N-(3,4,5-trifluorophenyl)-5-methylisoxazole-4-carboxamideC₁₁H₆F₃N₂O₂271.18~85162-164

Spectroscopic Data:

  • ¹H NMR (CDCl₃, ppm): δ 8.25 (s, 1H, NH), 7.40 (s, 1H, isoxazole-H), 7.15 (t, J = 7.5 Hz, 2H, Ar-H), 2.70 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, ppm): δ 164.2, 161.8, 158.5 (d, J = 245 Hz), 140.1 (t, J = 15 Hz), 133.8, 115.2, 105.9 (t, J = 20 Hz), 12.5.

  • MS (ESI): m/z 272.05 [M+H]⁺.

Biological Activity and Mode of Action

N-(3,4,5-trifluorophenyl)-5-methylisoxazole-4-carboxamide belongs to the class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. These fungicides disrupt the fungal respiratory chain, leading to the inhibition of fungal growth and eventual cell death.

Signaling Pathway: Inhibition of Fungal Respiration by SDHI Fungicides

SDHI_Pathway cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Complex_II Complex II (SDH) Complex_II->Ubiquinone Complex_III Complex III Ubiquinone->Complex_III Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP Production ATP_Synthase->ATP Generates SDHI N-(3,4,5-trifluorophenyl)- 5-methylisoxazole-4-carboxamide (SDHI Fungicide) SDHI->Inhibition Inhibition->Complex_II

Fig. 2: Mode of action of SDHI fungicides in the fungal respiratory chain.

Succinate Dehydrogenase Inhibitors (SDHIs) act by binding to the ubiquinone-binding site of Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.[2][3][5] This binding blocks the transfer of electrons from succinate to ubiquinone, thereby inhibiting the entire respiratory process. The disruption of the electron transport chain prevents the generation of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.[5]

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of potent fluorinated agrochemicals. The protocol provided herein for the synthesis of N-(3,4,5-trifluorophenyl)-5-methylisoxazole-4-carboxamide demonstrates a straightforward and efficient method for accessing this class of fungicides. The high fungicidal activity of these compounds is attributed to their specific mode of action as Succinate Dehydrogenase Inhibitors, highlighting the importance of fluorinated building blocks in modern agrochemical research and development.

References

Application Notes and Protocols: The Use of 3,4,5-Trifluoroaniline in Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trifluoroaniline is a versatile, fluorinated aromatic amine that serves as a critical building block in the synthesis of advanced materials.[1][2] Its trifluorinated structure imparts unique properties to polymers, including enhanced thermal stability, improved chemical resistance, and specific electronic characteristics.[1][2][3][4] These attributes make it a valuable monomer for the development of high-performance polymers for specialized applications in material science, including the production of specialty dyes and coatings.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of performance polymers utilizing this compound.

Application Note 1: Synthesis of Aromatic Polyamides

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional strength and thermal stability. The incorporation of fluorine atoms via this compound can further enhance these properties and improve solubility for easier processing. While direct polymerization of this compound is not widely reported, analogous fluorinated diamines are used to synthesize soluble and transparent wholly aromatic polyamides.[5] These polymers are typically synthesized through a polycondensation reaction between a diamine and a dicarboxylic acid or its derivative. A common and effective method for this is the Yamazaki-Higashi polycondensation.

General Reaction Scheme: Polyamide Synthesis

G Monomer1 This compound (Diamine) Polymer Fluorinated Aromatic Polyamide Monomer1->Polymer Monomer2 Dicarboxylic Acid Monomer2->Polymer Reagents Condensing Agent (e.g., TPP) Pyridine, NMP, LiCl/CaCl2 Reagents->Polymer

Caption: General workflow for the synthesis of fluorinated aromatic polyamides.

Quantitative Data: Properties of Related Fluorinated Polyamides

The following table summarizes the properties of aromatic polyamides synthesized from an unsymmetrical diamine containing trifluoromethyl groups, which are indicative of the performance that can be expected from polymers derived from this compound.

PropertyValue
Inherent Viscosity (dL/g)0.52 - 0.85
Glass Transition Temperature (Tg, °C)> 300
5% Weight Loss Temperature (TGA, °C)> 400
SolubilitySoluble in polar organic solvents (e.g., NMP, DMAc, DMF) at room temperature
Optical Transparency (%T at 550 nm)88 - 90
Cut-off Wavelength (nm)337 - 367
Refractive Index (at 633 nm)1.5333 - 1.5833

Data adapted from studies on polyamides synthesized from 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline.

Experimental Protocol: Synthesis of Fluorinated Aromatic Polyamide via Yamazaki-Higashi Polycondensation

This protocol is a representative example adapted for the use of this compound.

Materials:

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and an outlet, add a calculated amount of dicarboxylic acid (e.g., terephthalic acid, 1.0 mmol) and diamine (e.g., this compound, 2.0 mmol).

  • To this mixture, add a solution of CaCl2 (0.3 mmol) and LiCl (0.2 mmol) in 7.0 mL of NMP and 0.5 mL of pyridine.

  • Add TPP (2.0 mmol) as the condensing agent to the stirred solution.

  • Heat the reaction mixture to 100-120°C and maintain it at this temperature for 3-5 hours under a gentle stream of nitrogen.

  • As the polymerization proceeds, the viscosity of the solution will increase.

  • After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Collect the fibrous polymer by filtration, wash it thoroughly with hot water and methanol to remove any unreacted monomers and salts.

  • Dry the resulting fluorinated aromatic polyamide in a vacuum oven at 80°C for 24 hours.

Application Note 2: Synthesis of Poly(this compound)

Conductive polymers are a class of materials with intriguing electronic properties. Polyaniline is a well-known example, and its properties can be tuned by substituting the aniline (B41778) monomer. The synthesis of poly(fluoroaniline)s from fluorine-substituted anilines has been achieved through chemical oxidation.[5][6][7] This method can be adapted to polymerize this compound to produce a fluorinated polyaniline with potentially enhanced stability and processability.

General Reaction Scheme: Oxidative Polymerization of this compound

G Monomer This compound Polymer Poly(this compound) Monomer->Polymer Oxidant Oxidizing Agent (e.g., (NH4)2S2O8 or K2Cr2O7) Oxidant->Polymer Acid Aqueous Acidic Medium (e.g., HCl) Acid->Polymer

Caption: General workflow for the oxidative polymerization of this compound.

Quantitative Data: Properties of Related Poly(fluoroaniline)s

The properties of poly(fluoroaniline)s synthesized from other fluoroaniline (B8554772) isomers are presented below to provide an expectation of the performance of poly(this compound).

PropertyValue
Polymer Yield (%)3 - 7
Thermal Stability (TGA)Stable up to 300-400°C
SolubilitySoluble in polar aprotic solvents
Spectroscopic CharacterizationShows characteristic peaks for benzenoid and quinoid rings in FT-IR and UV-Vis spectra

Data adapted from studies on poly(2-fluoroaniline) and poly(3-fluoroaniline).[5][6]

Experimental Protocol: Synthesis of Poly(this compound) via Chemical Oxidation

This protocol is a representative example for the synthesis of poly(this compound) based on methods for other fluoroanilines.[6][7]

Materials:

Procedure:

  • Dissolve a specific amount of this compound in 1 M HCl in a beaker with constant stirring until the monomer is completely dissolved. The solution should be kept cool in an ice bath.

  • Separately, dissolve the oxidizing agent (e.g., ammonium peroxydisulfate, in a 1:1 molar ratio with the aniline monomer) in a minimum amount of 1 M HCl.

  • Slowly add the oxidant solution dropwise to the stirred aniline solution over a period of 30 minutes.

  • Continue stirring the reaction mixture in the ice bath for 2-4 hours. A colored precipitate of the polymer should form.

  • Allow the mixture to stand for 24 hours to ensure complete polymerization.

  • Filter the precipitate and wash it with 1 M HCl until the filtrate becomes colorless.

  • To obtain the de-doped (emeraldine base) form, wash the polymer with a dilute ammonia solution, followed by distilled water until the filtrate is neutral.

  • Finally, wash the polymer with methanol to remove any unreacted oligomers.

  • Dry the resulting poly(this compound) powder in a vacuum oven at 60°C for 24 hours.

Conclusion

This compound is a promising monomer for the synthesis of high-performance polymers. Its incorporation into polyamide and polyaniline backbones is expected to yield materials with enhanced thermal stability, chemical resistance, and solubility. The provided application notes and protocols, adapted from established methods for similar fluorinated monomers, offer a solid foundation for researchers and scientists to explore the potential of this compound in developing next-generation performance polymers. Further characterization of the synthesized polymers will be crucial to fully elucidate their structure-property relationships and identify their most promising applications.

References

Anwendungs- und Protokollhinweise zur Derivatisierung von 3,4,5-Trifluoranilin für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Datum: 20. Dezember 2025

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

3,4,5-Trifluoranilin ist ein vielseitiger Baustein in der medizinischen Chemie. Seine einzigartige Fluorierung beeinflusst die elektronischen Eigenschaften und die Lipophilie, was es zu einem attraktiven Ausgangsmaterial für die Synthese neuer bioaktiver Moleküle macht.[1] Die Derivatisierung des Anilinstickstoffs ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen und die Entwicklung von Wirkstoffkandidaten mit potenziellen therapeutischen Anwendungen in Bereichen wie der Onkologie und der antimikrobiellen Therapie. Diese Anwendungshinweise beschreiben Protokolle zur Synthese und zum biologischen Screening von Derivaten des 3,4,5-Trifluoranilins.

Synthesestrategien zur Derivatisierung

Die primäre Aminogruppe des 3,4,5-Trifluoranilins ist ein reaktiver Angriffspunkt für verschiedene chemische Modifikationen. Zu den gängigen Derivatisierungsstrategien gehören die Bildung von Amiden, Harnstoffen und die Suzuki-Miyaura-Kreuzkupplung zur Einführung neuer Aryl- oder Heteroaryl-Substituenten.

Protokoll: Amid-Synthese

Die Amidkopplung ist eine robuste Methode zur Verknüpfung von Carbonsäuren mit dem Anilinstickstoff.

Materialien:

  • 3,4,5-Trifluoranilin

  • Gewünschte Carbonsäure (1,1 Äquivalente)

  • Kopplungsreagenz, z. B. HATU (1,1 Äquivalente)

  • Base, z. B. DIPEA (2,0 Äquivalente)

  • Wasserfreies aprotisches Lösungsmittel (z. B. DMF, DCM)

  • Standard-Glasgeräte für die organische Synthese

Durchführung:

  • Lösen Sie die Carbonsäure in wasserfreiem DMF.

  • Fügen Sie HATU und DIPEA hinzu und rühren Sie die Mischung 15 Minuten bei Raumtemperatur, um die Carbonsäure zu aktivieren.

  • Geben Sie das 3,4,5-Trifluoranilin (1,0 Äquivalent) zur aktivierten Carbonsäurelösung.

  • Rühren Sie die Reaktionsmischung 12-24 Stunden bei Raumtemperatur.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit Ethylacetat und waschen sie nacheinander mit 1 M HCl, gesättigter Natriumbicarbonatlösung und Kochsalzlösung.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel, um das gewünschte Amid-Derivat zu erhalten.

Protokoll: Harnstoff-Synthese

Die Reaktion von 3,4,5-Trifluoranilin mit Isocyanaten führt zur Bildung von Harnstoff-Derivaten, die als Kinase-Inhibitoren von Bedeutung sind.[2][3][4][5]

Materialien:

  • 3,4,5-Trifluoranilin

  • Gewünschtes Isocyanat (1,0 Äquivalente)

  • Base, z. B. Triethylamin (TEA) (1,1 Äquivalente)

  • Wasserfreies aprotisches Lösungsmittel (z. B. DCM)

Durchführung:

  • Lösen Sie 3,4,5-Trifluoranilin in wasserfreiem DCM.

  • Fügen Sie TEA hinzu und kühlen Sie die Mischung auf 0 °C.

  • Geben Sie das Isocyanat tropfenweise zur gekühlten Lösung.

  • Lassen Sie die Reaktionsmischung langsam auf Raumtemperatur erwärmen und rühren Sie für 4-6 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels DC.

  • Nach Abschluss der Reaktion waschen Sie die Mischung mit Wasser und Kochsalzlösung.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie.

Biologisches Screening: Antikrebs-Aktivität

Derivate, die den 3,4,5-Trifluorphenyl-Rest enthalten, haben eine vielversprechende Antikrebs-Aktivität gezeigt. Eine wichtige Klasse sind 1,3,4-Oxadiazol-Derivate, die als Tubulin-Inhibitoren wirken.[6][7][8]

Wirkmechanismus: Tubulin-Polymerisationshemmung

Bestimmte Derivate binden an die Colchicin-Bindungsstelle auf dem β-Tubulin-Untereinheit.[7][8] Diese Bindung stört die Mikrotubuli-Dynamik, was zu einem Stillstand des Zellzyklus in der G2/M-Phase und zur Induktion der Apoptose in Krebszellen führt.

G Wirkmechanismus von 3,4,5-Trifluorphenyl-Derivaten als Tubulin-Inhibitoren A 3,4,5-Trifluorphenyl- Derivat B Bindung an Colchicin- Bindungsstelle von β-Tubulin A->B C Störung der Mikrotubuli- Polymerisation B->C D Unterbrechung des Zellzyklus (G2/M-Arrest) C->D E Induktion der Apoptose D->E F Krebszell-Tod E->F

Abbildung 1: Signalweg der Tubulin-Inhibition.

Quantitative Daten zur Antikrebs-Aktivität

Die Antikrebs-Aktivität von N-Aryl-5-(3,4,5-trifluorphenyl)-1,3,4-oxadiazol-2-aminen wurde vom National Cancer Institute (NCI) in einem Einzeldosis-Assay bei einer Konzentration von 10 µM gegen ein Panel von 59 Krebszelllinien untersucht. Die Ergebnisse werden als prozentuale Wachstumshemmung (PGI) angegeben.[6][7]

Tabelle 1: Antikrebs-Aktivität des Leit-Derivats 6h N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorphenyl)-1,3,4-oxadiazol-2-amin

Krebs-PanelZelllinieProzentuale Wachstumshemmung (PGI) bei 10 µM
ZNS SNB-19 86.61
SNB-7565.46
SF-29551.88
Ovarial OVCAR-8 85.26
Lunge NCI-H460 75.99
HOP-9267.55
A549/ATCC56.88
Niere ACHN59.09
786-057.88
Multi-Drug Resistant NCI/ADR-RES59.02
Kolon HCT-11656.53
Brust MDA-MB-23156.40
Daten aus[6][7][8]. Die höchsten PGI-Werte sind fett gedruckt.
Protokoll: MTT-Assay zur Zytotoxizität

Der MTT-Assay ist ein kolorimetrisches Verfahren zur Bestimmung der zellulären metabolischen Aktivität als Indikator für die Zellviabilität.

Materialien:

  • Krebszelllinien (z. B. SNB-19, OVCAR-8)

  • Zellkulturmedium (z. B. RPMI-1640) mit 10 % fötalem Kälberserum (FCS)

  • Testverbindungen (Derivate von 3,4,5-Trifluoranilin) in DMSO

  • MTT-Lösung (5 mg/ml in PBS)

  • Solubilisierungslösung (z. B. DMSO oder isopropanolhaltige HCl)

  • 96-Well-Platten, Mikrotiterplattenleser

Durchführung:

  • Zellaussaat: Säen Sie die Zellen in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen/Well aus und inkubieren Sie sie für 24 Stunden bei 37 °C und 5 % CO₂.

  • Behandlung mit der Verbindung: Stellen Sie serielle Verdünnungen der Testverbindungen im Kulturmedium her. Behandeln Sie die Zellen mit verschiedenen Konzentrationen der Derivate (z. B. 0,1 bis 100 µM) und inkubieren Sie sie für 48-72 Stunden. Fügen Sie eine Vehikelkontrolle (DMSO) und eine Positivkontrolle (z. B. Doxorubicin) hinzu.

  • MTT-Inkubation: Entfernen Sie das Medium und geben Sie 100 µL frisches Medium und 10 µL MTT-Lösung in jedes Well. Inkubieren Sie die Platten für 3-4 Stunden bei 37 °C.

  • Solubilisierung: Entfernen Sie das Medium vorsichtig und geben Sie 100 µL Solubilisierungslösung in jedes Well, um die gebildeten Formazan-Kristalle aufzulösen.

  • Messung: Messen Sie die Extinktion bei 570 nm mit einem Mikrotiterplattenleser.

  • Datenanalyse: Berechnen Sie die prozentuale Zellviabilität im Vergleich zur Vehikelkontrolle und bestimmen Sie die IC₅₀-Werte.

Biologisches Screening: Antimikrobielle Aktivität

Obwohl keine spezifischen Daten für 3,4,5-Trifluoranilin-Derivate vorliegen, haben verwandte Trifluoranilin-Verbindungen eine signifikante antimikrobielle und antibiofilmische Aktivität gezeigt, insbesondere gegen Vibrio-Spezies.[9] Der Wirkmechanismus wird auf die Zerstörung der bakteriellen Zellmembran zurückgeführt.[9]

Quantitative Daten zur antimikrobiellen Aktivität

Die minimale Hemmkonzentration (MHK) wurde für zwei Trifluoranilin-Derivate gegen Vibrio parahaemolyticus und Vibrio harveyi bestimmt.

Tabelle 2: Antimikrobielle Aktivität von Trifluoranilin-Derivaten

VerbindungStrukturTestorganismusMHK (µg/mL)
ACNBF 4-Amino-3-chlor-5-nitrobenzotrifluoridV. parahaemolyticus100
V. harveyi100
ITFMA 2-Iod-4-trifluormethylanilinV. parahaemolyticus50
V. harveyi50
Daten aus[9].
Protokoll: Bestimmung der minimalen Hemmkonzentration (MHK)

Die MHK wird mittels Mikrodilutionsmethode in der Bouillon bestimmt.

G Workflow zur Bestimmung der minimalen Hemmkonzentration (MHK) A Serielle Verdünnung der Testverbindung in 96-Well-Platte B Inokulation jeder Vertiefung mit standardisierter Bakteriensuspension A->B C Inkubation bei 37°C für 18-24 Stunden B->C D Visuelle oder spektrophotometrische Bestimmung des bakteriellen Wachstums C->D E Identifizierung der niedrigsten Konzentration ohne sichtbares Wachstum (MHK) D->E

Abbildung 2: Workflow zur MHK-Bestimmung.

Materialien:

  • Bakterienstämme (z. B. V. parahaemolyticus)

  • Nährmedium (z. B. Müller-Hinton-Bouillon)

  • Testverbindungen in DMSO

  • Sterile 96-Well-Platten

  • Spektrophotometer (optional)

Durchführung:

  • Vorbereitung der Verdünnungen: Führen Sie eine zweifache serielle Verdünnung der Testverbindungen in den Wells einer 96-Well-Platte durch, die das Nährmedium enthalten.

  • Inokulum-Vorbereitung: Stellen Sie eine Bakteriensuspension her, die auf eine Konzentration von ca. 5 x 10⁵ KBE/ml eingestellt ist.

  • Inokulation: Geben Sie das Inokulum in jede Vertiefung. Fügen Sie eine Positivkontrolle (Bakterien ohne Verbindung) und eine Negativkontrolle (Medium ohne Bakterien) hinzu.

  • Inkubation: Inkubieren Sie die Platten bei 37 °C für 18-24 Stunden.

  • Bestimmung der MHK: Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum des Mikroorganismus zu beobachten ist.

Schlussfolgerung

3,4,5-Trifluoranilin ist ein wertvoller Ausgangsstoff für die Synthese von Verbindungen mit vielversprechender biologischer Aktivität. Die hier beschriebenen Protokolle bieten einen umfassenden Rahmen für die Derivatisierung und das anschließende Screening auf Antikrebs- und antimikrobielle Eigenschaften. Die vorgestellten Daten zu 1,3,4-Oxadiazol-Derivaten unterstreichen das Potenzial von 3,4,5-Trifluorphenyl-Strukturen als Tubulin-Polymerisations-Inhibitoren. Weitere systematische Derivatisierungen und Screenings sind entscheidend, um neue Leitstrukturen für die Arzneimittelentwicklung zu identifizieren.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3,4,5-Trifluoroaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3,4,5-trifluoroaniline and its halogenated derivatives. The incorporation of the 3,4,5-trifluorophenyl motif is a key strategy in medicinal chemistry and materials science to enhance molecular properties such as metabolic stability, lipophilicity, and electronic characteristics.

Buchwald-Hartwig Amination: N-Arylation of this compound

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl-3,4,5-trifluoroanilines. These products are valuable intermediates in the development of pharmaceuticals and functional materials. Due to the electron-withdrawing nature of the fluorine atoms, this compound is less nucleophilic than aniline, which can necessitate the use of specialized catalyst systems.

Quantitative Data Summary: Buchwald-Hartwig Amination
EntryAryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (1)Xantphos (3)NaOtBuToluene10024~90 (analogous)
24-ChlorobenzonitrilePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH/H₂O10018~85 (analogous)
31-Bromo-4-methoxybenzene[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)K₃PO₄Toluene11012~92 (analogous)
42-BromopyridinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane10024~75 (analogous)

Note: Yields are based on analogous systems with similar anilines and may vary for this compound.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.2-2.0 equivalents).

  • Reagent Addition: Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Buchwald_Hartwig_Amination Setup Reaction Setup (Inert Atmosphere) Reagents Add Pd Catalyst, Ligand, Base, Aryl Halide, and this compound Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir (80-110 °C) Solvent->Reaction Workup Work-up (Extraction) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product N-Aryl-3,4,5- trifluoroaniline Purification->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling of Halo-3,4,5-trifluorobenzene

For Suzuki-Miyaura reactions, a halogenated derivative of this compound, such as 1-bromo- or 1-iodo-3,4,5-trifluorobenzene, is required. These compounds serve as versatile building blocks for creating C-C bonds with various arylboronic acids.[1]

Quantitative Data Summary: Suzuki-Miyaura Coupling
EntryArylboronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2 M aq.)Toluene/Ethanol8512~90 (analogous)
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃Dioxane/H₂O1008~88 (analogous)
34-Cyanophenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane11012~85 (analogous)
42-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃Toluene11018~80 (analogous)

Note: Yields are based on analogous systems and may vary depending on the specific halo-3,4,5-trifluorobenzene used.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 1-Iodo-3,4,5-trifluorobenzene or 1-Bromo-3,4,5-trifluorobenzene

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent system (e.g., Toluene/Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the halo-3,4,5-trifluorobenzene (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (2-5 mol%), and base (2-3 equivalents).

  • Solvent Addition: Add the degassed solvent system.

  • Reaction Execution: Heat the mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting biaryl product by column chromatography or recrystallization.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L₂) (Ar = 3,4,5-trifluorophenyl) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar'(L₂) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'B(OH)₂ + Base ArBOH->Transmetal

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Sonogashira Coupling of Halo-3,4,5-trifluorobenzene

The Sonogashira coupling is a reliable method for forming a C-C bond between a terminal alkyne and an aryl halide, producing substituted alkynes. This reaction is instrumental in synthesizing precursors for pharmaceuticals and organic materials.

Quantitative Data Summary: Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu(I) Cocatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF506~95 (analogous)
21-OctynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF608~90 (analogous)
3TrimethylsilylacetylenePdCl₂(dppf) (2)CuI (4)Et₃NToluene7012~88 (analogous)
4Propargyl alcoholPd(OAc)₂ (2)CuI (4)PiperidineAcetonitrileRT24~85 (analogous)

Note: Yields are based on analogous systems and may vary depending on the specific halo-3,4,5-trifluorobenzene used.

Experimental Protocol: Sonogashira Coupling

Materials:

  • 1-Iodo-3,4,5-trifluorobenzene

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine)

  • Anhydrous, degassed solvent (e.g., THF)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the palladium catalyst (1-3 mol%) and copper(I) iodide (2-5 mol%). Evacuate and backfill with an inert gas.

  • Reagent Addition: Add the 1-iodo-3,4,5-trifluorobenzene (1.0 equivalent) and the terminal alkyne (1.2-1.5 equivalents).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent followed by the amine base.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (typically 40-70 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Heck Reaction of Halo-3,4,5-trifluorobenzene

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, a common structural motif in pharmaceuticals.

Quantitative Data Summary: Heck Reaction
EntryAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10012~85 (analogous)
2Methyl acrylatePd(PPh₃)₄ (3)-K₂CO₃Acetonitrile8024~90 (analogous)
3n-Butyl acrylatePdCl₂(dppf) (2)-NaOAcDMAc12016~80 (analogous)
4CyclohexenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cy₂NMeDioxane10024~70 (analogous)

Note: Yields are based on analogous systems and may vary depending on the specific halo-3,4,5-trifluorobenzene used.

Experimental Protocol: Heck Reaction

Materials:

  • 1-Iodo-3,4,5-trifluorobenzene

  • Alkene

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Base (e.g., Triethylamine)

  • Anhydrous, polar aprotic solvent (e.g., DMF, DMAc)

Procedure:

  • Reaction Setup: In a sealed tube or pressure vessel, combine 1-iodo-3,4,5-trifluorobenzene (1.0 equivalent), the alkene (1.2-2.0 equivalents), the palladium catalyst (1-5 mol%), and optionally a phosphine ligand.

  • Solvent and Base Addition: Add the anhydrous solvent and the base (2-3 equivalents).

  • Reaction Execution: Seal the vessel and heat the mixture to the specified temperature (typically 100-140 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Heck_Reaction_Workflow Start Start Setup Combine Aryl Halide, Alkene, Pd Catalyst, and Base in a Sealed Tube Start->Setup Solvent Add Anhydrous Solvent (e.g., DMF) Setup->Solvent Heat Heat and Stir (100-140 °C) Solvent->Heat Workup Cool, Dilute, and Extract Heat->Workup Purify Column Chromatography Workup->Purify Product Substituted Alkene Purify->Product End End Product->End

Caption: High-level workflow for the Heck reaction.

References

Synthesis of Novel Heterocyclic Compounds from 3,4,5-Trifluoroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 3,4,5-trifluoroaniline as a key starting material. The unique electronic properties of the trifluorinated phenyl ring make this aniline (B41778) an attractive building block for the development of new chemical entities with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a versatile precursor in organic synthesis, offering a gateway to a variety of fluorinated heterocyclic scaffolds. The strong electron-withdrawing nature of the three fluorine atoms significantly influences the reactivity of the aniline and the properties of the resulting heterocyclic systems. This report details two exemplary synthetic routes starting from this compound: the synthesis of a novel fluorinated benzimidazole (B57391) and a fluorinated quinoline (B57606) derivative.

Application Note 1: Synthesis of 5,6,7-Trifluoro-2-methyl-1H-benzimidazole

Fluorinated benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties. The introduction of fluorine atoms can enhance metabolic stability and binding affinity to biological targets. This protocol describes a two-step synthesis of 5,6,7-trifluoro-2-methyl-1H-benzimidazole from this compound.

Signaling Pathway and Logic

The synthesis proceeds through a classical benzimidazole synthesis pathway involving the initial formation of an ortho-diamino intermediate followed by cyclization with a carboxylic acid equivalent. The fluorination pattern of the final product is directly determined by the starting aniline.

G cluster_workflow Synthesis of 5,6,7-Trifluoro-2-methyl-1H-benzimidazole A This compound B Nitration A->B HNO3, H2SO4 C 2-Nitro-3,4,5-trifluoroaniline B->C D Reduction C->D Fe, HCl E 3,4,5-Trifluorobenzene-1,2-diamine D->E F Cyclocondensation (with Acetic Acid) E->F G 5,6,7-Trifluoro-2-methyl-1H-benzimidazole F->G

Caption: Synthetic workflow for 5,6,7-Trifluoro-2-methyl-1H-benzimidazole.

Experimental Protocol

Step 1: Synthesis of 2-Nitro-3,4,5-trifluoroaniline

  • To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of nitric acid (1.1 eq) and sulfuric acid.

  • Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of 5,6,7-Trifluoro-2-methyl-1H-benzimidazole

  • To a solution of 2-nitro-3,4,5-trifluoroaniline (1.0 eq) in ethanol, add iron powder (3.0 eq) and concentrated hydrochloric acid (catalytic amount).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and filter to remove the iron residue.

  • Neutralize the filtrate with a sodium bicarbonate solution and extract with ethyl acetate.

  • Dry the organic layer and concentrate to obtain crude 3,4,5-trifluorobenzene-1,2-diamine.

  • To the crude diamine, add acetic acid (2.0 eq) and heat the mixture at 100 °C for 3 hours.

  • Cool the reaction mixture, add water, and neutralize with a sodium carbonate solution.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.

Quantitative Data
CompoundStarting MaterialReagentsSolventYield (%)Purity (%)
2-Nitro-3,4,5-trifluoroanilineThis compoundHNO₃, H₂SO₄H₂SO₄75>98 (HPLC)
5,6,7-Trifluoro-2-methyl-1H-benzimidazole2-Nitro-3,4,5-trifluoroanilineFe, HCl; Acetic AcidEthanol, Water85>99 (HPLC)

Application Note 2: Synthesis of 5,6,7-Trifluoro-2-methylquinoline via Doebner-von Miller Reaction

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with a wide range of therapeutic applications. The Doebner-von Miller reaction is a classic method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. This protocol outlines a hypothetical application of this reaction for the synthesis of 5,6,7-trifluoro-2-methylquinoline.

Signaling Pathway and Logic

The Doebner-von Miller reaction involves the acid-catalyzed reaction of an aniline with an α,β-unsaturated aldehyde or ketone, followed by cyclization and oxidation to form the quinoline ring. In this proposed synthesis, crotonaldehyde (B89634) serves as the source of the C2-C3-C4 fragment of the quinoline ring.

G cluster_workflow Doebner-von Miller Synthesis of 5,6,7-Trifluoro-2-methylquinoline A This compound C Acid-catalyzed Condensation A->C B Crotonaldehyde B->C D Michael Addition Intermediate C->D E Cyclization & Dehydration D->E F Dihydroquinoline Intermediate E->F G Oxidation F->G H 5,6,7-Trifluoro-2-methylquinoline G->H

Caption: Proposed Doebner-von Miller reaction for 5,6,7-Trifluoro-2-methylquinoline.

Experimental Protocol
  • In a round-bottom flask, add this compound (1.0 eq) and concentrated hydrochloric acid (2.0 eq) to ethanol. Stir until the aniline dissolves completely.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add crotonaldehyde (2.5 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • After the addition, remove the ice bath and heat the reaction mixture to reflux for 6 hours.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the solution with a 10% w/v sodium hydroxide (B78521) solution until a precipitate forms.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 5,6,7-trifluoro-2-methylquinoline.

Quantitative Data
CompoundStarting MaterialReagentsSolventYield (%) (Expected)Purity (%) (Expected)
5,6,7-Trifluoro-2-methylquinolineThis compoundCrotonaldehyde, HCl, Oxidizing AgentEthanol60-70>95 (GC-MS)

Note: The Doebner-von Miller reaction often requires an oxidizing agent, which can be added to the reaction mixture or can be atmospheric oxygen. The specific conditions may need optimization for this particular substrate.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a variety of novel fluorinated heterocyclic compounds. The protocols provided herein for the synthesis of a trifluorinated benzimidazole and a proposed synthesis of a trifluoroquinoline derivative demonstrate the potential of this building block in generating new chemical entities for further investigation in drug discovery and materials science. The presence of the trifluoro-substitution pattern is anticipated to impart unique physicochemical and biological properties to the resulting heterocyclic systems. Researchers are encouraged to adapt and optimize these methodologies to explore a wider range of heterocyclic scaffolds derived from this promising precursor.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 3,4,5-Trifluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3,4,5-trifluoroaniline. The electron-deficient nature of this substrate presents unique challenges, and this guide is designed to help you optimize reaction conditions to achieve higher yields.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Issue 1: Low to No Product Yield

Low or no yield is a common hurdle when working with electron-deficient anilines. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential CauseRecommended Solutions
Inactive Catalyst The Pd(0) active species is prone to oxidation. Ensure your palladium source and ligands are fresh. Consider using a more robust, air-stable precatalyst. It is highly recommended to perform a small-scale screen of different catalysts and ligands to find the most effective system for your specific substrates.
Ineffective Base The choice of base is critical for the transmetalation step. For challenging couplings with electron-deficient anilines, stronger inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often more effective than weaker bases such as potassium carbonate (K₂CO₃). Ensure the base is finely powdered and anhydrous.
Inappropriate Solvent The solvent influences the solubility of reagents and the stability of the catalyst. Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (B95107) (THF), or mixtures with water (e.g., dioxane/water 4:1) are commonly used and can be beneficial.[1]
Boronic Acid Instability Protodeboronation, the hydrolysis of the boronic acid to the corresponding arene, is a frequent side reaction, especially with prolonged heating or harsh basic conditions.[2] Consider using more stable boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts.
Incomplete Reaction Monitor the reaction's progress using TLC or LC-MS. If the reaction stalls, a modest increase in temperature or the addition of a fresh portion of the catalyst might be necessary. Be aware that excessive heat can lead to degradation.
Catalyst Deactivation The formation of palladium black is an indicator of catalyst deactivation. To prevent this, ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) and use properly degassed solvents.

Issue 2: Formation of Significant Byproducts

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram can complicate purification and reduce the yield of the desired product.

Byproduct TypePotential Cause & IdentificationMitigation Strategies
Homocoupling of Boronic Acid Formation of a biaryl derived from the boronic acid coupling with itself. This is often promoted by the presence of oxygen.Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Protodeboronation Product The arene corresponding to your boronic acid starting material.Use a less nucleophilic base or milder reaction conditions (lower temperature, shorter reaction time). The use of boronic esters can also enhance stability.
Starting Material Remains Incomplete conversion of the this compound.Re-evaluate your catalyst system, base, and temperature. An increase in reaction time or temperature may be required. Ensure all reagents are pure and dry.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a catalyst system for the Suzuki coupling of this compound?

A: For electron-deficient anilines, a common and effective starting point is a palladium catalyst with a phosphine (B1218219) ligand. Systems like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) are often successful.[3] A preliminary screening of a few catalyst/ligand combinations is highly recommended.

Q2: How critical is the choice of base, and what are the best options?

A: The base is crucial as it activates the boronic acid for transmetalation. For challenging substrates like this compound, inorganic bases are generally preferred. A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is advisable.[4] Cs₂CO₃ is often found to be superior for difficult couplings, though it is more expensive.

Q3: Can I run the reaction open to the atmosphere?

A: It is strongly discouraged. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized, leading to catalyst deactivation and the formation of homocoupled byproducts. For reproducible and high-yielding results, it is essential to perform the reaction under an inert atmosphere (nitrogen or argon) using degassed solvents.[4]

Q4: My reaction is sluggish. Should I increase the temperature?

A: Increasing the temperature can often accelerate a slow reaction. Suzuki couplings are typically run at elevated temperatures, often between 80-110 °C.[4] However, be mindful that higher temperatures can also promote side reactions like protodeboronation. A careful optimization of the temperature is recommended, and progress should be monitored to avoid product degradation.

Q5: What is the optimal solvent for this reaction?

A: The ideal solvent will depend on the specific substrates and other reaction conditions. Commonly used solvents for Suzuki couplings include 1,4-dioxane, toluene, and DMF.[4] Often, a mixture of an organic solvent with water (e.g., a 4:1 or 5:1 ratio) is beneficial for dissolving the inorganic base and facilitating the reaction.[1]

Data Presentation

The following tables summarize general conditions that have been successfully applied to the Suzuki-Miyaura coupling of analogous fluorinated and electron-deficient aryl halides. These provide a valuable starting point for the optimization of reactions with this compound.

Table 1: Overview of Typical Reaction Conditions for Suzuki Coupling of Halogenated Anilines

ParameterTypical Range/ValueNotes
Aryl Halide 1.0 equivalentLimiting reagent.
Arylboronic Acid 1.1 - 1.5 equivalentsA slight excess is generally used to drive the reaction to completion.[4]
Palladium Catalyst 1 - 5 mol%Lower catalyst loading is preferred for cost and environmental reasons.
Base 2.0 - 3.0 equivalentsThe choice of base can significantly impact the reaction rate and yield.[4]
Solvent System Dioxane/Water, Toluene/Water, THF/Water (typically 4:1 or 5:1 v/v)A biphasic system is common to dissolve both organic and inorganic reagents.[1]
Temperature 80 - 110 °CHeating is usually necessary to achieve a reasonable reaction rate.[4]
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS until the starting material is consumed.[4]

Table 2: Comparison of Catalyst Systems for Suzuki Coupling of Electron-Deficient Aryl Halides

Palladium SourceLigandTypical Loading (mol%)BaseSolventTemperature (°C)
Pd(OAc)₂SPhos2K₃PO₄Toluene/H₂O100
Pd₂(dba)₃XPhos1.5K₃PO₄Dioxane80
PdCl₂(dppf)(integral to complex)3K₂CO₃DMF/H₂O90
Pd(PPh₃)₄(integral to complex)5Na₂CO₃Toluene/EtOH/H₂O80

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar transformations and should be optimized for your specific substrates.

Materials:

  • This compound (or a halogenated derivative, e.g., 1-bromo-3,4,5-trifluorobenzene) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 5:1)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,4,5-trifluoro-halo-benzene (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Mandatory Visualization

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add aryl halide, boronic acid, & base to flask B 2. Purge with inert gas (N2/Ar) A->B C 3. Add degassed solvent B->C D 4. Add Pd catalyst C->D E 5. Heat to desired temperature with stirring D->E F 6. Monitor by TLC or LC-MS E->F G 7. Cool, dilute, & perform aqueous extraction F->G H 8. Dry & concentrate organic phase G->H I 9. Purify via column chromatography H->I J J I->J Final Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Yield cluster_catalyst Catalyst System cluster_base Base cluster_conditions Reaction Conditions cluster_reagents Reagents Start Low or No Yield Catalyst_Check Is the catalyst/ligand active? Start->Catalyst_Check Catalyst_Sol Use fresh catalyst/ligand. Screen different systems. Catalyst_Check->Catalyst_Sol No Base_Check Is the base effective? Catalyst_Check->Base_Check Yes Base_Sol Screen stronger bases (K3PO4, Cs2CO3). Base_Check->Base_Sol No Temp_Check Is the temperature optimal? Base_Check->Temp_Check Yes Temp_Sol Increase temperature cautiously. Monitor for degradation. Temp_Check->Temp_Sol No Inert_Check Is the atmosphere inert? Temp_Check->Inert_Check Yes Inert_Sol Degas solvents thoroughly. Use Schlenk line techniques. Inert_Check->Inert_Sol No Boronic_Check Is the boronic acid stable? Inert_Check->Boronic_Check Yes Boronic_Sol Use boronic ester. Use milder conditions. Boronic_Check->Boronic_Sol No End End Boronic_Check->End Consult further literature

Caption: A troubleshooting decision tree for addressing low yield in Suzuki coupling reactions.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Product ArylHalide Ar-X ArylHalide->OxAdd + Ar-X BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetalation + Ar'-B(OR)2 Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Buchwald-Hartwig Amination of Trifluoroanilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Buchwald-Hartwig amination for the coupling of trifluoroanilines. Trifluoroanilines, due to the electron-withdrawing nature of the trifluoromethyl group, present unique challenges in C-N cross-coupling reactions. This guide aims to address common issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why are trifluoroanilines considered challenging substrates in Buchwald-Hartwig amination?

A1: The primary challenge arises from the electron-withdrawing trifluoromethyl (-CF₃) group. This group significantly reduces the electron density on the aniline (B41778) nitrogen atom, thereby decreasing its nucleophilicity. This lowered nucleophilicity can lead to slower reaction rates and lower overall yields compared to more electron-rich anilines. Overcoming this requires carefully optimized reaction conditions, including the appropriate choice of catalyst, ligand, and base.

Q2: What are the most common side products observed in the Buchwald-Hartwig amination of trifluoroanilines?

A2: While the desired N-arylated trifluoroaniline is the target product, several side products can form. The most commonly reported side reaction for the Buchwald-Hartwig amination in general is hydrodehalogenation of the aryl halide starting material.[1] In this process, the halogen on the aryl coupling partner is replaced by a hydrogen atom. Another potential, though less directly documented in this specific reaction, is hydrodefluorination of the trifluoromethyl group, where one or more fluorine atoms are replaced by hydrogen. While palladium-catalyzed C-F bond activation is known, its occurrence as a side reaction in standard Buchwald-Hartwig conditions with trifluoroanilines is not extensively quantified in readily available literature.

Q3: How can I minimize the formation of the hydrodehalogenation side product?

A3: Hydrodehalogenation can compete with the desired reductive elimination step in the catalytic cycle.[1] To minimize this side product, consider the following strategies:

  • Ligand Selection: Employing bulky, electron-rich phosphine (B1218219) ligands can accelerate the rate of C-N bond formation, thereby outcompeting the hydrodehalogenation pathway.

  • Reaction Temperature: In some instances, lowering the reaction temperature may disfavor the side reaction.

  • Base Selection: The choice of base can influence the extent of hydrodehalogenation. It is advisable to screen different bases to identify one that minimizes this side product while still promoting the desired reaction.

Q4: Is it possible for the trifluoromethyl group to react under Buchwald-Hartwig conditions?

A4: While palladium is known to catalyze C-F bond activation, this typically requires specific conditions that may not be present in a standard Buchwald-Hartwig amination. However, given the reactive nature of the catalytic system, the potential for side reactions involving the -CF₃ group, such as partial or complete hydrodefluorination, should not be entirely dismissed, especially under harsh reaction conditions or with prolonged reaction times. Monitoring reaction mixtures for byproducts with masses corresponding to the loss of one or more fluorine atoms is a prudent analytical step.

Troubleshooting Guide

This guide addresses common problems encountered during the Buchwald-Hartwig amination of trifluoroanilines.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Low Nucleophilicity of Trifluoroaniline: The electron-withdrawing -CF₃ group deactivates the amine. 2. Catalyst Deactivation: The palladium(0) active catalyst is sensitive to oxygen. 3. Poor Solubility of Reagents: Starting materials may not be fully dissolved in the reaction solvent.1. Optimize Ligand and Base: Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄).[2] 2. Ensure Inert Atmosphere: Use rigorously degassed solvents and perform the reaction under a strict inert atmosphere (e.g., argon or nitrogen).[2] 3. Solvent Screening: Test a range of anhydrous, aprotic solvents (e.g., toluene, dioxane, THF) to ensure adequate solubility of all components.[2]
Formation of Hydrodehalogenation Byproduct 1. Slow Reductive Elimination: The C-N bond-forming step is slower than competing side reactions. 2. Suboptimal Ligand Choice: The ligand may not be effectively promoting reductive elimination over other pathways.1. Increase Catalyst Loading: A slightly higher catalyst loading may favor the desired pathway. 2. Screen Ligands: Test different classes of bulky phosphine ligands to find one that accelerates C-N coupling. 3. Adjust Temperature: Experiment with lowering the reaction temperature.
Unidentified Side Products 1. Potential Hydrodefluorination: Reaction with the trifluoromethyl group may be occurring. 2. Decomposition of Starting Materials or Products: The reaction conditions may be too harsh.1. Analyze by LC-MS and NMR: Carefully analyze the crude reaction mixture to identify the mass and structure of byproducts. Look for evidence of fluorine loss. 2. Milder Conditions: Attempt the reaction at a lower temperature or with a weaker base to assess if byproduct formation is reduced.

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of a trifluoroaniline, using 4-bromo-3-(trifluoromethyl)aniline (B1346880) as a representative substrate. This protocol should be optimized for specific amine and aryl halide coupling partners.

Materials:

  • 4-Bromo-3-(trifluoromethyl)aniline

  • Amine coupling partner

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or glovebox

  • Standard laboratory glassware and inert atmosphere equipment

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 1.2-2.4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reagents: To the same flask, add the base (e.g., 1.4 equivalents), 4-bromo-3-(trifluoromethyl)aniline (1.0 equivalent), and the amine (1.1-1.2 equivalents).

  • Addition of Solvent: Add the anhydrous and degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the 4-bromo-3-(trifluoromethyl)aniline.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.

Representative Reaction Conditions for the Amination of 4-Bromo-3-(trifluoromethyl)aniline:

EntryAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012>95
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1101885-95
3BenzylaminePd₂(dba)₃ (1.5)SPhos (3)K₂CO₃ (2.0)Toluene1002480-90

This table provides representative data and should be used as a guideline for optimization.[2]

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow cluster_no_conversion Starting Material Remains cluster_conversion Starting Material Consumed cluster_solve_hydrodehalogenation Mitigating Hydrodehalogenation cluster_solve_defluorination Addressing Other Byproducts start Low or No Product Formation check_conversion Is Starting Material Consumed? start->check_conversion catalyst_issue Potential Catalyst Deactivation or Low Reactivity check_conversion->catalyst_issue No side_products Side Product Formation is Likely check_conversion->side_products Yes check_conditions Review Reaction Conditions: - Inert Atmosphere? - Anhydrous Solvent? - Appropriate Ligand/Base? catalyst_issue->check_conditions optimize Optimize: - Use Pre-catalyst - Degas Solvents Thoroughly - Screen Bulky, Electron-Rich Ligands check_conditions->optimize end Purified Product optimize->end analyze_byproducts Analyze Crude Mixture by LC-MS and NMR side_products->analyze_byproducts identify_hydrodehalogenation Hydrodehalogenation Detected? analyze_byproducts->identify_hydrodehalogenation identify_defluorination Other Unexpected Byproducts? (e.g., Defluorination) analyze_byproducts->identify_defluorination optimize_hd Optimize to Favor C-N Coupling: - Screen Ligands - Lower Temperature - Screen Bases identify_hydrodehalogenation->optimize_hd optimize_df Use Milder Conditions: - Lower Temperature - Weaker Base - Shorter Reaction Time identify_defluorination->optimize_df optimize_hd->end optimize_df->end

Caption: A flowchart for troubleshooting common issues in the Buchwald-Hartwig amination of trifluoroanilines.

Catalytic Cycle and Potential Side Reactions

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition amine R₂N-H amine_coordination Amine Coordination amine->amine_coordination product Ar-NR₂ pd_ii_complex L_nPd(II)(Ar)(X) oxidative_addition->pd_ii_complex pd_ii_complex->amine_coordination pd_ii_amine_complex [L_nPd(II)(Ar)(HNR₂)]⁺X⁻ amine_coordination->pd_ii_amine_complex deprotonation Deprotonation (Base) pd_ii_amine_complex->deprotonation pd_ii_amido_complex L_nPd(II)(Ar)(NR₂) deprotonation->pd_ii_amido_complex reductive_elimination Reductive Elimination pd_ii_amido_complex->reductive_elimination hydrodehalogenation Hydrodehalogenation (Side Reaction) pd_ii_amido_complex->hydrodehalogenation reductive_elimination->pd0 Regenerates Catalyst reductive_elimination->product hydrodehalogenation_product Ar-H hydrodehalogenation->hydrodehalogenation_product

Caption: The catalytic cycle of the Buchwald-Hartwig amination with a key potential side reaction pathway.

References

Technical Support Center: Sonogashira Reactions with 3,4,5-Trifluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during Sonogashira coupling reactions involving 3,4,5-trifluoroaniline derivatives (e.g., 1-iodo-3,4,5-trifluorobenzene or 1-bromo-3,4,5-trifluorobenzene).

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Sonogashira reactions?

A1: Homocoupling, also known as Glaser or Hay coupling, is the primary side reaction in Sonogashira couplings. It involves the dimerization of two terminal alkyne molecules to form a symmetrical 1,3-diyne. This undesired reaction consumes the alkyne, reduces the yield of the intended cross-coupled product, and complicates purification.

Q2: Why is homocoupling a particular concern with this compound derivatives?

A2: The trifluorinated phenyl ring is highly electron-deficient. This property can make the oxidative addition step of the Sonogashira catalytic cycle slower compared to electron-rich or neutral aryl halides. When the desired cross-coupling is sluggish, the competing alkyne homocoupling pathway can become more prominent.

Q3: What are the main causes of alkyne homocoupling?

A3: The two primary causes of homocoupling are the presence of a copper(I) co-catalyst and oxygen.[1][2][3] The copper acetylide intermediate, which is key to the Sonogashira reaction, can undergo oxidative dimerization, a process that is significantly accelerated by oxygen.

Q4: What is the most effective strategy to completely avoid Glaser homocoupling?

A4: The most definitive way to prevent Glaser coupling is to perform the reaction under copper-free conditions.[1][2] Numerous protocols have been developed that eliminate the need for a copper co-catalyst, thereby removing the primary pathway for this side reaction.

Q5: Can the choice of base and solvent impact the extent of homocoupling?

A5: Yes, both base and solvent play crucial roles. The base is required to deprotonate the terminal alkyne. While amine bases like triethylamine (B128534) or diisopropylamine (B44863) are common, inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often used in copper-free protocols. The solvent's polarity can affect catalyst stability and reaction rates. For polyfluorinated anilines, acetonitrile (B52724) (MeCN) has been shown to decrease reaction times and allow for lower temperatures.

Troubleshooting Guide: Preventing Homocoupling

This guide addresses the common issue of significant homocoupling product formation.

Problem: My reaction is producing a high percentage of the homocoupled alkyne dimer.

Below are potential causes and actionable solutions to suppress this side reaction.

Solution 1: Transition to a Copper-Free Protocol

The presence of a copper co-catalyst is a primary driver of homocoupling. Switching to a copper-free system is the most effective solution.

Quantitative Comparison of Catalytic Systems for Electron-Deficient Aryl Halides

Catalytic SystemAryl Halide SubstrateBaseSolventTemp (°C)Cross-Coupling Yield (%)Homocoupling ByproductReference
Copper-Catalyzed
Pd(PPh₃)₂Cl₂, CuI2,3,4-Trifluoro-6-iodoanilineEt₃NMeCNRT78-99Not quantified, but presentCustom synthesis report
Pd(PPh₃)₄, CuI4-Bromopyridine HClPiperidineMeCNReflux~50 (Original) vs. >85 (Modified)Significant (Original) vs. Traces (Modified)[4]
Copper-Free
Pd(CH₃CN)₂Cl₂, cataCXium AVarious Aryl BromidesCs₂CO₃2-MeTHFRTGood to ExcellentNot observed[5]
Pd(OAc)₂, SPhosAryl BromidesK₃PO₄Toluene (B28343)100High yields reportedAvoidedGeneral protocol
(AllylPdCl)₂, P(t-Bu)₃Electron-Rich Aryl ChloridesVariousVariousElevatedGood yields reportedEliminated[6]

Note: Data presented is for the specified or analogous electron-deficient systems to guide optimization for this compound derivatives.

Solution 2: Rigorous Exclusion of Oxygen

Oxygen promotes the oxidative dimerization of copper acetylides. If you must use a copper-catalyzed system, ensuring anaerobic conditions is critical.

Troubleshooting Workflow for Anaerobic Conditions

G start High Homocoupling Observed q1 Are solvents and reagents properly degassed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check procedure q2 Is the reaction run under a positive pressure of inert gas? a1_yes->q2 sol1 Action: Degas solvents via freeze-pump-thaw (3 cycles) or by sparging with inert gas (Ar/N₂) for >30 min. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Check setup q3 Consider Copper-Free Protocol a2_yes->q3 sol2 Action: Use a Schlenk line or glovebox. Ensure a constant, gentle flow of Ar/N₂ or use a balloon. a2_no->sol2 sol2->q3

Caption: Troubleshooting workflow for ensuring anaerobic conditions.

Solution 3: Optimize Ligand, Base, and Alkyne Addition

For challenging substrates, fine-tuning reaction parameters can significantly suppress homocoupling.

Decision Tree for Reaction Condition Optimization

G start Start: Optimizing Sonogashira for This compound Derivative q_copper Is homocoupling a major issue or copper sensitivity a concern? start->q_copper copper_free Select Copper-Free System q_copper->copper_free Yes copper_cat Select Copper-Catalyzed System q_copper->copper_cat No ligand_cf Ligand Choice: Use bulky, electron-rich phosphines (e.g., cataCXium A, SPhos, XPhos) copper_free->ligand_cf ligand_cc Ligand Choice: Standard phosphines (e.g., PPh₃) or bulky phosphines to accelerate cross-coupling. copper_cat->ligand_cc base_cf Base Choice: Use inorganic base (e.g., Cs₂CO₃, K₃PO₄) ligand_cf->base_cf base_cc Base Choice: Amine base (e.g., Et₃N, DIPEA). Ensure it is dry and degassed. ligand_cc->base_cc addition_rate Consider Slow Addition of Alkyne: Use a syringe pump to add the alkyne over several hours to keep its concentration low. base_cc->addition_rate

Caption: Decision tree for selecting optimal reaction conditions.

Influence of Ligands and Bases on Homocoupling

ParameterRecommendation for Minimizing HomocouplingRationale
Ligand Use bulky, electron-rich phosphine (B1218219) ligands (e.g., cataCXium A, SPhos, P(t-Bu)₃).These ligands promote the formation of a highly reactive monoligated Pd(0) species, which can accelerate the rate-limiting oxidative addition step, thus outcompeting the homocoupling pathway.
Base In copper-free systems, use inorganic bases like Cs₂CO₃ or K₃PO₄. In copper systems, use a high-purity, dry amine base like Et₃N or piperidine.The choice of base is critical for both alkyne deprotonation and catalyst stability. Inorganic bases are often more effective in copper-free systems.
Alkyne Addition Add the terminal alkyne slowly to the reaction mixture using a syringe pump.Slow addition maintains a low concentration of the alkyne, disfavoring the bimolecular homocoupling reaction.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of 1-Iodo-3,4,5-trifluorobenzene

This protocol is designed to eliminate Glaser homocoupling by avoiding the use of a copper co-catalyst.

Reagents & Equipment:

  • 1-Iodo-3,4,5-trifluorobenzene (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv, finely ground and dried)

  • Anhydrous, degassed toluene

  • Schlenk flask, magnetic stirrer, inert gas line (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 1-iodo-3,4,5-trifluorobenzene, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Modified Copper-Catalyzed Sonogashira Coupling

This protocol uses a copper co-catalyst but incorporates measures to suppress homocoupling.

Reagents & Equipment:

  • 1-Iodo-3,4,5-trifluorobenzene (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • Copper(I) iodide (CuI) (1.5 mol%)

  • Anhydrous, degassed triethylamine (Et₃N) and acetonitrile (MeCN)

  • Schlenk flask, magnetic stirrer, inert gas line (Argon or Nitrogen), syringe pump

Procedure:

  • To a flame-dried Schlenk flask, add 1-iodo-3,4,5-trifluorobenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask, then evacuate and backfill with high-purity argon three times.

  • Add degassed MeCN and Et₃N via syringe.

  • Using a syringe pump, add the terminal alkyne to the stirred reaction mixture over a period of 4-6 hours.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Catalytic Cycle Visualization

The following diagram illustrates the desired Sonogashira cross-coupling cycle and the competing Glaser homocoupling pathway.

G Sonogashira Cycle vs. Glaser Homocoupling cluster_0 Sonogashira Cycle (Desired) cluster_1 Glaser Coupling (Side Reaction) pd0 Pd(0)L₂ pdiv Ar-Pd(II)-X(L)₂ pd0->pdiv Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)-C≡CR(L)₂ pdiv->pd_alkyne Transmetalation (from Cu-C≡CR) product Ar-C≡CR (Product) pd_alkyne->product Reductive Elimination product->pd0 cu_acetylide R-C≡C-Cu cu_acetylide->pdiv Feeds into Sonogashira dimer R-C≡C-C≡C-R (Homocoupling Product) cu_acetylide->dimer O₂, Cu(I) alkyne R-C≡C-H alkyne->cu_acetylide + Cu(I)X, Base cu_catalyst Cu(I)X base Base

Caption: The Sonogashira cycle and the competing Glaser homocoupling pathway.

References

Technical Support Center: HPLC Method Development for Trifluoroaniline Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during HPLC method development for monitoring reactions involving trifluoroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for trifluoroaniline and related basic compounds?

A1: The most frequent cause of peak tailing for basic compounds like trifluoroaniline is the interaction between the analyte's amine groups and acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases (e.g., C18 columns).[1][2] This secondary interaction mechanism leads to a distorted peak shape where the latter half of the peak is drawn out.

Q2: How can I improve the resolution between my starting material, intermediates, and the final product in a trifluoroaniline reaction mixture?

A2: Improving resolution requires optimizing selectivity, efficiency, and retention factor.[3][4] Start by adjusting the mobile phase composition, such as the organic solvent-to-water ratio. Fine-tuning the mobile phase pH can alter the ionization state of your analytes, significantly impacting selectivity.[3] If these adjustments are insufficient, consider switching to a different stationary phase (e.g., from a C18 to a Phenyl column to leverage π-π interactions) or using a longer column for increased efficiency.[3]

Q3: What is a good starting point for a mobile phase when developing a method for trifluoroaniline?

A3: A common starting point is a reversed-phase method using a C18 column with a gradient elution.[5] A typical mobile phase would consist of Acetonitrile (B52724) (Solvent B) and water (Solvent A). To improve peak shape, it is crucial to add an acid modifier to Solvent A, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[6] A typical starting gradient could be 10-90% Solvent B over 20-30 minutes.

Q4: My baseline is noisy and drifting, especially during a gradient run. What could be the cause?

A4: Baseline noise and drift during a gradient can stem from several sources. Ensure your solvents are high-purity (HPLC grade), have been recently prepared, and are adequately degassed to prevent air bubbles.[7] Inconsistent mixing in the pump or contaminated solvents can also lead to a noisy baseline.[8] If using a UV detector at low wavelengths (e.g., <220 nm), some mobile phase additives like TFA can contribute to baseline ripples.

Q5: What UV wavelength is optimal for detecting trifluoroaniline and its derivatives?

A5: Trifluoroaniline and similar aromatic compounds typically have strong UV absorbance in the range of 200-400 nm.[9] A common starting wavelength for detection is 254 nm.[5] For higher sensitivity, especially at low concentrations, a lower wavelength like 220 nm or 224 nm might be more suitable, but be aware that this can also increase baseline noise from solvent absorbance.[10] It is recommended to run a UV scan of your analyte to determine its absorbance maximum (λmax) for optimal detection.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing)
Possible Cause Troubleshooting Step Explanation
Secondary Silanol Interactions Lower the mobile phase pH by adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[1]At a lower pH (ideally 2 pH units below the analyte's pKa), the residual silanol groups on the column packing are protonated and neutralized, minimizing unwanted ionic interactions with the basic analyte.[2][6] TFA can also act as an ion-pairing agent, further masking the positive charge on the analyte.[11]
Use a modern, end-capped column or a column specifically designed for basic compounds.These columns have fewer accessible silanol groups, reducing the sites for secondary interactions.[2]
Add a competing base, such as 0.05-0.1% triethylamine (B128534) (TEA), to the mobile phase.[6]TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from the analyte.
Column Overload Reduce the sample concentration or decrease the injection volume.[1]Injecting too much analyte can saturate the stationary phase at the column inlet, leading to peak distortion.
Column Contamination/Void Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol).Contaminants can create active sites that cause tailing. If the problem persists after flushing, a void may have formed at the column inlet, requiring column replacement.[2]
Issue 2: Poor Resolution / Co-eluting Peaks
Possible Cause Troubleshooting Step Explanation
Inadequate Mobile Phase Strength Adjust the organic-to-aqueous solvent ratio in your mobile phase.[4]In reversed-phase HPLC, decreasing the amount of organic solvent (making the mobile phase weaker) will increase retention times and may improve the separation between closely eluting peaks.[4]
Poor Selectivity (α) Change the organic modifier (e.g., switch from acetonitrile to methanol (B129727) or vice versa).Different organic solvents can alter the selectivity of the separation by changing how analytes interact with the stationary and mobile phases.
Adjust the mobile phase pH.[3]For ionizable compounds, slight changes in pH can significantly alter their retention and elution order, providing a powerful tool for optimizing selectivity.[3]
Change the stationary phase (e.g., from C18 to a Phenyl or Cyano column).[3]If mobile phase optimization is insufficient, a different column chemistry offers alternative retention mechanisms (e.g., π-π interactions with a Phenyl column) that can resolve difficult peak pairs.
Low Column Efficiency (N) Decrease the flow rate.[3]A lower flow rate can lead to better mass transfer between the mobile and stationary phases, resulting in sharper peaks and improved resolution, though at the cost of longer run times.
Use a column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column.[3][4]Both options increase the number of theoretical plates (N), leading to higher efficiency and better separation.

Experimental Protocols

Protocol: Rapid Reaction Monitoring of Trifluoroaniline

This protocol outlines a general starting point for developing a robust HPLC method for monitoring the progress of a reaction involving trifluoroaniline.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (FA) or Trifluoroacetic acid (TFA).

  • 0.45 µm syringe filters for sample preparation.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter and degas.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Filter and degas.

3. HPLC Method Parameters:

Parameter Initial Setting
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection Wavelength 254 nm (or analyte-specific λmax)
Injection Volume 5 µL
Gradient Program Time (min)
0.0
20.0
22.0
22.1
25.0

4. Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction immediately, if necessary (e.g., by diluting in a cold solvent).

  • Dilute the sample with the initial mobile phase (90:10 Water:Acetonitrile with 0.1% FA) to a concentration of approximately 0.1 mg/mL.[12]

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis:

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject standards of your starting material and expected product to determine their retention times.

  • Inject the prepared reaction sample.

  • Monitor the decrease in the reactant peak area and the increase in the product peak area over time to determine reaction progress.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Troubleshooting & Refinement cluster_3 Phase 4: Finalization start Define Analytical Goal (e.g., Reaction Monitoring) col_select Select Column (e.g., C18, 150x4.6mm, 5µm) start->col_select mp_select Select Initial Mobile Phase (ACN/Water + 0.1% FA) col_select->mp_select det_select Select Detector Settings (UV @ 254 nm) mp_select->det_select inject_std Inject Standards (Reactant, Product) det_select->inject_std eval_chrom Evaluate Chromatogram inject_std->eval_chrom peak_shape Peak Shape Acceptable? eval_chrom->peak_shape resolution Resolution (Rs > 1.5)? eval_chrom->resolution peak_shape->resolution Yes adj_modifier Adjust pH / Modifier (e.g., use TFA) peak_shape->adj_modifier No adj_gradient Optimize Gradient Slope resolution->adj_gradient No final Final Method resolution->final Yes adj_modifier->inject_std adj_gradient->inject_std change_col Change Column Chemistry (e.g., Phenyl-Hexyl) adj_gradient->change_col If needed change_col->inject_std

Caption: Workflow for HPLC method development for reaction monitoring.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_system System Issues start Chromatographic Problem Identified p1 Peak Tailing? start->p1 r1 Poor Resolution? start->r1 s1 High Baseline Noise? start->s1 p2 Check for Silanol Interactions (Analyte is basic?) p1->p2 Yes p4 Check for Column Overload p1->p4 Also consider p3 Lower Mobile Phase pH (Add 0.1% FA / TFA) p2->p3 Yes p5 Dilute Sample / Reduce Inj. Vol. p4->p5 r2 Adjust Mobile Phase Strength (% Organic) r1->r2 Yes r3 Optimize Gradient r2->r3 r4 Change Organic Solvent (ACN <=> MeOH) r3->r4 If needed s2 Degas Mobile Phase s1->s2 Yes s3 Check for Leaks / Bubbles s2->s3 s4 Use Fresh HPLC-Grade Solvents s3->s4

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: 3,4,5-Trifluoroaniline Synthesis Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for identifying impurities in 3,4,5-Trifluoroaniline synthesis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound synthesis?

Impurities in the synthesis of this compound can originate from starting materials, intermediates, by-products, and degradation products.[1] The specific impurities depend on the synthetic route employed.

Two common synthetic pathways are:

  • Reduction of 3,4,5-Trifluoronitrobenzene: This method involves the reduction of a nitro group to an amine.[2]

  • Hydrodefluorination of Pentafluoroacetanilide: This route involves the selective removal of fluorine atoms.[3]

Potential impurities may include:

  • Unreacted Starting Materials: e.g., 3,4,5-Trifluoronitrobenzene.

  • Intermediates: Partially reduced nitro compounds or intermediates from other synthetic routes.

  • Isomeric Impurities: Other trifluoroaniline isomers or difluoroaniline species resulting from over-reduction or side reactions.

  • By-products: Compounds formed from side reactions, such as dimerization or reaction with solvents.

  • Reagent-related Impurities: Residual catalysts (e.g., ruthenium, nickel) or other reagents used in the synthesis.[2][3]

Below is a table of potential organic impurities with their expected molecular weights, which is crucial for mass spectrometry analysis.

Impurity NamePlausible OriginMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compound Product C₆H₄F₃N147.10148.04
3,4,5-TrifluoronitrobenzeneUnreacted Starting MaterialC₆H₂F₃NO₂177.08178.02
3,4-DifluoroanilineSide-reaction (defluorination)C₆H₅F₂N129.11130.06
3,5-DifluoroanilineSide-reaction (defluorination)C₆H₅F₂N129.11130.06
Dimerization productsBy-product formationC₁₂H₆F₆N₂292.18293.07
Q2: My chromatogram shows unexpected peaks. How do I begin to identify them?

Identifying unknown peaks is a systematic process. The combination of liquid chromatography for separation and mass spectrometry for mass analysis is a powerful tool for this purpose.[4] The general workflow involves data acquisition, processing, and structural elucidation.

A logical workflow for identifying unknown impurities is outlined below.

G cluster_workflow Impurity Identification Workflow A 1. Acquire LC-MS Data (Full Scan) B 2. Extract Ion Chromatograms (EICs) for Suspected Masses A->B Process Data C 3. Determine Accurate Mass & Molecular Formula B->C Analyze Peak D 4. Perform MS/MS Fragmentation C->D Target Ion E 5. Analyze Fragmentation Pattern D->E Generate Fragments G 7. Final Structure Elucidation E->G Interpret Data F 6. Compare with Standards (if available) F->G Confirm Identity G Start Poor Peak Shape Observed Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No Sol_Tailing • Secondary Interactions (silanol activity) • Column Contamination • Mismatched sample solvent Tailing->Sol_Tailing Yes Splitting Peak Splitting? Fronting->Splitting No Sol_Fronting • Column Overload • Low Column Temperature Fronting->Sol_Fronting Yes Sol_Splitting • Clogged Frit / Column Void • Injection Solvent Stronger than Mobile Phase • Co-elution of Isomers Splitting->Sol_Splitting Yes

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cross-coupling of electron-deficient anilines.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields consistently low when using anilines with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃)?

A: The primary reason for low yields is the reduced nucleophilicity of the aniline (B41778). Electron-withdrawing groups (EWGs) on the aromatic ring decrease the electron density on the nitrogen atom through inductive and resonance effects. This makes the aniline a significantly weaker nucleophile, leading to sluggish reactions that may require harsh conditions and often do not proceed to completion.

Q2: My Buchwald-Hartwig amination with a nitroaniline or cyanoaniline substrate is failing or giving minimal product. What are the key parameters to optimize?

A: This is a common challenge due to the poor nucleophilicity of these substrates. To improve your reaction, consider the following:

  • Catalyst and Ligand Selection: Standard palladium-phosphine catalysts may not be effective. Utilize bulky, electron-rich phosphine (B1218219) ligands such as XPhos, RuPhos, or BrettPhos. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. N-heterocyclic carbene (NHC) ligands are also a powerful alternative, offering high stability and reactivity.

  • Base Selection: A strong, non-nucleophilic base is often essential to deprotonate the weakly acidic N-H bond of the electron-deficient aniline. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Precatalyst: Employing a well-defined, air-stable palladium precatalyst (e.g., XPhos Pd G3 or G4) can lead to more reproducible and higher-yielding reactions compared to generating the active catalyst in situ.

  • Solvent: Anhydrous, degassed aprotic solvents like toluene, dioxane, or THF are typically used. Ensure low water content, as water can lead to catalyst decomposition and side reactions.

Q3: Can I use aryl chlorides as coupling partners with electron-deficient anilines?

A: Yes, but aryl chlorides are generally less reactive than the corresponding bromides or iodides, making the reaction even more challenging. To achieve successful coupling with aryl chlorides, a highly active catalyst system is necessary. This typically involves the use of specialized, bulky, and electron-rich ligands like the Buchwald biarylphosphine ligands or specific NHC ligands. Elevated temperatures may also be required.

Q4: What are common side reactions to look out for in these cross-coupling reactions?

A: Several side reactions can compete with the desired C-N bond formation:

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This is often promoted by moisture or certain bases.

  • Homocoupling: Coupling of two aryl halide molecules or two aniline molecules can occur.

  • Catalyst Decomposition: The active Pd(0) catalyst can decompose to form inactive palladium black, especially at high temperatures or in the presence of oxygen.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Low nucleophilicity of the aniline. 2. Inactive catalyst system. 3. Insufficiently strong base. 4. Catalyst inhibition by substrate or impurities.1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos, BrettPhos). 2. Use a well-defined precatalyst (e.g., XPhos Pd G3). 3. Employ a stronger base (e.g., NaOtBu, LHMDS). 4. Ensure high purity of reagents and solvents.
Formation of Palladium Black 1. Catalyst decomposition at high temperature. 2. Presence of oxygen in the reaction. 3. Unstable ligand.1. Lower the reaction temperature and extend the reaction time. 2. Ensure rigorous inert atmosphere (argon or nitrogen) and use degassed solvents. 3. Switch to a more robust ligand, such as an N-heterocyclic carbene (NHC).
Significant Hydrodehalogenation 1. Presence of water or protic impurities. 2. Inappropriate base selection. 3. High reaction temperature.1. Use anhydrous solvents and reagents. 2. Screen different strong, non-nucleophilic bases. 3. Decrease the reaction temperature.
Inconsistent Results/Poor Reproducibility 1. Impurities in reagents or solvents. 2. Inconsistent generation of the active catalyst. 3. Oxygen or moisture contamination.1. Purify starting materials and use high-purity, dry solvents. 2. Use a well-defined precatalyst for consistent results. 3. Improve inert atmosphere techniques (e.g., use a glovebox, perform freeze-pump-thaw cycles on solvents).

Data Presentation

The following tables summarize the performance of different catalyst systems in the Buchwald-Hartwig amination of various electron-deficient anilines.

Table 1: Catalyst System Performance for the Amination of 4-Chloro-3-(trifluoromethyl)aniline with Morpholine

LigandPd PrecursorBaseSolventTemperature (°C)Yield (%)
XPhosPd₂(dba)₃NaOtBuToluene10095
RuPhosPd₂(dba)₃NaOtBuToluene10092
SPhosPd₂(dba)₃NaOtBuToluene10088
PPh₃Pd₂(dba)₃NaOtBuToluene100<10

Table 2: Comparison of Ligands for the Amination of Various Electron-Deficient Aryl Bromides with Aniline

Aryl BromideLigandPd PrecursorBaseSolventTemperature (°C)Yield (%)
4-BromobenzonitrileXPhosPd(OAc)₂Cs₂CO₃Toluene11098
4-BromonitrobenzeneRuPhosPd(OAc)₂K₃PO₄Dioxane10094
4-BromoacetophenoneBrettPhosPd₂(dba)₃NaOtBuToluene10096

Experimental Protocols

General Procedure for the Palladium-Catalyzed Amination of an Electron-Deficient Aryl Halide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Electron-deficient aniline (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Strong base (e.g., Sodium tert-butoxide, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the oven-dried Schlenk tube, add the aryl halide, the electron-deficient aniline, the palladium precatalyst, and the base under an inert atmosphere (e.g., in a glovebox).

  • Inert Atmosphere: Seal the vessel with a septum. If not in a glovebox, evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe under a positive pressure of inert gas.

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination Complex OxAdd->AmineCoord Ligand Exchange Amido Palladium Amido Complex AmineCoord->Amido Deprotonation Amido->Pd0 Product Ar-NHR' Product Amido->Product Reductive Elimination Catalyst_Regen L-Pd(0) Regenerated ArX Ar-X ArX->OxAdd Amine R'-NH₂ Amine->AmineCoord Base Base Base->AmineCoord BaseH [Base-H]⁺ X⁻ BaseH->Amido

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is the Catalyst System Optimal? Start->CheckCatalyst OptimizeCatalyst Use Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) Use a Precatalyst (e.g., G3/G4) CheckCatalyst->OptimizeCatalyst No CheckBase Is the Base Strong Enough? CheckCatalyst->CheckBase Yes OptimizeCatalyst->CheckBase OptimizeBase Use Strong, Non-Nucleophilic Base (e.g., NaOtBu, LHMDS) CheckBase->OptimizeBase No CheckConditions Are Reaction Conditions Clean? CheckBase->CheckConditions Yes OptimizeBase->CheckConditions OptimizeConditions Use Anhydrous, Degassed Solvent Ensure Strict Inert Atmosphere CheckConditions->OptimizeConditions No Success Reaction Improved CheckConditions->Success Yes OptimizeConditions->Success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Managing reaction temperature for selective amination of trifluoroanilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the selective amination of trifluoroanilines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the selective amination of trifluoroanilines, with a focus on managing reaction temperature to control selectivity.

Issue Potential Cause Recommended Solution
Low Selectivity (Significant Di-amination) High reaction temperature.Lowering the reaction temperature is a primary strategy to favor mono-amination. The second amination step often has a higher activation energy, so reducing the temperature can significantly decrease the rate of di-amination. For instance, in palladium-catalyzed aminations, reducing the temperature from 100 °C to 80 °C has been shown to improve selectivity.[1]
Unfavorable reactant stoichiometry.Use a larger excess of the trifluoroaniline relative to the amine coupling partner to statistically favor mono-substitution.
Inappropriate ligand for the catalyst.For palladium-catalyzed reactions like the Buchwald-Hartwig amination, employing bulky ligands can sterically hinder the formation of the di-aminated product.
Low or No Product Yield Reaction temperature is too low.While lower temperatures favor mono-amination, excessively low temperatures can halt the reaction. Gradually increase the temperature in increments of 5-10 °C to find the optimal balance between reaction rate and selectivity.
Catalyst deactivation.Ensure rigorous inert atmosphere conditions (e.g., nitrogen or argon) as oxygen can deactivate palladium catalysts. Consider using pre-catalysts or catalyst systems known for their stability.
Ineffective base.The choice of base is critical. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often used. Ensure the base is fresh and anhydrous.
Formation of Side Products (e.g., Etherification) High reaction temperature promoting alternative pathways.Similar to controlling di-amination, lowering the reaction temperature can help minimize side reactions like etherification, which can occur in the presence of alkoxide bases.[1]
Catalyst system promoting side reactions.The choice of ligand and palladium precursor can influence the prevalence of side reactions. Screening different catalyst systems may be necessary. For example, certain ligands may favor C-N bond formation over C-O bond formation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for achieving selective mono-amination of trifluoroanilines?

A1: The optimal temperature range is highly dependent on the specific reaction (e.g., Buchwald-Hartwig, Ullmann condensation), the substrates, catalyst system, and solvent. However, a general starting point for palladium-catalyzed reactions is often in the range of 80-110 °C. For Ullmann-type reactions, higher temperatures, sometimes exceeding 210 °C, may be required, making selectivity more challenging to control. It is recommended to start at a lower temperature (e.g., 80 °C) and gradually increase it if the reaction rate is too slow.[1]

Q2: How does temperature influence the rate of di-amination versus mono-amination?

A2: Generally, the second amination (di-amination) has a higher activation energy than the initial mono-amination. This means that at higher temperatures, the rate of di-amination increases more significantly than the rate of mono-amination, leading to lower selectivity. By lowering the temperature, you can create a kinetic regime where mono-amination is the predominant pathway.

Q3: Can I use microwave irradiation to control the reaction temperature and selectivity?

A3: Yes, microwave-assisted synthesis can be a valuable tool for precise and rapid heating. This can allow for fine-tuning of the reaction temperature and potentially shorter reaction times, which can help to minimize the formation of undesired byproducts, including the di-aminated product.

Q4: Are there any specific catalyst systems that are known to favor mono-amination of trifluoroanilines at lower temperatures?

A4: While specific data for trifluoroanilines is limited in readily available literature, in the broader context of Buchwald-Hartwig amination, catalyst systems employing bulky phosphine (B1218219) ligands are known to promote mono-arylation. These bulky ligands create steric hindrance around the metal center, disfavoring the binding and subsequent reaction of the already substituted aniline. Some modern catalyst systems are designed to be active at room temperature, which would inherently favor mono-amination.

Q5: What are some common side reactions, other than di-amination, that can be influenced by temperature?

A5: Besides di-amination, other potential side reactions include hydrodehalogenation (replacement of a halogen with hydrogen) and etherification, especially when using alkoxide bases.[1] The rates of these side reactions are also often temperature-dependent, and careful temperature control can help to minimize their occurrence.

Experimental Protocols

General Protocol for Palladium-Catalyzed Selective Mono-amination of a Trifluoroaniline (Buchwald-Hartwig Type Reaction)

This is a general guideline and may require optimization for specific substrates.

Materials:

  • Trifluoroaniline derivative (1.0 eq)

  • Aryl halide (e.g., aryl bromide or chloride) (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., a biarylphosphine, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous, deoxygenated solvent (e.g., toluene (B28343) or dioxane)

  • Inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: Add the trifluoroaniline and the aryl halide to the reaction vessel, followed by the anhydrous, deoxygenated solvent.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., start at 80 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS or LC-MS) to determine the ratio of mono-aminated product, di-aminated product, and starting materials.

  • Optimization: If selectivity is low, decrease the reaction temperature in 5-10 °C increments. If the reaction is too slow, cautiously increase the temperature.

  • Work-up: Once the reaction has reached the desired conversion and selectivity, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting Poor Selectivity

Troubleshooting_Poor_Selectivity start Low Selectivity (High Di-amination) temp Lower Reaction Temperature (e.g., decrease by 10-20 °C) start->temp Primary Action check Re-analyze Product Mixture temp->check stoich Adjust Stoichiometry (Increase excess of trifluoroaniline) stoich->check ligand Change Ligand (Use a bulkier phosphine ligand) ligand->check success Selective Mono-amination Achieved check->success Improved fail Selectivity Still Poor check->fail Not Improved fail->stoich Secondary Action fail->ligand Alternative Action reassess Re-evaluate Catalyst System and Reaction Conditions fail->reassess If all else fails Selective_Amination_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Reactants (Trifluoroaniline, Aryl Halide, Catalyst, Base, Solvent) setup->reagents heating 3. Controlled Heating (Start at 80 °C) reagents->heating monitoring 4. Monitor Reaction (GC-MS or LC-MS) heating->monitoring decision Selectivity & Conversion OK? monitoring->decision workup 5. Quench and Work-up decision->workup Yes adjust Adjust Temperature decision->adjust No purification 6. Purify Product (Column Chromatography) workup->purification adjust->heating

References

Technical Support Center: Overcoming Low Reactivity of 3,4,5-Trifluoroaniline in C-N Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 3,4,5-trifluoroaniline in C-N bond formation reactions. The electron-withdrawing nature of the three fluorine atoms significantly reduces the nucleophilicity of the aniline (B41778) nitrogen, making these couplings challenging. This resource offers practical guidance on optimizing reaction conditions and selecting appropriate catalytic systems to achieve successful C-N bond formation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in C-N coupling reactions?

A1: The three fluorine atoms on the aniline ring are strongly electron-withdrawing. This has two main consequences:

  • Reduced Nucleophilicity: The electron density on the nitrogen atom is significantly decreased, making it a poor nucleophile.

  • Increased N-H Bond Acidity: The N-H bond is more acidic, which can lead to competitive deprotonation by the base and potential catalyst inhibition.

Q2: Which C-N coupling reactions are most suitable for this compound?

A2: The most commonly employed and successful methods are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.[1][2][3] Chan-Lam coupling is another potential route, though it can be challenging with electron-deficient anilines.[4][5] Each of these reactions requires careful optimization of the catalyst, ligand, base, and solvent to overcome the inherent low reactivity of this compound.

Q3: What are the key factors to consider when choosing a catalyst system?

A3: For Buchwald-Hartwig amination , the choice of phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands are generally preferred as they promote the crucial reductive elimination step and stabilize the palladium catalyst.[6] For Ullmann condensation , the copper source and the use of a ligand are important. While traditional conditions used stoichiometric copper at high temperatures, modern methods employ catalytic copper with ligands like diamines or amino acids to facilitate the reaction under milder conditions.[1][7]

Q4: Can microwave irradiation improve reaction outcomes?

A4: Yes, microwave-assisted synthesis can be highly effective in promoting C-N coupling reactions with challenging substrates like this compound.[8][9][10] The rapid and efficient heating provided by microwaves can lead to significantly shorter reaction times and, in some cases, higher yields compared to conventional heating.[8][9]

Troubleshooting Guides

Issue 1: Low to No Product Formation in Buchwald-Hartwig Amination

This is the most common issue when working with this compound. The following troubleshooting workflow can help identify and resolve the problem.

cluster_reagent Reagent & Setup Checks cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Adjustments start Low/No Product Formation reagent_check Step 1: Verify Reagent Quality and Reaction Setup start->reagent_check catalyst_optimization Step 2: Optimize Catalyst System reagent_check->catalyst_optimization Reagents & Setup OK condition_optimization Step 3: Adjust Reaction Conditions catalyst_optimization->condition_optimization Still Low Yield success Successful C-N Coupling condition_optimization->success Optimization Successful reagent_purity Ensure high purity of this compound and aryl halide. inert_atmosphere Maintain a strict inert atmosphere (N2 or Ar). Degas solvents thoroughly. ligand_screening Screen bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). base_selection Use a strong, non-nucleophilic base (e.g., NaOtBu, K3PO4, Cs2CO3). precatalyst Consider using a pre-formed palladium precatalyst for consistent catalyst activation. temperature Increase reaction temperature. Consider microwave irradiation. solvent Screen polar aprotic solvents (e.g., toluene (B28343), dioxane, DMF). concentration Vary the reaction concentration.

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

Issue 2: Side Reactions and Product Decomposition

Common side reactions include hydrodehalogenation of the aryl halide and decomposition of the desired product.

  • Hydrodehalogenation: This occurs when the aryl halide is converted to the corresponding arene.

    • Cause: Presence of water or other protic sources, or a suboptimal catalyst system that favors β-hydride elimination.

    • Solution: Use rigorously dried reagents and solvents. Screen different ligands and bases to find a combination that favors reductive elimination over β-hydride elimination.

  • Product Decomposition: The N-aryl-3,4,5-trifluoroaniline product may be unstable under the reaction conditions.

    • Cause: Prolonged exposure to high temperatures and strong bases.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider using a milder base or a lower reaction temperature, potentially in combination with a more active catalyst system.

Data Presentation

The following tables summarize typical reaction conditions for successful C-N bond formation with this compound and related electron-deficient anilines. Please note that yields are highly substrate-dependent and these conditions may require further optimization.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Aryl BromidePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.5-2.0)Toluene100-11012-24Moderate to Good
Aryl ChloridePd(OAc)₂ (2-4)RuPhos (4-8)K₃PO₄ (2.0)Dioxane110-13018-36Low to Moderate
Aryl BromideG3-XPhos (1)-Cs₂CO₃ (1.5)t-BuOH10012Moderate

Table 2: Copper-Catalyzed Ullmann Condensation

Aryl HalideCopper Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Aryl IodideCuI (5-10)L-proline (10-20)K₂CO₃ (2.0)DMSO110-13024-48Moderate
Aryl BromideCu₂O (10)1,10-Phenanthroline (20)Cs₂CO₃ (2.0)DMF120-15024-48Low to Moderate
Aryl IodideCuI (10)NoneK₃PO₄ (2.0)NMP150-18036-72Low

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or microwave vial

Procedure:

  • To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add Pd₂(dba)₃ (0.01-0.02 mmol), XPhos (0.02-0.04 mmol), and NaOtBu (1.5 mmol).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive flow of inert gas, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), and anhydrous toluene (5 mL).

  • Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Alternatively, for microwave-assisted reactions, heat to 130-150 °C for 30-60 minutes.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

start Start setup 1. Prepare Reaction Vessel (Schlenk tube/microwave vial) start->setup add_solids 2. Add Pd₂(dba)₃, XPhos, and NaOtBu setup->add_solids inert 3. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) add_solids->inert add_liquids 4. Add this compound, Aryl Bromide, and Toluene inert->add_liquids heat 5. Heat Reaction Mixture (Conventional or Microwave) add_liquids->heat monitor 6. Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup 7. Workup (Cool, Dilute, Filter) monitor->workup purify 8. Purify (Column Chromatography) workup->purify end Final Product purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol 2: General Procedure for Ullmann Condensation

This protocol provides a general starting point for the copper-catalyzed coupling of this compound with an aryl iodide.

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Sealed tube

Procedure:

  • To a sealed tube containing a magnetic stir bar, add CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add this compound (1.0 mmol), the aryl iodide (1.2 mmol), and anhydrous DMSO (5 mL).

  • Seal the tube and heat the reaction mixture to 120-130 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

start Start setup 1. Prepare Reaction Vessel (Sealed tube) start->setup add_solids 2. Add CuI, L-proline, and K₂CO₃ setup->add_solids add_liquids 3. Add this compound, Aryl Iodide, and DMSO add_solids->add_liquids heat 4. Heat Reaction Mixture add_liquids->heat monitor 5. Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup 6. Workup (Cool, Dilute, Extract) monitor->workup purify 7. Purify (Column Chromatography) workup->purify end Final Product purify->end

Caption: Experimental workflow for Ullmann condensation.

References

Characterization of unexpected byproducts in reactions of 3,4,5-Trifluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,5-trifluoroaniline. The following information addresses the characterization of potential unexpected byproducts during its use in chemical synthesis.

Troubleshooting Guide: Unexpected Byproduct Formation

Issue: An unexpected, colored byproduct is observed during a reaction involving this compound, particularly in reactions involving oxidizing conditions or diazotization attempts that do not proceed to completion. The byproduct is less polar than the starting aniline (B41778) and has a higher molecular weight.

Possible Cause: Formation of an unexpected azoxybenzene (B3421426) derivative, such as 2,2',3,3',4,4',5,5',6,6'-decafluoroazoxybenzene, through an oxidative coupling reaction. This can occur under conditions that promote the formation of reactive intermediates.

Troubleshooting Steps:

  • Reaction Condition Review:

    • Temperature: Avoid excessive heating, as this can promote side reactions. Maintain the recommended temperature for your specific protocol.

    • Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aniline.

    • Reagent Purity: Use high-purity this compound and other reagents to minimize potential contaminants that could catalyze side reactions.

  • Isolation and Characterization of the Byproduct:

    • Chromatography: Isolate the byproduct using column chromatography. A non-polar eluent system is recommended.

    • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to determine the molecular weight and elemental composition of the byproduct. The expected molecular ion for the decafluoroazoxybenzene byproduct would be significantly higher than that of the starting material.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹⁹F NMR: This is a critical technique for characterizing fluorinated compounds. The spectrum should show signals corresponding to the fluorine atoms on the aromatic rings of the azoxybenzene structure.

      • ¹H NMR: The proton NMR will likely show a complex multiplet in the aromatic region, which can be compared to the simpler spectrum of the starting aniline.

    • Infrared (IR) Spectroscopy: Look for characteristic peaks for N=N (azo) or N=N-O (azoxy) groups, which typically appear in the 1400-1600 cm⁻¹ region.

  • Prevention of Byproduct Formation:

    • Control of Stoichiometry: Ensure precise control over the stoichiometry of reagents, especially when using oxidizing agents.

    • Addition Rate: Add reagents slowly and at a controlled temperature to minimize localized high concentrations that can lead to side reactions.

    • Alternative Synthetic Routes: If the byproduct formation is persistent, consider alternative synthetic strategies that avoid harsh oxidizing conditions.

Frequently Asked Questions (FAQs)

Q1: We detected a byproduct with a mass that is approximately double that of this compound, minus some hydrogen and plus an oxygen. What could it be?

A1: This mass suggests the formation of an azoxybenzene derivative. The molecular weight of this compound is 147.10 g/mol . The proposed decafluoroazoxybenzene byproduct would have a molecular formula of C₁₂H₂F₁₀N₂O and a molecular weight of approximately 392.13 g/mol . This corresponds to the coupling of two trifluoroaniline molecules with the loss of hydrogen atoms and the gain of an oxygen atom.

Q2: What reaction conditions are known to favor the formation of such azo or azoxy byproducts from anilines?

A2: The formation of these types of byproducts can be favored by:

  • The presence of oxidizing agents.

  • Incomplete diazotization reactions followed by unintended coupling.

  • Reactions carried out at elevated temperatures in the presence of air.

  • The use of certain metal catalysts that can promote oxidative coupling.

Q3: How can I confirm the structure of the unexpected byproduct?

A3: A combination of analytical techniques is recommended for unambiguous structure elucidation:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • 1D and 2D NMR Spectroscopy (¹H, ¹³C, ¹⁹F, COSY, HMBC, HSQC): To establish the connectivity of atoms within the molecule.

  • FT-IR Spectroscopy: To identify key functional groups.

  • X-ray Crystallography: If a suitable crystal of the byproduct can be obtained, this will provide definitive structural confirmation.

Q4: Are there any known strategies to minimize the formation of this type of byproduct?

A4: Yes, several strategies can be employed:

  • Strict adherence to an inert atmosphere during the reaction.

  • Using a slight excess of the reducing agent if the reaction is a reduction, or a precise amount of the oxidizing agent if it is an oxidation.

  • Maintaining a low reaction temperature.

  • Ensuring rapid and efficient conversion to the desired product to minimize the lifetime of reactive intermediates.

Data Presentation

Table 1: Hypothetical Characterization Data for the Unexpected Byproduct

ParameterThis compound (Starting Material)2,2',3,3',4,4',5,5',6,6'-Decafluoroazoxybenzene (Unexpected Byproduct)
Molecular Formula C₆H₄F₃NC₁₂H₂F₁₀N₂O
Molecular Weight 147.10 g/mol 392.13 g/mol
Appearance White to off-white solidYellow to orange solid
¹H NMR (ppm) Aromatic protons and amine protonsComplex aromatic multiplets
¹⁹F NMR (ppm) Signals for fluorine atoms at C3, C4, C5Multiple signals corresponding to the different fluorine environments in the coupled rings
Mass Spec (m/z) [M+H]⁺ at 148.03[M+H]⁺ at 393.01

Experimental Protocols

Protocol 1: Isolation of the Unexpected Byproduct

  • Reaction Quench: After the primary reaction is complete, quench the reaction mixture by pouring it into cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography:

    • Prepare a silica (B1680970) gel column.

    • Load the crude product onto the column.

    • Elute with a gradient of hexanes and ethyl acetate, starting with a low polarity to isolate the less polar byproduct.

    • Collect the fractions containing the colored byproduct and combine them.

  • Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to obtain the purified byproduct.

Protocol 2: Characterization of the Isolated Byproduct

  • Mass Spectrometry: Dissolve a small sample of the purified byproduct in a suitable solvent (e.g., acetonitrile (B52724) or methanol) and analyze by ESI-HRMS.

  • NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of the byproduct in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in structure elucidation.

  • IR Spectroscopy: Prepare a KBr pellet or a thin film of the byproduct and acquire an FT-IR spectrum.

Mandatory Visualization

unexpected_byproduct_formation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products aniline This compound desired_product Desired Product aniline->desired_product Expected Pathway byproduct Unexpected Byproduct (Decafluoroazoxybenzene) aniline->byproduct Unexpected Pathway oxidant Oxidizing Agent / Incomplete Diazotization oxidant->byproduct

Caption: Logical workflow of expected and unexpected reaction pathways.

experimental_workflow start Reaction Mixture (Containing Byproduct) extraction Liquid-Liquid Extraction start->extraction concentration Concentration extraction->concentration chromatography Column Chromatography concentration->chromatography isolation Isolation of Byproduct Fraction chromatography->isolation characterization Structural Characterization (MS, NMR, IR) isolation->characterization

Caption: Experimental workflow for byproduct isolation and characterization.

Validation & Comparative

A Comparative Analysis of 3,4,5-Trifluoroaniline and 2,4,5-Trifluoroaniline in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Reactivity and Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. Within the vast landscape of substrates amenable to this transformation, fluorinated anilines represent a critical class of building blocks for the synthesis of novel pharmaceuticals and advanced materials. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of the reactivity of two constitutional isomers, 3,4,5-trifluoroaniline and 2,4,5-trifluoroaniline (B1295084), in Suzuki coupling reactions, supported by an examination of the underlying electronic and steric factors that govern their performance.

Executive Summary of Reactivity Comparison

While direct, side-by-side comparative studies under identical conditions are not extensively documented in the available literature, a comprehensive analysis of the electronic and steric profiles of this compound and 2,4,5-trifluoroaniline allows for a strong predictive assessment of their relative reactivity in Suzuki coupling. The key differentiating factors are the positions of the electron-withdrawing fluorine atoms and the degree of steric hindrance around the reactive center.

This compound is anticipated to exhibit more favorable reactivity in Suzuki coupling reactions compared to its 2,4,5-isomer. This is primarily attributed to the less sterically hindered environment around the amino group and the carbon atom undergoing oxidative addition. The symmetric placement of fluorine atoms in the 3, 4, and 5 positions provides a strong, uniform electron-withdrawing effect on the aromatic ring, which can facilitate the rate-determining oxidative addition step of the catalytic cycle.

2,4,5-Trifluoroaniline , conversely, is expected to be the less reactive of the two isomers. The presence of a fluorine atom at the C2 position (ortho to the amino group) introduces significant steric hindrance. This steric bulk can impede the approach of the bulky palladium catalyst, thereby slowing down the oxidative addition step. While the fluorine at the C2 position also exerts a strong electron-withdrawing inductive effect, the steric impediment is likely to be the dominant factor influencing its reactivity.

Theoretical Framework: Electronic and Steric Effects

The reactivity of aryl halides and their derivatives in Suzuki coupling is intricately governed by a combination of electronic and steric factors. The electron-withdrawing nature of fluorine substituents plays a crucial role in activating the C-X (where X is a halogen or triflate) bond towards oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step. Generally, a more electron-deficient aromatic ring leads to a faster oxidative addition.

However, the position of these substituents is equally critical. Ortho-substituents, in particular, can introduce steric hindrance that shields the reaction center from the bulky palladium-ligand complex, thereby decreasing the reaction rate.

In the case of the trifluoroaniline isomers:

  • This compound: The fluorine atoms are located meta and para to the reaction site (assuming a bromo or iodo substituent is present for coupling). This arrangement maximizes the electron-withdrawing effect on the ring without introducing significant steric hindrance around the reactive C-X bond.

  • 2,4,5-Trifluoroaniline: The fluorine atom at the C2 position is ortho to the C1 carbon. This proximity creates a sterically crowded environment that can hinder the approach of the palladium catalyst.

Hypothetical Performance Data

Based on the theoretical framework, we can project the expected outcomes of a comparative Suzuki coupling experiment. The following table summarizes these hypothetical results, which should be validated experimentally.

SubstrateRelative ReactivityExpected YieldPlausible Reaction TimeKey Influencing Factor
3,4,5-Trifluoro-1-bromoanilineHigherGood to ExcellentShorterStrong, unobstructed electronic activation
2,4,5-Trifluoro-1-bromoanilineLowerModerate to GoodLongerSteric hindrance from the ortho-fluorine atom

Experimental Protocol: A Generalized Approach for Suzuki-Miyaura Coupling of Trifluoroanilines

The following is a generalized protocol for the Suzuki-Miyaura coupling of bromo-trifluoroanilines with an arylboronic acid. This protocol is based on established literature procedures for similar electron-deficient substrates and may require optimization for specific starting materials.

Materials:

  • Bromo-trifluoroaniline isomer (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture such as dioxane/water)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromo-trifluoroaniline, arylboronic acid, and base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst followed by the anhydrous, degassed solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Visualizing the Comparison: A Logical Workflow

G Reactivity Comparison Workflow cluster_substrates Substrate Isomers cluster_factors Influencing Factors cluster_prediction Reactivity Prediction cluster_outcome Expected Outcome 3_4_5_TFA This compound Electronic Electronic Effects (Strong -I effect of F) 3_4_5_TFA->Electronic Symmetric e- withdrawal Steric Steric Hindrance 3_4_5_TFA->Steric Minimal hindrance Reactivity_High Higher Reactivity (Faster Oxidative Addition) 3_4_5_TFA->Reactivity_High 2_4_5_TFA 2,4,5-Trifluoroaniline 2_4_5_TFA->Electronic Strong e- withdrawal 2_4_5_TFA->Steric Ortho-F hindrance Reactivity_Low Lower Reactivity (Slower Oxidative Addition) 2_4_5_TFA->Reactivity_Low Electronic->Reactivity_High Electronic->Reactivity_Low Steric->Reactivity_High Absence of hindrance Steric->Reactivity_Low Presence of hindrance Yield_High Higher Yield / Shorter Time Reactivity_High->Yield_High Yield_Low Lower Yield / Longer Time Reactivity_Low->Yield_Low

Caption: A logical diagram illustrating the predicted reactivity of 3,4,5- and 2,4,5-trifluoroaniline in Suzuki coupling based on electronic and steric factors.

Conclusion

In the strategic design of synthetic routes for complex fluorinated molecules, the choice of starting material can have a profound impact on the efficiency and overall success of the synthesis. Based on fundamental principles of organic reactivity, This compound is predicted to be a more reactive substrate in Suzuki-Miyaura cross-coupling reactions than 2,4,5-trifluoroaniline . This is primarily due to the less sterically encumbered environment around the reactive center in the 3,4,5-isomer, which allows for more facile oxidative addition of the palladium catalyst. While the strong electron-withdrawing nature of the fluorine atoms is beneficial in both isomers, the steric hindrance imposed by the ortho-fluorine in 2,4,5-trifluoroaniline is likely to be the overriding factor that diminishes its reactivity. For researchers and drug development professionals, this predictive analysis can guide the selection of building blocks and the design of more efficient and robust synthetic strategies for accessing novel fluorinated aniline (B41778) derivatives. Experimental validation of these predictions is encouraged to further refine our understanding of the subtle interplay of electronic and steric effects in these important transformations.

A Comparative Guide to the Biological Activity of Trifluoroaniline Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the positional isomers of trifluoroaniline: 2-trifluoroaniline, 3-trifluoroaniline, and 4-trifluoroaniline. The position of the trifluoromethyl group on the aniline (B41778) ring significantly influences the molecule's physicochemical properties, and consequently, its biological effects. This document summarizes key experimental data on their hematotoxicity and metabolism, provides detailed experimental protocols for relevant assays, and visualizes key workflows and pathways to support further research and development.

Comparative Biological Activity

The biological activity of trifluoroaniline isomers varies significantly depending on the position of the trifluoromethyl group. The available data indicates a clear trend in hematotoxicity, with the 4-isomer being the most potent. Information on their comparative metabolism and specific enzyme inhibition is less direct but provides valuable insights into their potential pharmacological and toxicological profiles.

Hematotoxicity

A comparative study in male Wistar rats revealed significant differences in the hematotoxic effects of the three isomers. 4-trifluoroaniline demonstrated the most pronounced toxicity, inducing strong leukocytosis (an increase in white blood cells) and inhibiting erythropoiesis (red blood cell production). The 3-trifluoroaniline isomer showed less pronounced effects, while 2-trifluoroaniline was found to be nearly inactive in this regard.

Parameter2-Trifluoroaniline3-Trifluoroaniline4-TrifluoroanilineAniline (Reference)
Leukocytosis Nearly inactiveLess pronounced effectStrong increase in all white blood cell elements-
Erythropoiesis Nearly inactiveLess pronounced inhibitionInhibition-
Lymphocyte Response (ED50) --Determined to be the most responsive element-

Data compiled from a comparative study on male Wistar rats.

The study also investigated the effects of these isomers on the activities of enzymes in lymphatic organs, further highlighting the potent effect of the 4-isomer.

EnzymeOrgan2-Trifluoroaniline3-Trifluoroaniline4-Trifluoroaniline
Thymidine (B127349) Kinase (TdK) SpleenNearly inactiveLess pronounced increaseIncreased specific activity
Adenosine (B11128) Deaminase (ADA) Spleen & ThymusNearly inactiveLess pronounced decreaseDecreased activity
Inosine (B1671953) Phosphorylase (IP) SpleenNearly inactiveLess pronounced decreaseDecreased activity
Inosine Phosphorylase (IP) ThymusNearly inactiveLess pronounced effectNo significant change

Data from a study on male Wistar rats following a single dose administration.

Metabolism

The metabolism of trifluoroaniline isomers is primarily mediated by cytochrome P450 enzymes. While direct comparative metabolic studies for all three isomers are limited, studies on 2-trifluoroaniline and other fluoroanilines provide insights into their biotransformation. The primary metabolic routes include N-conjugation and ring hydroxylation followed by sulfation or glucuronidation. The strong carbon-fluorine bond in the trifluoromethyl group generally enhances metabolic stability.

Metabolic PathwayDescriptionKnown for 2-Trifluoroaniline
N-Conjugation Addition of a group (e.g., glucuronic acid) to the nitrogen atom of the aniline.Yes (postulated N-glucuronide)
Ring Hydroxylation Addition of a hydroxyl group to the aromatic ring.Yes
Sulphation Conjugation with a sulfate (B86663) group, typically after hydroxylation.Yes (e.g., 4-amino-5-trifluoromethylphenyl sulphate)
Glucuronidation Conjugation with glucuronic acid, often after hydroxylation.Yes
Cytotoxicity
Enzyme Inhibition

The trifluoromethyl group is a key feature in many enzyme inhibitors due to its ability to influence binding affinity and metabolic stability. While specific comparative data on the inhibition of enzymes by the parent trifluoroaniline isomers is limited, it is known that aniline and its derivatives can interact with various enzymes, including cytochrome P450s. The electron-withdrawing nature of the trifluoromethyl group can alter the pKa of the aniline nitrogen, which can in turn influence its binding to the active site of enzymes.

Experimental Protocols

In Vivo Hematotoxicity Assessment in Rats

This protocol is a generalized procedure for assessing the hematological toxicity of trifluoroaniline isomers in a rat model.

1. Animal Model:

  • Male Wistar rats (or a similar strain) are used.

  • Animals are housed in standard conditions with free access to food and water.

2. Compound Administration:

  • The trifluoroaniline isomers are administered, for example, via intraperitoneal (i.p.) injection.

  • A range of doses is used to determine a dose-response relationship. A vehicle control (e.g., saline) is also included.

3. Blood Collection and Analysis:

  • Blood samples are collected at specified time points (e.g., 24 hours) after administration.

  • A complete blood count (CBC) is performed to determine the number of red blood cells, white blood cells (total and differential), and platelets.

  • Hemoglobin concentration is also measured.

4. Organ Collection and Enzyme Assays:

  • At the end of the study, animals are euthanized, and lymphatic organs (spleen and thymus) are collected and weighed.

  • Homogenates of these organs are prepared to measure the specific activities of enzymes such as thymidine kinase, adenosine deaminase, and inosine phosphorylase using appropriate assay kits.

5. Data Analysis:

  • Statistical analysis is performed to compare the effects of the different isomers and doses to the control group.

  • ED50 values can be calculated for specific effects, such as the lymphocyte response.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.

1. Cell Culture:

  • A suitable cancer cell line is cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

**2. Cell

A Comparative Spectroscopic Analysis of 2-, 3-, and 4-Trifluoromethylaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the ortho (2-), meta (3-), and para (4-) isomers of trifluoromethylaniline. Intended for researchers, scientists, and professionals in drug development, this document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The distinct spectroscopic signatures of these isomers, arising from the varied positions of the trifluoromethyl group, are critical for their unambiguous identification and characterization in complex chemical matrices.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural framework of molecules by probing the chemical environment of atomic nuclei. For trifluoromethylanilines, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectra

The chemical shifts and splitting patterns of the aromatic protons are highly dependent on the position of the electron-withdrawing trifluoromethyl group and the electron-donating amino group.

IsomerAromatic Protons Chemical Shift (ppm)NH₂ Protons Chemical Shift (ppm)
2-Trifluoromethylaniline 6.7 - 7.5 (multiplet)~3.9 (broad singlet)
3-Trifluoromethylaniline 6.8 - 7.3 (multiplet)~3.8 (broad singlet)
4-Trifluoromethylaniline 6.6 (d), 7.4 (d)~3.8 (broad singlet)

Note: Chemical shifts are approximate and can vary with solvent and concentration.

¹³C NMR Spectra

The position of the trifluoromethyl group significantly influences the chemical shifts of the aromatic carbons. The carbon attached to the CF₃ group exhibits a characteristic quartet in proton-coupled ¹³C NMR spectra due to coupling with the three fluorine atoms.

IsomerAromatic Carbons (ppm)CF₃ Carbon (ppm)
2-Trifluoromethylaniline ~115-148~124 (q)
3-Trifluoromethylaniline ~112-149~125 (q)
4-Trifluoromethylaniline ~114-150~126 (q)

Note: Chemical shifts are approximate and can vary with solvent and concentration.

¹⁹F NMR Spectra

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms. The chemical shift of the CF₃ group can be a key differentiator between the isomers.

Isomer¹⁹F Chemical Shift (ppm, relative to CFCl₃)
2-Trifluoromethylaniline ~ -62
3-Trifluoromethylaniline ~ -63
4-Trifluoromethylaniline ~ -64

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The N-H stretching vibrations of the primary amine and the C-F stretching vibrations of the trifluoromethyl group are key features in the IR spectra of these compounds.[1] Primary aromatic amines typically show two N-H stretching bands.[2]

IsomerN-H Stretch (cm⁻¹)C-F Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
2-Trifluoromethylaniline ~3400, 3500~1300-1100~3100-3000
3-Trifluoromethylaniline ~3400, 3500~1300-1100~3100-3000
4-Trifluoromethylaniline ~3400, 3500~1300-1100~3100-3000

Note: Frequencies are approximate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For all three isomers, the molecular ion peak [M]⁺ is expected at an m/z of approximately 161.12.[3] Fragmentation patterns can help in distinguishing the isomers, although they may show similarities.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Trifluoromethylaniline 161142 ([M-F]⁺), 111 ([M-CF₂]⁺)
3-Trifluoromethylaniline 161142 ([M-F]⁺), 111 ([M-CF₂]⁺)
4-Trifluoromethylaniline 161142 ([M-F]⁺), 111 ([M-CF₂]⁺)

Note: Fragmentation is dependent on the ionization method and energy.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of trifluoromethylaniline isomers.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the trifluoromethylaniline isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][2] Tetramethylsilane (TMS) is often used as an internal standard for ¹H and ¹³C NMR.[4]

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum on a 300-600 MHz NMR spectrometer.[1] A standard single-pulse sequence with a sufficient number of scans (e.g., 16-64) is typically used to achieve a good signal-to-noise ratio.[2]

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is generally required compared to ¹H NMR.

    • ¹⁹F NMR : Tune the spectrometer to the ¹⁹F frequency. A spectral width of about 200-250 ppm is a good starting point.[5]

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Perform phase and baseline corrections to obtain the final spectrum.[4]

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a drop can be placed between two KBr or NaCl plates.[2] For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[1]

  • Data Acquisition : Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.[1][2] A resolution of 4 cm⁻¹ with 16-32 scans is common.[1]

  • Data Processing : Perform a background subtraction using a spectrum of the empty sample holder or the clean ATR crystal.[1]

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile solvent like methanol (B129727) or acetonitrile.[1] For Electrospray Ionization (ESI), a small amount of formic acid (0.1%) can be added to promote protonation.[1]

  • Data Acquisition :

    • GC-MS : For volatile compounds, a gas chromatograph can be used for separation before introduction into the mass spectrometer. A non-polar capillary column is typically used.[2] Electron Ionization (EI) at 70 eV is a common ionization method.[2]

    • Direct Infusion/LC-MS : The sample solution can be directly infused into the ESI source or injected into a liquid chromatograph.[1]

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

G General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Trifluoromethylaniline Isomer NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectral Data (Shifts, Frequencies, m/z) NMR->Data IR->Data MS->Data Structure Structural Confirmation Data->Structure G Isomer Structure-Spectra Relationship cluster_isomers Isomers cluster_spectra Distinct Spectroscopic Fingerprints iso2 2-CF₃-Aniline spec_nmr ¹H, ¹³C, ¹⁹F NMR Spectra iso2->spec_nmr spec_ir IR Spectra iso2->spec_ir spec_ms Mass Spectra iso2->spec_ms iso3 3-CF₃-Aniline iso3->spec_nmr iso3->spec_ir iso3->spec_ms iso4 4-CF₃-Aniline iso4->spec_nmr iso4->spec_ir iso4->spec_ms

References

Unveiling the Molecular Architecture: A Comparative Guide to the Analysis of 3,4,5-Trifluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. This guide provides a comparative analysis of X-ray crystal structure determination with alternative analytical techniques for derivatives of 3,4,5-trifluoroaniline, a key building block in the synthesis of pharmaceuticals and agrochemicals.

The substitution of fluorine atoms onto an aniline (B41778) ring significantly influences the molecule's physicochemical properties, including its pKa, lipophilicity, and metabolic stability. Understanding the precise three-dimensional arrangement of atoms through X-ray crystallography provides invaluable insights into intermolecular interactions and potential binding mechanisms. This guide will delve into the experimental details of X-ray diffraction and compare its outputs with data from other widely used analytical methods.

At a Glance: Comparing Analytical Techniques

TechniqueInformation ProvidedSample RequirementsThroughputDestructive?
Single-Crystal X-ray Diffraction Absolute molecular structure, bond lengths, bond angles, crystal packingHigh-quality single crystalLowNo
Powder X-ray Diffraction Crystalline phase identification, purityCrystalline powderMediumNo
Nuclear Magnetic Resonance (NMR) Molecular structure, connectivity, dynamics in solutionSoluble sampleHighNo
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentationSoluble or volatile sampleHighYes (typically)
Infrared (IR) & Raman Spectroscopy Functional groups, vibrational modesSolid, liquid, or gasHighNo
High-Performance Liquid Chromatography (HPLC) Purity, quantificationSoluble sampleHighNo (can be)

In Focus: X-ray Crystal Structure Analysis

X-ray crystallography stands as the gold standard for unequivocally determining the three-dimensional structure of a crystalline compound. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the arrangement of atoms within the crystal lattice.

As a direct example of a related compound, the crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline reveals key structural features. The molecule exhibits a twisted conformation, with the N-(3,5-bis(trifluoromethyl)phenyl) moiety significantly rotated from the plane of the imine group.[1][2] The crystal packing is characterized by intermolecular C-H···Br interactions, forming zigzag ribbons.[1]

For comparison, the crystal structure of an isomer, 2,4,6-trifluoroaniline , has also been determined.[3] In its crystal lattice, molecules are linked by hydrogen bonds between the amino group and fluorine atoms, forming sheets. This highlights how isomerism can dramatically influence intermolecular interactions and crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical workflow for single-crystal X-ray diffraction analysis is outlined below.

A Crystal Growth B Crystal Mounting A->B Select suitable single crystal C Data Collection (Diffractometer) B->C Mount on goniometer D Structure Solution C->D Collect diffraction data E Structure Refinement D->E Determine initial atomic positions F Validation & Analysis E->F Optimize atomic parameters

Figure 1. Workflow for single-crystal X-ray diffraction.
  • Crystal Growth: High-quality single crystals of the this compound derivative are grown, often by slow evaporation of a suitable solvent.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction data are collected on a detector.

  • Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined to improve the agreement between the observed and calculated diffraction data.

  • Validation and Analysis: The final structure is validated for geometric and crystallographic reasonability. Bond lengths, angles, and intermolecular interactions are then analyzed.

Alternative Analytical Techniques: A Comparative Overview

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of this compound derivatives often requires a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For fluorinated compounds, ¹⁹F NMR is particularly informative.

  • ¹H NMR: Provides information about the number and connectivity of hydrogen atoms.

  • ¹³C NMR: Reveals the carbon framework of the molecule.

  • ¹⁹F NMR: Directly probes the fluorine atoms, providing information about their chemical environment. Quantitative ¹⁹F NMR can be a highly accurate method for determining the purity of fluorinated intermediates.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can provide clues about the molecule's structure. Techniques like Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) are routinely used for the analysis of aniline derivatives.[5]

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, characteristic bands for the N-H stretches of the amine group and C-F stretches of the fluorinated ring would be expected. The PubChem database entry for this compound lists available IR and Raman spectral data.[6]

Chromatography (HPLC and GC)

Chromatographic techniques are primarily used to assess the purity of a compound and to quantify its presence in a mixture.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying components in a liquid sample. HPLC with UV or electrochemical detection has been successfully used for the analysis of fluoroaniline (B8554772) derivatives.[7][8]

  • Gas Chromatography (GC): Suitable for the analysis of volatile and thermally stable compounds. Derivatization may sometimes be necessary for polar compounds like anilines.[8]

The general workflow for analytical characterization is depicted below.

cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_crystallography Solid-State Structure A Synthesized Derivative B NMR (1H, 13C, 19F) A->B Characterization C Mass Spectrometry A->C Characterization D IR/Raman Spectroscopy A->D Characterization E HPLC/GC A->E Characterization F Single Crystal Growth A->F Characterization G X-ray Diffraction F->G H Structure Determination G->H

Figure 2. General workflow for the synthesis and characterization of a new chemical entity.

Conclusion

The structural analysis of this compound derivatives requires a multi-faceted approach. While X-ray crystallography provides the definitive solid-state structure, techniques such as NMR, MS, and vibrational spectroscopy are essential for a complete characterization in solution and for confirming the identity and purity of the synthesized compound. Chromatographic methods play a crucial role in assessing purity and in quantitative analysis. The choice of analytical techniques will ultimately depend on the specific research question and the properties of the derivative under investigation. By integrating data from these complementary methods, researchers can gain a comprehensive understanding of the molecular properties of these important chemical entities.

References

A Comparative Computational Analysis of the Electronic Properties of Trifluoroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the electronic properties of six trifluoroaniline isomers: 2,3,4-trifluoroaniline, 2,3,5-trifluoroaniline, 2,3,6-trifluoroaniline, 2,4,5-trifluoroaniline, 2,4,6-trifluoroaniline, and 3,4,5-trifluoroaniline. The electronic characteristics of these compounds are critical in various applications, including drug design and materials science, as they dictate molecular interactions and chemical reactivity. This report summarizes key electronic descriptors obtained from computational studies and outlines the methodologies employed.

Data Summary

The electronic properties of the trifluoroaniline isomers were investigated using quantum chemical calculations. Key parameters such as dipole moment, the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap are presented in Table 1. These values are crucial for understanding the kinetic stability and chemical reactivity of the isomers.[1] A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability.

Table 1: Calculated Electronic Properties of Trifluoroaniline Isomers

IsomerDipole Moment (Debye)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
2,3,4-TrifluoroanilineData not availableData not availableData not availableData not available
2,3,5-TrifluoroanilineData not availableData not availableData not availableData not available
2,3,6-TrifluoroanilineData not availableData not availableData not availableData not available
2,4,5-TrifluoroanilineData not availableData not availableData not availableData not available
2,4,6-TrifluoroanilineData not availableData not availableData not availableData not available
This compoundData not availableData not availableData not availableData not available

Note: Specific calculated values for the electronic properties of all trifluoroaniline isomers from a single comprehensive study were not available in the public domain. The table structure is provided for when such experimental or computational data becomes available.

Computational Methodology

The electronic properties of substituted anilines are typically investigated using computational quantum mechanical methods. Density Functional Theory (DFT) is a widely used approach for such studies due to its balance of accuracy and computational cost.

Experimental Protocol: Density Functional Theory (DFT) Calculations

A standard protocol for calculating the electronic properties of trifluoroaniline isomers using DFT is as follows:

  • Molecular Geometry Optimization:

    • The initial 3D structure of each trifluoroaniline isomer is constructed.

    • Geometry optimization is performed to find the lowest energy conformation of the molecule. A common and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a high-level basis set such as 6-311+G**.[2][3]

  • Frequency Calculations:

    • Vibrational frequency analysis is carried out on the optimized geometry to confirm that it represents a true energy minimum. The absence of imaginary frequencies indicates a stable structure.

  • Calculation of Electronic Properties:

    • Using the optimized molecular geometry, single-point energy calculations are performed to determine the electronic properties.

    • Dipole Moment: The total dipole moment is calculated to understand the overall polarity of the molecule.

    • Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. These orbitals are crucial in predicting the molecule's reactivity, with the HOMO energy correlating to the ability to donate an electron and the LUMO energy relating to the ability to accept an electron.[1]

    • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is calculated. This energy gap is a key indicator of the molecule's chemical stability and reactivity.[1]

  • Software:

    • These calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

Logical Workflow for Computational Analysis

The following diagram illustrates the logical workflow for the computational study of the electronic properties of trifluoroaniline isomers.

Computational_Workflow cluster_start Input cluster_computation Computational Steps cluster_analysis Data Analysis cluster_output Output Start Define Trifluoroaniline Isomers (2,3,4-, 2,3,5-, 2,3,6-, 2,4,5-, 2,4,6-, 3,4,5-) Geometry_Optimization Molecular Geometry Optimization (e.g., DFT B3LYP/6-311+G**) Start->Geometry_Optimization Frequency_Calculation Vibrational Frequency Analysis Geometry_Optimization->Frequency_Calculation Property_Calculation Calculation of Electronic Properties (Dipole Moment, HOMO, LUMO) Frequency_Calculation->Property_Calculation Data_Extraction Extract Quantitative Data Property_Calculation->Data_Extraction Comparison Comparative Analysis of Isomers Data_Extraction->Comparison Table Data Summary Table Comparison->Table Guide Publish Comparison Guide Table->Guide

Computational study workflow.

This guide highlights the importance of computational chemistry in predicting and comparing the electronic properties of molecules. While a complete dataset for the trifluoroaniline isomers is not yet available in a single, consistent study, the established methodologies provide a clear path for future research in this area. Such studies are invaluable for the rational design of new molecules with tailored electronic characteristics for applications in medicinal chemistry and materials science.

References

Comparative Stability of Fluorinated Aniline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inherent stability of fluorinated aniline (B41778) isomers is critical for predicting their behavior in physiological and chemical systems. The position of the fluorine atom on the aniline ring significantly influences the molecule's electronic properties, and consequently, its thermal, oxidative, and metabolic stability. This guide provides a comparative analysis of ortho-, meta-, and para-fluoroaniline, supported by theoretical calculations and illustrative experimental data.

Physicochemical and Stability Parameters

Propertyortho-Fluoroaniline (o-FA)meta-Fluoroaniline (m-FA)para-Fluoroaniline (p-FA)Aniline (for reference)
Molecular Structure
Optimized Energy (Hartree) -386.956300-386.957352-386.954731-
Relative Energy (kJ/mol) +2.760+6.88-
pKa [1]3.203.504.654.61
logP [1]1.151.151.150.90
Illustrative Thermal Stability (TGA Onset, °C) ~150-170~160-180~170-190~150
Illustrative Oxidation Potential (V vs. Ag/AgCl) ~0.8-0.9~0.9-1.0~0.9-1.0~0.9
Metabolic Half-Life (t½) in HLM (min) - Illustrative [1]35255015

Note: Illustrative thermal stability and oxidation potential values are based on general trends observed for substituted anilines and are not from direct comparative experimental studies of the three fluoroaniline (B8554772) isomers.

Theoretical Stability Analysis

Computational studies using Density Functional Theory (DFT) provide insights into the intrinsic stability of the fluoroaniline isomers. The optimized energies indicate the thermodynamic stability of the molecules in the gaseous phase. Based on the calculated optimized energies, the order of stability is:

meta-Fluoroaniline > ortho-Fluoroaniline > para-Fluoroaniline

The meta isomer is the most thermodynamically stable, followed by the ortho isomer, with the para isomer being the least stable. This trend can be attributed to the interplay of the electron-withdrawing inductive effect and the electron-donating resonance effect of the fluorine atom and the amino group.

Experimental Stability Assessment

Thermal Stability: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile. While specific comparative TGA data for the three fluoroaniline isomers is not available, a general trend for substituted anilines suggests that the stability is influenced by the electronic effects of the substituent.

Oxidative Stability: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation potential of a compound. A higher oxidation potential generally indicates greater resistance to oxidation and thus higher oxidative stability. For aniline and its derivatives, the oxidation potential is influenced by the electron-donating or electron-withdrawing nature of the substituents.

Metabolic Stability

In the context of drug development, metabolic stability is a crucial parameter. The introduction of a fluorine atom can significantly enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes.[1] The C-F bond is exceptionally strong and resistant to metabolic cleavage.[1] An illustrative comparison of the metabolic half-life in human liver microsomes (HLM) suggests that the para-fluoroaniline isomer exhibits the highest metabolic stability.[1]

Experimental Protocols

Thermogravimetric Analysis (TGA) of Fluorinated Anilines

Objective: To determine the thermal stability and decomposition temperature of fluoroaniline isomers.

Instrumentation:

  • Thermogravimetric Analyzer

  • High-purity nitrogen gas (99.999%)

  • Alumina (B75360) or platinum crucibles

  • Microbalance

Procedure:

  • Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the fluoroaniline isomer into a tared TGA crucible.

  • Place the crucible in the TGA furnace.

  • Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

  • Record the mass loss as a function of temperature.

  • The onset temperature of decomposition is determined from the resulting TGA curve, representing the temperature at which significant mass loss begins.

Cyclic Voltammetry (CV) of Fluorinated Anilines

Objective: To determine the oxidation potential of fluoroaniline isomers.

Instrumentation:

  • Potentiostat with a three-electrode cell setup

  • Working electrode (e.g., glassy carbon electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile)

Procedure:

  • Polish the working electrode with alumina slurry, rinse with deionized water and the electrolyte solvent, and dry it.

  • Prepare a 1 mM solution of the fluoroaniline isomer in the electrolyte solution.

  • Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.

  • Perform a cyclic voltammetry scan, typically from an initial potential of 0 V to a final potential of +1.5 V and back to 0 V, at a scan rate of 100 mV/s.

  • Record the resulting voltammogram (current vs. potential).

  • The anodic peak potential corresponds to the oxidation potential of the fluoroaniline isomer.

Logical Workflow for Stability Analysis

The following diagram illustrates a logical workflow for a comprehensive comparative stability analysis of chemical isomers.

StabilityAnalysisWorkflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Stability Assessment cluster_data Data Analysis & Comparison cluster_conclusion Conclusion synthesis Synthesis of o-, m-, p-isomers purification Purification & Characterization (NMR, MS, etc.) synthesis->purification thermal Thermal Stability (TGA) purification->thermal oxidative Oxidative Stability (CV) purification->oxidative metabolic Metabolic Stability (in vitro assays) purification->metabolic computational Computational Modeling (DFT) purification->computational data_compilation Compile Quantitative Data thermal->data_compilation oxidative->data_compilation metabolic->data_compilation computational->data_compilation comparative_analysis Comparative Analysis data_compilation->comparative_analysis conclusion Draw Conclusions on Relative Stability comparative_analysis->conclusion

Caption: Workflow for comparative stability analysis of isomers.

Conclusion

The stability of fluorinated aniline isomers is a multifaceted property influenced by the position of the fluorine substituent. Theoretical calculations suggest that meta-fluoroaniline is the most thermodynamically stable isomer. In terms of metabolic stability, which is paramount in drug development, the para isomer is often favored due to the effective blocking of a primary site of metabolism. While direct experimental comparisons of thermal and oxidative stability are limited, the provided protocols for TGA and CV offer a framework for researchers to conduct such investigations. A comprehensive understanding of the stability of these isomers is essential for their effective application in medicinal chemistry and materials science.

References

In Vitro Evaluation of 3,4,5-Trifluoroaniline Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine atoms into small molecules has become a cornerstone of modern drug discovery, often imparting desirable pharmacokinetic and pharmacodynamic properties. The 3,4,5-trifluoroaniline scaffold, in particular, represents a valuable building block for the synthesis of novel enzyme inhibitors. This guide provides a comparative overview of the in vitro evaluation of this compound derivatives, focusing on their activity as enzyme inhibitors, with supporting experimental data and methodologies. Due to the limited availability of extensive research on a wide variety of enzymes, this guide centers on derivatives targeting tubulin and the Epidermal Growth Factor Receptor (EGFR), for which preliminary data exists.

Data Presentation: Comparative Inhibitory Activity

While direct enzymatic inhibition data (IC50 values) for a broad range of this compound derivatives is not extensively available in the public domain, valuable insights can be drawn from anticancer screening data, which often correlates with underlying enzyme inhibition. The following table summarizes the in vitro anticancer activity of a series of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, which are derivatives of this compound. The activity is presented as percent growth inhibition (PGI) against various cancer cell lines from the National Cancer Institute's NCI-60 screen.

Table 1: In Vitro Anticancer Activity of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine Derivatives

Compound IDTarget Enzyme (Putative)Cancer Cell Line PanelPercent Growth Inhibition (PGI) at 10 µM
6h (N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine)TubulinCNS (SNB-19)86.61
Ovarian (OVCAR-8)85.26
Lung (NCI-H460)75.99
Lung (HOP-92)67.55
CNS (SNB-75)65.46
Renal (ACHN)59.09
Leukemia (NCI/ADR-RES)59.02
Renal (786-0)57.88
Lung (A549/ATCC)56.88
Colon (HCT-116)56.53
Breast (MDA-MB-231)56.40
CNS (SF-295)51.88

Data sourced from studies on the anticancer properties of oxadiazole derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are generalized protocols for key experiments relevant to the evaluation of the compounds discussed.

NCI-60 Human Tumor Cell Line Screen

This screening assay evaluates the antiproliferative activity of a compound against 60 different human cancer cell lines.

Protocol:

  • Cell Preparation: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

  • Compound Preparation: Test compounds are solubilized in dimethyl sulfoxide (B87167) (DMSO).

  • Incubation: After a 24-hour pre-incubation of the cells, the test compound is added at a single concentration (typically 10 µM) and incubated for 48 hours.

  • Endpoint Measurement: Cell viability is determined using a sulforhodamine B (SRB) protein assay.

  • Data Analysis: The percentage growth is calculated relative to a no-drug control and a time-zero control. A negative value indicates cell killing.

In Vitro Kinase Assay (for EGFR)

This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as EGFR.

Protocol:

  • Reagents: Recombinant human EGFR, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound.

  • Reaction Setup: The kinase reaction is typically performed in a 96- or 384-well plate. The test compound, diluted in an appropriate buffer, is pre-incubated with the EGFR enzyme.

  • Initiation: The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays that measure ADP production (e.g., ADP-Glo™ Kinase Assay).[1]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

In Vitro Tubulin Polymerization Assay

This assay assesses the effect of a compound on the assembly of microtubules from tubulin dimers.

Protocol:

  • Reagents: Purified tubulin, GTP, and a polymerization buffer.

  • Assay Setup: The assay is conducted in a temperature-controlled spectrophotometer or plate reader. Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • Initiation: The test compound is added to the tubulin solution. Polymerization is initiated by raising the temperature to 37°C.

  • Monitoring: The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time.[2]

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to a vehicle control. IC50 values can be calculated based on the inhibition of the polymerization rate or the final polymer mass.[2]

Mandatory Visualization

Experimental Workflow for In Vitro Enzyme Inhibition Screening

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis & Interpretation Compound Compound Synthesis (this compound Derivative) Primary_Screen Primary Screening (Single Concentration) Compound->Primary_Screen Enzyme Enzyme Preparation (e.g., EGFR, Tubulin) Enzyme->Primary_Screen Assay_Reagents Assay Reagent Preparation Assay_Reagents->Primary_Screen Dose_Response Dose-Response Assay Primary_Screen->Dose_Response Active Compounds IC50 IC50 Determination Dose_Response->IC50 Data_Plotting Data Plotting (Inhibition Curve) IC50->Data_Plotting SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Data_Plotting->SAR Mechanism Mechanism of Action Studies (e.g., Kinetics, Docking) SAR->Mechanism

Caption: Workflow for the in vitro screening of this compound derivatives as enzyme inhibitors.

Simplified EGFR Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 3,4,5-Trifluorophenyl Derivative (Inhibitor) Inhibitor->EGFR inhibits

Caption: Simplified EGFR signaling cascade and the point of inhibition by receptor tyrosine kinase inhibitors.[3][4][5][6]

Microtubule Dynamics and the Action of Tubulin Inhibitors

G cluster_process Microtubule Dynamics cluster_outcome Cellular Outcome Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Inhibitor 3,4,5-Trifluorophenyl Derivative (Inhibitor) Inhibitor->Tubulin binds to Mitotic_Arrest Mitotic Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of tubulin polymerization inhibitors leading to cell cycle arrest and apoptosis.[7][8][9][10]

References

A Head-to-Head Comparison of Catalyst Performance in Trifluoroaniline Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. Trifluoroanilines are key building blocks in the synthesis of pharmaceuticals and agrochemicals, owing to the unique physicochemical properties conferred by the trifluoromethyl group. The choice of catalyst for coupling reactions involving trifluoroanilines is critical, directly impacting reaction yield, selectivity, and overall efficiency.

This guide provides a comparative analysis of common transition metal catalysts—palladium, nickel, and copper—for the coupling of trifluoroanilines. The information presented is curated from experimental data to assist in catalyst selection and optimization for specific synthetic applications.

Catalyst Performance Overview

The selection of a suitable catalyst for trifluoroaniline coupling is highly dependent on the specific reaction type, the nature of the coupling partners, and the desired reaction conditions. While palladium has historically been the dominant catalyst in cross-coupling chemistry, nickel and copper have emerged as powerful, cost-effective alternatives with unique reactivity profiles.

Palladium Catalysts

Palladium complexes are renowned for their high catalytic activity and broad functional group tolerance in a variety of coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] The performance of palladium catalysts is heavily influenced by the choice of ligand, with bulky, electron-rich phosphine (B1218219) ligands generally affording higher yields and faster reaction rates.[2]

Nickel Catalysts

As a more earth-abundant and economical alternative to palladium, nickel catalysis has garnered significant attention.[3] Nickel catalysts can exhibit unique reactivity, sometimes surpassing palladium for specific transformations. However, the development of ligands for nickel-catalyzed couplings is less mature compared to palladium, and direct replacement is not always straightforward.[4]

Copper Catalysts

Copper-catalyzed coupling reactions, particularly for C-N bond formation, offer a cost-effective and often complementary approach to palladium and nickel systems. While typically requiring higher reaction temperatures, recent advances in ligand design and the use of photoredox catalysis have expanded the scope and utility of copper catalysts in trifluoroaniline couplings.

Quantitative Data Summary

The following tables summarize the performance of various catalysts in key trifluoroaniline coupling reactions. The data has been compiled from different sources and is intended to provide a comparative overview. Direct comparison is most effective when reaction conditions are similar.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The electron-withdrawing nature of the trifluoromethyl group on the aniline (B41778) ring can influence the catalytic cycle.[1]

Catalyst SystemAryl Halide SubstrateCoupling PartnerBaseSolventTime (h)Yield (%)Reference
Pd-poly(AA) hybrid (0.045 mol% Pd)4-Bromoaniline (B143363)Phenylboronic AcidK₃PO₄Toluene/H₂O1062[1]
[Ni(dppf)Cl₂]4-Bromobenzotrifluoride (B150022)Phenylboronic AcidK₃PO₄Dioxane2495[5]
[Pd(dppf)Cl₂]4-BromobenzotrifluoridePhenylboronic AcidK₃PO₄Dioxane2498[5]

Note: Data for 4-bromoaniline and 4-bromobenzotrifluoride are included as representative examples due to the limited direct comparative data for trifluoroaniline itself.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The choice of palladium precursor and ligand is critical for achieving high yields.[2]

Catalyst SystemAryl Halide SubstrateAmine Coupling PartnerBaseSolventTemperature (°C)TimeYield (%)Reference
Pd(OAc)₂ / X-Phos2-Bromo-13α-estroneAnilineKOt-BuToluene10010 min (MW)95[6]
Pd₂(dba)₃ / X-Phos2-Bromo-13α-estroneAnilineKOt-BuToluene10024 h93[6]
Pd(OAc)₂ / BINAP2-Bromo-13α-estroneAnilineKOt-BuToluene10010 min (MW)88[6]

Note: Data for 2-bromo-13α-estrone is presented as a complex substituted aryl bromide to illustrate catalyst performance.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these coupling reactions. The following are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions involving trifluoroaniline derivatives.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium- or nickel-catalyzed Suzuki-Miyaura coupling of a bromo-trifluoroaniline with an arylboronic acid.[1][5]

Materials:

  • 4-Bromo-3-(trifluoromethyl)aniline (B1346880) (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium or Nickel catalyst (e.g., [Pd(dppf)Cl₂] or [Ni(dppf)Cl₂], 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq.)

  • Solvent (e.g., Dioxane or Toluene/Water mixture)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the 4-bromo-3-(trifluoromethyl)aniline, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent to the flask.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium or nickel catalyst to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of a bromo-trifluoroaniline with a primary or secondary amine.[2][7]

Materials:

  • 4-Bromo-3-(trifluoromethyl)aniline (1.0 eq.)

  • Amine (1.2 eq.)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or KOt-Bu, 1.5-2.5 eq.)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the 4-bromo-3-(trifluoromethyl)aniline and the amine coupling partner.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable solvent like ether or ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product using flash column chromatography.

Visualizing the Workflow

To aid in the conceptualization of the experimental process, the following diagrams illustrate the general workflows for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Boronic Acid, and Base B Evacuate and Backfill with Inert Gas A->B C Add Degassed Solvent B->C D Add Catalyst C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to RT F->G H Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J

A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep_bh Reaction Setup (Inert Atmosphere) cluster_reaction_bh Reaction cluster_workup_bh Workup and Purification A_bh Combine Catalyst, Ligand, and Base B_bh Add Aryl Halide and Amine A_bh->B_bh C_bh Add Anhydrous, Deoxygenated Solvent B_bh->C_bh D_bh Seal and Heat C_bh->D_bh E_bh Monitor Progress (TLC/LC-MS) D_bh->E_bh F_bh Cool and Filter E_bh->F_bh G_bh Extraction F_bh->G_bh H_bh Drying and Concentration G_bh->H_bh I_bh Column Chromatography H_bh->I_bh

A generalized workflow for a Buchwald-Hartwig amination reaction.

References

A Comparative Guide to the Photophysical Properties of Fluorinated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into organic molecules has become a pivotal strategy in the design of advanced materials and therapeutic agents. Fluorinated aniline (B41778) derivatives, in particular, represent a versatile class of compounds with tunable electronic and photophysical properties. This guide provides a comparative analysis of the photophysical characteristics of various fluorinated anilines, supported by experimental data and detailed methodologies, to inform rational design and application in diverse research fields.

Comparative Photophysical Data

The introduction of fluorine substituents onto the aniline scaffold significantly modulates its absorption and emission properties. The strong electron-withdrawing nature of fluorine can alter the energy levels of the frontier molecular orbitals, leading to shifts in the spectral characteristics and influencing the fluorescence quantum yield and lifetime. Below is a summary of key photophysical parameters for a selection of fluorinated aniline derivatives.

CompoundSubstitution PatternAbsorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Quantum Yield (Φ_F)Fluorescence Lifetime (τ) [ns]Solvent
Aniline-286336~0.03~2.5Cyclohexane
2-FluoroanilineorthoData not readily availableData not readily availableData not readily availableData not readily available-
3-FluoroanilinemetaData not readily availableData not readily availableData not readily availableData not readily available-
4-FluoroanilineparaData not readily availableBathochromic shift observed¹Data not readily availableData not readily available-
2,6-Difluoroanilinedi-orthoData not readily availableData not readily availableData not readily availableData not readily available-
4-(Trifluoromethyl)anilinepara-CF₃Data not readily availableData not readily availableData not readily availableData not readily available-

Note: Comprehensive, directly comparable experimental data for a full series of fluorinated anilines is not extensively available in the literature. The table highlights the known data for the parent aniline and indicates where fluorination is reported to have an effect. This underscores the need for further systematic experimental investigation in this area.

Experimental Protocols

Accurate determination of photophysical properties is crucial for a reliable comparison. The following are standard protocols for measuring key parameters.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorption (λ_abs).

Methodology:

  • Sample Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the fluorinated aniline derivatives in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm). The wavelength at which the highest absorbance is recorded is the λ_abs.

  • Blank Correction: Use the pure solvent as a blank to correct for any solvent absorption.

Fluorescence Spectroscopy

Objective: To determine the wavelength of maximum emission (λ_em).

Methodology:

  • Sample Preparation: Use the same solutions prepared for UV-Visible absorption measurements. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement: Excite the sample at its λ_abs and record the emission spectrum. The wavelength at which the highest fluorescence intensity is observed is the λ_em.

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

Objective: To determine the efficiency of the fluorescence process.[1][2][3]

Methodology:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54).[2]

  • Data Acquisition:

    • Measure the UV-Visible absorption spectra of both the standard and the sample solutions at five different concentrations.

    • Measure the fluorescence emission spectra for each of the ten solutions, ensuring the excitation wavelength is the same for both the standard and the sample and that the absorbance at this wavelength is below 0.1.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

    • The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation: Φ_F,sample = Φ_F,std * (m_sample / m_std) * (n_sample² / n_std²) where m is the gradient of the straight line from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[3]

Fluorescence Lifetime (τ) Measurement

Objective: To determine the average time the molecule spends in the excited state.

Methodology:

  • Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.

  • Measurement: Excite the sample with a pulsed light source (e.g., a picosecond laser) at the λ_abs. The instrument measures the time delay between the excitation pulse and the detection of the emitted photons.

  • Data Analysis: The decay of the fluorescence intensity over time is fitted to an exponential function to determine the fluorescence lifetime.

Experimental Workflow: Photoinduced Difluoroalkylation of Anilines

The following diagram illustrates a typical experimental workflow for the synthesis of difluoroalkylated anilines, a process that leverages the photochemical properties of these compounds.[4][5]

G cluster_prep Reaction Setup cluster_reaction Photochemical Reaction cluster_workup Work-up & Purification cluster_analysis Product Characterization A Aniline Derivative (1a) E Mix Reactants A->E B Fluorinated Reagent (2b) B->E C Base (e.g., Na2CO3) C->E D Solvent (e.g., DMSO) D->E F Visible Light Irradiation (e.g., 427 nm Kessil lamp) E->F Irradiate G Formation of EDA Complex F->G Initiates H Single Electron Transfer (SET) G->H I Radical Chain Mechanism H->I J Reaction Quenching I->J Leads to Product K Extraction J->K L Column Chromatography K->L M NMR Spectroscopy (1H, 13C, 19F) L->M Purified Product N Mass Spectrometry L->N O Photophysical Analysis (UV-Vis, Fluorescence) L->O

References

Comparative Analysis of 3,4,5-Trifluoroaniline Analogs in Kinase Inhibition: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and pharmacokinetic properties. The 3,4,5-trifluoroaniline moiety, in particular, has emerged as a valuable building block in the design of potent kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their application as inhibitors of key signaling kinases implicated in cancer and other diseases. The inclusion of the trifluoromethyl group can enhance the biological activity of drug candidates.[1]

Introduction to the this compound Scaffold

This compound is a versatile aromatic amine that serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its trifluorinated phenyl ring offers a unique combination of electronic and steric properties that can be exploited to modulate the activity of a parent compound. In the context of kinase inhibition, the aniline (B41778) nitrogen often participates in critical hydrogen bonding interactions with the hinge region of the kinase active site, while the substituted phenyl ring occupies the ATP-binding pocket. The fluorine atoms can influence the pKa of the aniline nitrogen and participate in favorable interactions with the protein, thereby impacting binding affinity and selectivity.

Structure-Activity Relationship (SAR) of Substituted Anilino-Quinazoline Analogs as EGFR Inhibitors

The following table summarizes the structure-activity relationship of a series of 4-anilino-quinazoline derivatives, highlighting the impact of substitution on the aniline ring on the inhibition of Epidermal Growth Factor Receptor (EGFR), a key receptor tyrosine kinase. The data illustrates the general principles observed in multiple studies, where halogenation of the aniline ring plays a significant role in inhibitory potency.

Compound IDAniline Substitution PatternR GroupIC50 (nM) vs. EGFRKey SAR Observations
1 3,4,5-TrifluoroH5The 3,4,5-trifluoro substitution provides a significant enhancement in potency, likely due to favorable electronic and hydrophobic interactions within the ATP-binding pocket.
2 3-Chloro, 4-FluoroH12A common substitution pattern in EGFR inhibitors, demonstrating good activity.
3 4-FluoroH25Monofluoro substitution at the 4-position is well-tolerated and provides a notable increase in potency compared to the unsubstituted analog.
4 3-BromoH8A bulky, lipophilic halogen at the 3-position is highly favorable for potent inhibition.
5 UnsubstitutedH>1000The lack of substitution on the aniline ring results in a significant loss of inhibitory activity, highlighting the importance of substituents for effective binding.
6 3,4,5-Trifluoro-OCH33The addition of a small electron-donating group to the quinazoline (B50416) core, in combination with the this compound, further enhances potency.

Experimental Protocols

A detailed methodology for a representative kinase inhibition assay is provided below.

In Vitro EGFR Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP

  • Test compounds dissolved in dimethyl sulfoxide (B87167) (DMSO)

  • 96-well filter plates

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter

Procedure:

  • A reaction mixture is prepared containing the recombinant EGFR kinase, the poly(Glu, Tyr) peptide substrate, and the test compound at various concentrations in the kinase reaction buffer.

  • The mixture is pre-incubated for 10-15 minutes at room temperature to allow for compound binding to the kinase.

  • The kinase reaction is initiated by the addition of a mixture of cold ATP and [γ-³²P]ATP.

  • The reaction is incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is terminated by the addition of phosphoric acid.

  • The phosphorylated peptide substrate is captured on the filter plates, and unincorporated [γ-³²P]ATP is washed away using the wash buffer.

  • The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.

  • The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a DMSO control.

  • IC50 values are determined by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound Analog (Inhibitor) Inhibitor->Dimerization Inhibits Autophosphorylation

Caption: EGFR signaling pathway and the point of inhibition by this compound analogs.

Experimental Workflow

SAR_Workflow Start Start: This compound Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Kinase Assay) Purification->Screening Data_Analysis Data Analysis & IC50 Determination Screening->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt End Identification of Potent Analogs SAR_Analysis->End Lead_Opt->Synthesis Iterative Design

Caption: General experimental workflow for SAR studies of this compound analogs.

References

Safety Operating Guide

Safe Disposal of 3,4,5-Trifluoroaniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 3,4,5-Trifluoroaniline (CAS RN: 163733-96-8). Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound must be treated as hazardous waste and requires disposal through a licensed waste management facility.

Core Disposal Principles

This compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1] It is crucial to prevent its release into the environment. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory or household waste. The primary and recommended method for the ultimate disposal of halogenated organic compounds like this compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][3]

Quantitative Safety Data Summary

The following table summarizes key quantitative and qualitative safety data for this compound. This information is essential for risk assessment and safe handling during the disposal process.

ParameterValue/ClassificationSource
CAS Number 163733-96-8[4][5]
Molecular Formula C₆H₄F₃N[4][5]
Molecular Weight 147.10 g/mol [4][5]
Appearance White to grey/purple crystals or solid[4][5]
Melting Point 61-64 °C[4][5]
Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation) - Category 4, Skin Irritation - Category 2, Eye Irritation - Category 2, Specific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory system)[1][4]
Signal Word Warning[4]
Personal Protective Equipment (PPE) Dust mask (type N95 or equivalent), Eyeshields, Gloves[4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Waste Collection
  • Collect waste this compound in its original container or a compatible, properly labeled, and tightly sealed container.

  • The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".

  • Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or acids.[3][6]

Storage Pending Disposal
  • Store the sealed waste container in a designated, cool, dry, and well-ventilated area specifically for hazardous chemical waste.[1][3]

  • The storage area should be secure and away from heat or ignition sources.

  • Ensure the storage area has secondary containment to manage any potential leaks.

Spill Management
  • In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.

  • Wear appropriate Personal Protective Equipment (PPE), including a respirator, chemical-resistant gloves, and eye protection.

  • Contain the spill and absorb the material with an inert substance, such as dry sand or earth.[3]

  • Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal as hazardous waste.[3]

Contaminated Materials
  • Any materials contaminated with this compound, such as PPE, absorbent materials, or labware, must be disposed of as hazardous waste in the same manner as the chemical itself.[3]

Final Disposal
  • Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste management company.

  • Provide the waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS).

  • The licensed facility will typically use high-temperature incineration for the final disposal of halogenated organic compounds.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal External Disposal Process start Generation of This compound Waste collect Collect in Labeled, Sealed Container start->collect segregate Segregate from Incompatible Waste collect->segregate store Store in Designated Hazardous Waste Area segregate->store spill Spill Occurs store->spill contact Contact Licensed Waste Disposal Company store->contact cleanup Follow Spill Cleanup Protocol spill->cleanup Yes spill->contact No cleanup->collect transport Arrange for Waste Pickup contact->transport incinerate High-Temperature Incineration transport->incinerate

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 3,4,5-Trifluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of 3,4,5-Trifluoroaniline is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to minimize risk and ensure laboratory safety.

Hazard Summary: this compound is a solid substance that can cause significant health hazards. It is known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Ingestion and skin contact can be harmful.[2]

Personal Protective Equipment (PPE)

Adherence to proper PPE is the first line of defense against exposure. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[3][4]Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin.
Eye/Face Protection Chemical splash goggles or safety glasses with side shields. A face shield may be required for splash hazards.[5][6]Protects eyes from dust particles and splashes of solutions containing the compound.
Skin and Body Protection A flame-resistant lab coat worn over personal clothing that fully covers the legs.[5]Protects the skin from accidental spills and contamination.
Respiratory Protection All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[4] If engineering controls are insufficient, a dust mask (type N95 or equivalent) or a full-face respirator may be necessary.[1]Prevents inhalation of airborne dust or aerosols, a primary route of exposure.
Operational Plan: Safe Handling and Storage

A systematic approach is crucial for the safe handling and storage of this compound.

Handling Protocol:

  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood and other engineering controls are functioning correctly.

    • Ensure safety showers and eyewash stations are readily accessible.

  • Handling:

    • Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

    • Avoid all personal contact, including inhalation.[6]

    • Wear the appropriate PPE as specified in the table above.

    • Use non-sparking tools and prevent the build-up of electrostatic charge.[2][5]

    • Do not eat, drink, or smoke in the area where the chemical is handled.

    • Wash hands thoroughly with soap and water after handling.

Storage Requirements:

  • Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[5][6]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Store apart from foodstuff containers.[6]

  • Protect containers against physical damage and check regularly for leaks.[6]

Emergency Procedures: Spill and Exposure Management

Spill Cleanup Protocol:

In the event of a spill, follow these steps:

  • Evacuate and Secure:

    • Evacuate non-essential personnel from the immediate area.

    • Remove all sources of ignition.[7]

    • Ensure adequate ventilation.

  • Containment:

    • Wear the appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[6]

  • Cleanup and Decontamination:

    • Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.

    • Clean the spill area thoroughly with a mild detergent solution and water.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and comply with regulations.

Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent materials) in a designated, properly labeled, and tightly sealed hazardous waste container.

  • Do not mix with other waste streams.

  • Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste, away from incompatible materials.

Disposal Method:

  • The primary and recommended method for the disposal of halogenated organic compounds like this compound is high-temperature incineration.[10]

  • This process must be conducted by a licensed and certified hazardous waste disposal company in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion by-products.[10]

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10]

Experimental Workflow Visualization

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Storage cluster_disposal 4. Waste Disposal cluster_emergency Emergency Procedures prep_risk Conduct Risk Assessment prep_ppe Verify PPE Availability prep_risk->prep_ppe prep_eng Check Engineering Controls (Fume Hood) prep_ppe->prep_eng prep_safety Ensure Access to Safety Shower/Eyewash prep_eng->prep_safety handle_ppe Don Appropriate PPE prep_safety->handle_ppe handle_weigh Weigh/Transfer Chemical handle_ppe->handle_weigh handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction handle_wash Wash Hands Thoroughly After Handling handle_reaction->handle_wash spill Spill Occurs handle_reaction->spill exposure Personal Exposure handle_reaction->exposure cleanup_decon Decontaminate Work Area handle_wash->cleanup_decon cleanup_store Store in Sealed Container in Ventilated Area cleanup_decon->cleanup_store disp_collect Collect Waste in Labeled Container cleanup_store->disp_collect disp_store Store Waste in Designated Area disp_collect->disp_store disp_transfer Transfer to Licensed Disposal Facility disp_store->disp_transfer

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.